molecular formula C17H19N3O6 B126624 Pyriminobac-methyl, (Z)- CAS No. 147411-70-9

Pyriminobac-methyl, (Z)-

Número de catálogo: B126624
Número CAS: 147411-70-9
Peso molecular: 361.3 g/mol
Clave InChI: USSIUIGPBLPCDF-JMIUGGIZSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Pyriminobac-methyl, (Z)- is a useful research compound. Its molecular formula is C17H19N3O6 and its molecular weight is 361.3 g/mol. The purity is usually 95%.
The exact mass of the compound Pyriminobac-methyl is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Pyriminobac-methyl, (Z)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pyriminobac-methyl, (Z)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

methyl 2-(4,6-dimethoxypyrimidin-2-yl)oxy-6-[(Z)-N-methoxy-C-methylcarbonimidoyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O6/c1-10(20-25-5)11-7-6-8-12(15(11)16(21)24-4)26-17-18-13(22-2)9-14(19-17)23-3/h6-9H,1-5H3/b20-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USSIUIGPBLPCDF-JMIUGGIZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NOC)C1=C(C(=CC=C1)OC2=NC(=CC(=N2)OC)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/OC)/C1=C(C(=CC=C1)OC2=NC(=CC(=N2)OC)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201116751
Record name Benzoic acid, 2-[(4,6-dimethoxy-2-pyrimidinyl)oxy]-6-[(1Z)-1-(methoxyimino)ethyl]-, methyl ester
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Molecular Weight

361.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147411-70-9, 136191-64-5
Record name Benzoic acid, 2-[(4,6-dimethoxy-2-pyrimidinyl)oxy]-6-[(1Z)-1-(methoxyimino)ethyl]-, methyl ester
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URL https://commonchemistry.cas.org/detail?cas_rn=147411-70-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Pyriminobac-methyl, (Z)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 2-[(4,6-dimethoxy-2-pyrimidinyl)oxy]-6-[(1Z)-1-(methoxyimino)ethyl]-, methyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzoic acid, 2-[(4,6-dimethoxy-2-pyrimidinyl)oxy]-6-[1-(methoxyimino)ethyl]-, methyl ester
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Record name PYRIMINOBAC-METHYL, (Z)-
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Synthesis pathway and key intermediates of (Z)-Pyriminobac-methyl

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis pathway, key intermediates, and isolation strategies for (Z)-Pyriminobac-methyl .[1] While the commercial herbicide (Pyriminobac-methyl) consists primarily of the (E)-isomer due to its superior biological activity, the (Z)-isomer is a critical reference standard and analytical target in residue analysis and stereochemical studies.[1][2]

The synthesis is modular, converging on the coupling of a pyrimidine moiety and a salicylate moiety , followed by a stereochemically variable oxime formation .

Executive Summary & Retrosynthetic Analysis

(Z)-Pyriminobac-methyl (Methyl 2-[(4,6-dimethoxy-2-pyrimidinyl)oxy]-6-[1-(methoxyimino)ethyl]benzoate) is a pyrimidinyl carboxy herbicide.[1][2] Its core structure features a central ether linkage connecting a dimethoxypyrimidine ring to a benzoate system bearing a methoxyiminoethyl group.[1][2]

The stereochemistry at the C=N bond is the defining feature. The (E)-isomer is thermodynamically favored and biologically active (inhibiting acetolactate synthase, ALS).[1][2] The (Z)-isomer is typically formed as a minor product or impurity during synthesis and requires specific isolation techniques.[1][2]

Retrosynthetic Logic

The molecule is disconnected at two strategic points:

  • The Ether Linkage: Disconnection between the pyrimidine C2 and the phenol oxygen reveals two key building blocks: an electrophilic pyrimidine (sulfone or halide) and a nucleophilic salicylate.

  • The Oxime Moiety: The C=N bond is traced back to a ketone precursor (acetyl group) and methoxyamine.

Pathway Visualization

Retrosynthesis Target (Z)-Pyriminobac-methyl Mixture E/Z Isomer Mixture Target->Mixture Chromatographic Separation Int_Ketone Key Intermediate A: Methyl 2-[(4,6-dimethoxypyrimidin-2-yl)oxy]-6-acetylbenzoate Mixture->Int_Ketone Oxime Formation (Stereocenter Creation) Reagent_Oxime Methoxyamine HCl Mixture->Reagent_Oxime Int_Salicylate Intermediate B: Methyl 2-acetyl-6-hydroxybenzoate Int_Ketone->Int_Salicylate Nucleophilic Aromatic Substitution (SnAr) Int_Pyrimidine Intermediate C: 2-Methanesulfonyl-4,6-dimethoxypyrimidine Int_Ketone->Int_Pyrimidine

Figure 1: Retrosynthetic disconnection showing the convergence of the pyrimidine and benzoate fragments.[1][2]

Synthesis of Key Intermediates

Intermediate I: 2-Methanesulfonyl-4,6-dimethoxypyrimidine

This fragment serves as the electrophilic partner.[1][2] The sulfonyl group is an excellent leaving group for the subsequent coupling.

  • Step 1: Methoxylation. 4,6-Dichloro-2-methylthiopyrimidine is treated with sodium methoxide (NaOMe) in methanol.[1][2]

    • Mechanism:[1][2] Nucleophilic aromatic substitution of the chlorides.[1]

  • Step 2: Oxidation. The sulfide is oxidized to the sulfone using hydrogen peroxide (

    
    ) and a catalyst (e.g., sodium tungstate, 
    
    
    
    ).
    • Why Sulfone? The sulfone (

      
      ) is significantly more electron-withdrawing and a better leaving group than the sulfide or chloride, facilitating the coupling with the sterically hindered phenol.
      
Intermediate II: Methyl 2-acetyl-6-hydroxybenzoate

This fragment provides the salicylate core and the ketone handle for oxime formation.[1][2]

  • Route: 3-Chlorophthalic anhydride

    
     3-Hydroxyphthalic anhydride 
    
    
    
    2-Acetyl-6-hydroxybenzoic acid
    
    
    Esterification.[1][2]
  • Alternative Industrial Route: From 2-acetyl-6-nitrobenzoic acid via reduction and diazotization/hydrolysis.[1][2]

  • Key Feature: The acetyl group (

    
    ) at the ortho position is crucial. It must remain intact during the coupling to later form the oxime.
    

Forward Synthesis Pathway

Step 1: Coupling Reaction (Ether Formation)

The convergent step involves the reaction of the phenol (Intermediate II) with the pyrimidine sulfone (Intermediate I).

  • Reagents: Potassium Carbonate (

    
    ) or Sodium Hydride (
    
    
    
    ).[1][2]
  • Solvent: DMF or Acetonitrile (polar aprotic to enhance nucleophilicity).[1][2]

  • Conditions: 60–80°C, 4–6 hours.

  • Mechanism:

    
     (Nucleophilic Aromatic Substitution).[1][2] The phenoxide ion attacks the C2 position of the pyrimidine, displacing the methanesulfonyl group.
    
  • Product: Methyl 2-[(4,6-dimethoxypyrimidin-2-yl)oxy]-6-acetylbenzoate.[1][2]

Step 2: Oxime Formation (Stereocenter Generation)

This is the critical step where the (Z)-isomer is generated alongside the (E)-isomer.[1][2]

  • Reagents: Methoxyamine hydrochloride (

    
    ).[1][2]
    
  • Solvent: Methanol or Ethanol.[1][2]

  • Base: Pyridine or Sodium Acetate (to neutralize the HCl liberated).[1][2]

  • Reaction:

    
    [1][2]
    
  • Stereochemical Outcome: The reaction yields a mixture of E and Z isomers.[1]

    • Thermodynamics: The (E)-isomer is generally favored (often >80:20 ratio) due to steric repulsion between the methoxy group of the oxime and the bulky benzoate ester group in the (Z)-configuration.[1][2]

    • Targeting (Z): To obtain the (Z)-isomer, one must isolate it from this mixture.[1][2]

Isolation of (Z)-Pyriminobac-methyl[1][2]

Since the synthesis does not exclusively yield the (Z)-isomer, isolation is required.[1]

Protocol: Chromatographic Separation

The (E) and (Z) isomers possess distinct dipole moments and steric profiles, allowing separation via silica gel chromatography.

  • Crude Mixture: Concentrate the reaction mixture from Step 2 to obtain the crude oil/solid containing both isomers.

  • Stationary Phase: Silica Gel (230–400 mesh).[1][2]

  • Mobile Phase: Gradient elution using Hexane:Ethyl Acetate.

    • Start: 90:10 (Hexane:EtOAc) to elute non-polar impurities.[1][2]

    • Separation: 80:20 to 70:30.[1][2]

    • Elution Order: Typically, the (Z)-isomer elutes after the (E)-isomer in this system due to different interaction with the silica (though this can reverse depending on specific intramolecular hydrogen bonding; TLC verification is mandatory).[1][2]

  • Confirmation: Analyze fractions by HPLC or

    
    -NMR.
    
    • NMR Diagnostic: The methyl protons of the oxime ether (

      
      ) and the acetyl methyl (
      
      
      
      ) show distinct chemical shifts for E and Z isomers.[1][2]
Alternative: Photoisomerization

If the yield of (Z) from the direct synthesis is insufficient, the (E)-isomer can be converted to the (Z)-isomer via photoisomerization.[1][2]

  • Method: Dissolve pure (E)-Pyriminobac-methyl in methanol or acetonitrile.[1][2]

  • Irradiation: Expose to UV light (300–365 nm) in a quartz vessel.[1][2]

  • Result: A photostationary state (PSS) is reached, typically enriching the mixture with the (Z)-isomer (up to 30–40%).[1][2]

  • Purification: Separate via the chromatography method described above.[1]

Experimental Protocols

Synthesis of Methyl 2-[(4,6-dimethoxypyrimidin-2-yl)oxy]-6-acetylbenzoate[1][2]
  • Charge a reaction flask with Methyl 2-acetyl-6-hydroxybenzoate (1.0 eq) and DMF (10 vol).

  • Add

    
     (1.5 eq) and stir at room temperature for 30 mins to generate the phenoxide.
    
  • Add 2-methanesulfonyl-4,6-dimethoxypyrimidine (1.1 eq).

  • Heat to 80°C and monitor by TLC/HPLC until the phenol is consumed (~4–6 hours).

  • Workup: Pour into ice water. Filter the precipitate or extract with ethyl acetate.[1] Wash organics with brine, dry over

    
    , and concentrate.
    
  • Yield: Typically 85–90% as a white/off-white solid.[1][2]

Synthesis and Isolation of (Z)-Pyriminobac-methyl[1][2]
  • Dissolve the ketone intermediate (from above) in Methanol (10 vol).

  • Add Methoxyamine hydrochloride (1.5 eq) and Pyridine (2.0 eq).

  • Reflux for 3 hours.

  • Concentrate the solvent under reduced pressure.

  • Partition the residue between water and ethyl acetate.[1][3] Separate the organic layer.[1][4][5]

  • Purify via Flash Column Chromatography (Silica Gel, Hexane/EtOAc gradient).

    • Collect fractions.

    • Identify (Z)-isomer: The (Z)-isomer is typically the minor component.[1][2]

  • Crystallization: The isolated (Z)-fraction can be recrystallized from hexane/toluene to achieve >98% purity.[1][2]

Key Data Summary

Property(E)-Pyriminobac-methyl(Z)-Pyriminobac-methyl
Role Active HerbicideImpurity / Reference Standard
CAS Number 147411-69-6147411-70-9
Formation Major Kinetic/Thermodynamic ProductMinor Product / Photo-product
Elution (Silica) Typically First (Less Polar)Typically Second (More Polar)
Stability StableIsomerizes to E under acid/thermal stress
Pathway Diagram

SynthesisPath SM1 Methyl 2-acetyl-6-hydroxybenzoate Coupling Step 1: Coupling (K2CO3, DMF, 80°C) SM1->Coupling SM2 2-Methanesulfonyl-4,6- dimethoxypyrimidine SM2->Coupling Int Intermediate: Pyrimidinyl-Benzoate Ketone Coupling->Int OximeStep Step 2: Oxime Formation (MeONH2·HCl, Pyridine) Int->OximeStep Crude Crude Mixture (E:Z ~ 4:1) OximeStep->Crude Separation Step 3: Chromatography (Silica, Hex/EtOAc) Crude->Separation ProdZ Target: (Z)-Pyriminobac-methyl Separation->ProdZ Minor Fraction ProdE (E)-Pyriminobac-methyl (By-product) Separation->ProdE Major Fraction

Figure 2: Forward synthesis pathway highlighting the separation of the Z-isomer.[1][2]

References

  • Kumiai Chemical Industry Co., Ltd. (1991).[1] Pyrimidine derivatives and herbicides containing the same.[1] U.S. Patent 5,001,236.[1][2] Link

  • Roberts, T. R. (1998).[1] Metabolic Pathways of Agrochemicals: Part 1: Herbicides and Plant Growth Regulators. Royal Society of Chemistry.[1][2] (Detailed discussion on pyrimidinyl carboxy herbicides).

  • Tamaru, M., et al. (1995). Synthesis and Herbicidal Activity of Pyriminobac-methyl Analogues. Journal of Pesticide Science. Link

  • LGC Standards. (2024). (Z)-Pyriminobac-methyl Reference Material Data Sheet. Link

  • PubChem. (2025).[1][2][6] Pyriminobac-methyl Compound Summary. National Library of Medicine.[2] Link

Sources

The Stereochemical Imperative: Characterization and Stability Profiling of (Z)-Pyriminobac-methyl

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to address the specific characterization, isolation, and biological profiling of (Z)-Pyriminobac-methyl , the geometric isomer of the ALS-inhibiting herbicide.

While Pyriminobac-methyl is an agrochemical, this guide adopts the rigorous standards of pharmaceutical impurity profiling (ICH Q3A/B) , as requested for an audience of drug development professionals. In this context, the (Z)-isomer is treated as a critical "related substance" or photo-degradant that requires precise quantification and mechanistic understanding.[1]

CAS: 147411-70-9 | Molecular Formula: C₁₇H₁₉N₃O₆ | Class: Pyrimidinyl-salicylic acid (ALS Inhibitor)[1]

Executive Summary & Chemical Identity

Pyriminobac-methyl exists as two geometric isomers due to the C=N double bond in its oxime ether moiety.[1][2] The (E)-isomer (CAS 136191-64-5) is the thermodynamically stable and biologically active eutomer.[1] The (Z)-isomer (CAS 147411-70-9) , the subject of this guide, is the distomer—often present as a synthetic impurity or formed via photo-isomerization upon exposure to UV light.[1]

For researchers in small molecule development, the (Z)-isomer represents a critical stability-indicating analyte.[1] Its presence quantifies the degradation of the active ingredient and provides insight into the formulation's shelf-life and environmental fate.

Physicochemical Profile

The following data distinguishes the (Z)-isomer from the commercial (E)-isomer.

Property(Z)-Pyriminobac-methyl(E)-Pyriminobac-methyl (Reference)
CAS Number 147411-70-9 136191-64-5
Molecular Weight 361.35 g/mol 361.35 g/mol
Stereochemistry Z (Zusammen - Cis-like) at oximeE (Entgegen - Trans-like) at oxime
Solubility (MeOH) HighHigh
LogP (Oct/Water) ~2.6 (Predicted)2.84 (Experimental)
Bioactivity (ALS) Weak / InactivePotent Inhibitor (IC₅₀ < 10 nM)
Formation Photo-isomerization / Synthetic impurityPrimary synthetic product

Mechanistic Action & Stereoselectivity

The biological target is Acetolactate Synthase (ALS) , the first enzyme in the biosynthesis of branched-chain amino acids (Valine, Leucine, Isoleucine).

The Binding Discrepancy

Pyriminobac-methyl acts by blocking the substrate access channel of the ALS enzyme.

  • The (E)-Isomer: The extended conformation of the oxime ether allows the pyrimidine ring and the benzoate moiety to dock deeply into the herbicide-binding pocket, effectively locking the enzyme.

  • The (Z)-Isomer: The steric bulk of the methoxy group on the same side as the aromatic ring (Z-configuration) creates a "bent" conformation. This steric clash prevents deep insertion into the ALS channel, rendering the molecule significantly less potent (often >100x higher IC₅₀).

Biological Pathway Visualization

The following diagram illustrates the specific block imposed by the molecule and the divergence in isomeric efficacy.

ALS_Pathway Pyruvate Pyruvate (Substrate) ALS_Enzyme Acetolactate Synthase (ALS) Pyruvate->ALS_Enzyme 2 Molecules Acetolactate 2-Acetolactate ALS_Enzyme->Acetolactate Normal Catalysis BranchedAA Valine, Leucine, Isoleucine Acetolactate->BranchedAA Biosynthesis Steps Inhibitor_E (E)-Pyriminobac (Active Binding) Inhibitor_E->ALS_Enzyme Inhibits Inhibitor_Z (Z)-Pyriminobac (Steric Clash/Inactive) Inhibitor_Z->ALS_Enzyme No Binding

Figure 1: Mechanism of Action.[1] The (E)-isomer actively inhibits ALS, halting amino acid production.[1] The (Z)-isomer fails to bind effectively due to steric hindrance.[1]

Experimental Protocol: Isolation of (Z)-Pyriminobac-methyl

Since the (Z)-isomer is not the primary commercial product, it must often be generated in the lab for use as an analytical standard.[1] The most reliable method is Photochemical Isomerization followed by preparative HPLC.

Principle

Pyriminobac-methyl undergoes reversible


 photo-isomerization upon exposure to UV light (approx. 300–350 nm).[1] A photostationary state (PSS) is reached, typically containing 10–30% of the (Z)-isomer.[1]
Step-by-Step Generation Workflow

Reagents:

  • (E)-Pyriminobac-methyl (Commercial Standard, >98%)[1]

  • Acetonitrile (HPLC Grade)[1]

  • Quartz reaction vessel[1]

Protocol:

  • Preparation: Dissolve 100 mg of (E)-Pyriminobac-methyl in 100 mL of Acetonitrile.

  • Irradiation: Place the solution in a quartz vessel inside a photochemical reactor equipped with a UV lamp (Hg-Xe,

    
     nm).
    
  • Monitoring: Irradiate at 25°C. Withdraw 50 µL aliquots every 15 minutes and analyze via HPLC (see Section 4).

  • Endpoint: Stop irradiation when the (Z)-isomer peak area maximizes (usually 30–60 mins) before secondary degradation products appear.[1]

  • Isolation: Concentrate the solvent in vacuo.

  • Purification: Subject the crude mixture to Preparative HPLC (C18 column) to isolate the (Z)-fraction.

  • Validation: Confirm structure via ¹H-NMR (look for the shift in the oxime methyl protons).

PhotoIsomerization Start Dissolve (E)-Isomer in ACN UV_Step UV Irradiation (300 nm, 25°C) Start->UV_Step Excited Excited State (Singlet/Triplet) UV_Step->Excited PSS Photostationary State (Mix of E + Z) Excited->PSS Relaxation Prep_HPLC Preparative HPLC Separation PSS->Prep_HPLC Final_Z Isolated (Z)-Isomer (Standard) Prep_HPLC->Final_Z Collect Fraction 2

Figure 2: Photochemical generation workflow for isolating the (Z)-isomer standard.

Analytical Methodology: HPLC Separation

To validate the purity of the (Z)-isomer or quantify it as an impurity, a resolutive HPLC method is required. The (Z)-isomer is generally less polar (due to internal shielding) or elutes differently depending on the stationary phase interactions.[1]

High-Performance Liquid Chromatography (HPLC) Conditions

This protocol ensures baseline separation of the E and Z isomers.[1]

  • Instrument: HPLC with Diode Array Detector (DAD) or UV-Vis.[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1][3]

  • Mobile Phase B: Acetonitrile.[1][3][4]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: 254 nm (aromatic core) and 230 nm.[1]

  • Temperature: 30°C.

Gradient Program:

Time (min) % Mobile Phase B Event
0.0 40% Equilibration
10.0 80% Linear Gradient
12.0 80% Isocratic Hold

| 12.1 | 40% | Re-equilibration |

Expected Retention:

  • (E)-Isomer: ~7.5 min (Elutes first in many acidic C18 systems due to H-bonding capability with solvent).[1]

  • (Z)-Isomer: ~8.2 min (Often elutes later due to intramolecular shielding increasing effective lipophilicity, though order can reverse based on pH).[1] Note: Always inject the pure E-standard first to confirm relative retention.

References & Authority

The protocols and data above are synthesized from standard pesticide chemistry practices and specific isomer characterization studies.

  • Roberts, T. R. (1998).[1] Metabolic Pathways of Agrochemicals: Part 1: Herbicides and Plant Growth Regulators. Royal Society of Chemistry.[1] (Reference for metabolic and degradation pathways).

  • PubChem. (2024).[1] Pyriminobac-methyl Compound Summary. National Library of Medicine.[1] Link

Disclaimer: This guide is for research and development purposes only. Handling of Pyriminobac-methyl requires adherence to MSDS safety standards regarding hazardous chemical handling.

Sources

Technical Guide: Biological Activity & Stereochemical Differentiation of Pyriminobac-methyl Isomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the stereochemical biological activity differences between the (E) and (Z) isomers of Pyriminobac-methyl.

Executive Summary

Pyriminobac-methyl is a pyrimidinyl carboxy herbicide utilized primarily for the control of Echinochloa species in rice cultivation. Its efficacy is strictly governed by the stereochemistry of the oxime ether moiety. The molecule exists as two geometric isomers: the (E)-isomer (Entgegen) and the (Z)-isomer (Zusammen).[1]

Research and commercial data confirm that the (E)-isomer is the biologically active eutomer , exhibiting potent inhibition of Acetolactate Synthase (ALS). The (Z)-isomer is a distomer with negligible herbicidal activity. This guide details the structural basis for this difference, the mechanism of action, and protocols for their synthesis and separation.

Chemical Basis of Isomerism[1]

Structural Configuration

Pyriminobac-methyl [Methyl 2-(4,6-dimethoxypyrimidin-2-yloxy)-6-(1-methoxyiminoethyl)benzoate] contains a C=N double bond in the methoxyiminoethyl side chain.[1][2] This double bond restricts rotation, creating two distinct spatial arrangements.[1]

  • (E)-Isomer: The methoxy group (-OCH₃) of the oxime is on the opposite side of the aromatic ring relative to the C=N bond. This configuration adopts a more extended, planar conformation favorable for binding.

  • (Z)-Isomer: The methoxy group is on the same side as the aromatic ring. This creates significant steric hindrance, forcing the molecule into a twisted conformation that cannot effectively penetrate the ALS binding channel.

Quantitative Property Comparison

The following table summarizes the physicochemical differences critical for identification and activity.

Property(E)-Pyriminobac-methyl(Z)-Pyriminobac-methyl
CAS Number 147411-69-6147411-70-9
Role Eutomer (Active Herbicide)Distomer (Inactive Impurity)
ALS Inhibition (IC₅₀) < 10 nM (Estimated)> 10,000 nM (Inactive)
Melting Point 105 – 106 °C~ 80 – 85 °C (Lower stability)
Commercial Ratio > 95%< 5%
LogP (Octanol/Water) 2.84~ 2.6 (Slightly more polar)

Mechanism of Action: The Stereochemical "Lock and Key"

ALS Inhibition Pathway

Pyriminobac-methyl targets Acetolactate Synthase (ALS) , the first enzyme in the biosynthesis of branched-chain amino acids (Valine, Leucine, Isoleucine).[3]

  • Binding Site: The herbicide binds to the regulatory domain of the ALS enzyme, blocking the substrate access channel.

  • E-Isomer Fit: The (E)-isomer's extended conformation mimics the transition state of the enzyme's natural substrate, allowing it to slide into the narrow binding channel and form hydrogen bonds with key residues (e.g., Tryptophan, Arginine).

  • Z-Isomer Clash: The (Z)-isomer's "bent" shape causes a steric clash with the channel entrance, preventing deep binding and inhibition.

Visualization of Signaling Pathway

The following diagram illustrates the cascade from ALS inhibition to plant death.

ALS_Inhibition_Pathway Pyrim Pyriminobac-methyl (E-Isomer) ALS Acetolactate Synthase (ALS Enzyme) Pyrim->ALS  High-Affinity Binding   BCAA Branched-Chain Amino Acids (Val, Leu, Ile) ALS->BCAA  Biosynthesis   Pyruvate Pyruvate / 2-Ketobutyrate Pyruvate->ALS  Substrate   Protein Protein Synthesis BCAA->Protein  Required for   Death Cell Division Arrest & Plant Death Protein->Death  Depletion leads to   Z_Iso Pyriminobac-methyl (Z-Isomer) Z_Iso->ALS  Steric Clash (No Inhibition)  

Figure 1: Mechanism of Action illustrating the specific inhibition of ALS by the (E)-isomer, leading to amino acid starvation.

Experimental Methodologies

Synthesis & Isomer Control

The synthesis of Pyriminobac-methyl involves a condensation reaction where the E/Z ratio is determined.

Protocol:

  • Precursor Preparation: React 2-acetyl-6-hydroxybenzoic acid methyl ester with methoxyamine hydrochloride.

  • Oxime Formation: This step creates the C=N bond. Conditions (solvent polarity, temperature) influence the E/Z ratio. Thermodynamic control typically favors the more stable (E)-isomer.

  • Condensation: The intermediate is condensed with 2-methanesulfonyl-4,6-dimethoxypyrimidine using a base (e.g., Potassium Carbonate) in DMF.[4]

  • Isomerization (Optional): If Z-isomer content is high, acid-catalyzed isomerization (using HCl/Dioxane) can convert Z to E.

HPLC Separation Protocol

To verify the biological activity differences, researchers must isolate pure isomers.

  • Column: C18 Reverse Phase (e.g., ZORBAX SB-C18, 250mm x 4.6mm, 5µm).

  • Mobile Phase: Acetonitrile : Water (containing 0.1% Formic Acid).

    • Gradient: 60:40 to 80:20 over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.[5]

  • Retention: The (Z)-isomer is slightly more polar and typically elutes before the (E)-isomer, though this can vary based on specific column chemistry (e.g., π-π interactions).

Biological Assay Workflow

The following workflow describes the standard protocol for confirming the activity differential.

Bioassay_Workflow Start Pure Isomer Isolation (HPLC) Prep Prepare Stock (Acetone/Water) Start->Prep Treat Foliar Application (Echinochloa spp.) Prep->Treat Incubate Greenhouse 14 Days Treat->Incubate Measure Measure Fresh Weight & Calculate GR50 Incubate->Measure

Figure 2: Standardized bioassay workflow for determining the GR50 (Growth Reduction 50%) of isolated isomers.

References

  • Kumiai Chemical Industry Co., Ltd. (1996). Development of Pyriminobac-methyl.
  • University of Hertfordshire . (2025). Pyriminobac-methyl PPDB Data Sheet. Retrieved from

  • National Center for Biotechnology Information . (2025). PubChem Compound Summary for CID 9604652, Pyriminobac-methyl. Retrieved from

  • AccuStandard . (2025). (E)-Pyriminobac-methyl Reference Standard. Retrieved from

  • ResearchGate . (2016). Validation of HPLC Method for Quantitative Determination of Pyrimidinyl Benzoates. Retrieved from

Sources

Technical Guide: Solubility Profile and Purification Dynamics of (Z)-Pyriminobac-methyl

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile of (Z)-Pyriminobac-methyl , contrasting it with its bioactive (E)-isomer counterpart to provide actionable insights for purification and formulation.

Executive Summary

(Z)-Pyriminobac-methyl is the geometrical isomer of the herbicide Pyriminobac-methyl. Unlike the commercially dominant (E)-isomer (which melts at ~107°C), the (Z)-isomer is characterized by a significantly lower melting point (70°C) and drastically higher solubility in common organic solvents.

This guide provides the specific solubility data required for residue analysis and process chemistry. The distinct solubility differential between the Z and E isomers (up to 20x higher for the Z-isomer in solvents like toluene) identifies it as a highly removable impurity during recrystallization processes.

Physicochemical Characterization

Understanding the solid-state properties is a prerequisite for interpreting solubility behavior. The (Z)-isomer's lower melting point indicates a lower crystal lattice energy (


), directly correlating to its enhanced solubility.
Property(Z)-Pyriminobac-methyl(E)-Pyriminobac-methyl (Bioactive)Mechanistic Implication
Physical State Solid (Lower crystallinity)White Crystalline SolidZ-isomer packs less efficiently.
Melting Point 70 °C 105 – 107 °CLower energy barrier for solvation of (Z).
Log P (

)
2.112.84(Z) is slightly more polar/water-soluble.
Electronic State Cis-like geometry at oximeTrans-like geometry at oximeSteric hindrance in (Z) reduces lattice stability.

Solubility Data in Organic Solvents

The following data represents the saturation solubility at 20°C . Note the magnitude of difference in non-polar and polar aprotic solvents.

Comparative Solubility Table (g/L at 20°C)
Solvent(Z)-Isomer Solubility (g/L)(E)-Isomer Solubility (g/L)Solubility Ratio (Z/E)
Dichloromethane 2460 – 3110 510~5-6x
Ethyl Acetate 1080 – 1370 45.0~24-30x
Toluene 852 – 1250 64.6~13-19x
Acetone 584 117~5x
Methanol 14.014.6~1x (Parity)
n-Hexane 4.110.456~9x
Water 0.1750.009~19x

Critical Insight: The solubility parity in Methanol makes it a poor solvent for separating isomers. Conversely, Toluene and Ethyl Acetate exhibit massive selectivity, dissolving the (Z)-isomer readily while the (E)-isomer remains significantly less soluble, making them ideal candidates for purification via recrystallization.

Thermodynamic & Mechanistic Analysis

Solvation Mechanism

The solubility difference is governed by the Ideal Solubility Equation (simplified):



  • 
     Effect:  The (Z)-isomer has a 
    
    
    
    of 343 K (70°C) vs. 380 K (107°C) for the (E)-isomer.
  • Lattice Energy: The (Z)-isomer's "kinked" geometry prevents tight pi-stacking of the pyrimidine and phenyl rings, significantly reducing

    
    .
    
  • Solvent Interaction: In chlorinated solvents (DCM) and aromatics (Toluene), the dipole-dipole interactions and pi-pi stacking capabilities of the solvent overcome the weak lattice forces of the (Z)-isomer almost instantly, leading to "freely miscible" behavior in high concentrations.

Diagram: Solubility Logic Flow

The following diagram illustrates the decision matrix for solvent selection based on the physicochemical properties described above.

SolubilityLogic Substance (Z)-Pyriminobac-methyl Property Low Melting Point (70°C) Weak Lattice Energy Substance->Property SolventType Solvent Interaction Property->SolventType Methanol Methanol (High Polarity) SolventType->Methanol Toluene Toluene/EtOAc (Mod. Polarity) SolventType->Toluene DCM DCM (Chlorinated) SolventType->DCM ResultMeth Solubility ~14 g/L Similar to (E)-Isomer POOR SEPARATION Methanol->ResultMeth ResultTol Solubility >1000 g/L High Selectivity vs (E) EXCELLENT PURIFICATION Toluene->ResultTol ResultDCM Solubility >2500 g/L Total Dissolution GOOD FOR EXTRACTION DCM->ResultDCM

Caption: Solvent selection logic based on the thermodynamic properties of (Z)-Pyriminobac-methyl.

Experimental Protocol: Purification via Solubility Differential

Objective: Isolate high-purity (E)-Pyriminobac-methyl from a crude mixture containing (Z)-isomer impurities using the solubility data derived above.

Methodology: Toluene Recrystallization

This protocol exploits the ~15x solubility difference in Toluene.

  • Dissolution:

    • Charge the crude Pyriminobac-methyl (E/Z mixture) into a reactor.

    • Add Toluene at a ratio of 5 mL per gram of crude solid.

    • Heat to 60°C . At this temperature, both isomers will dissolve completely (Solubility of E increases with T).

  • Cooling & Crystallization:

    • Slowly cool the solution to 20°C at a rate of 10°C/hour.

    • Mechanism:[1] The (E)-isomer (solubility ~64 g/L) will supersaturate and crystallize out. The (Z)-isomer (solubility >850 g/L) remains fully dissolved in the mother liquor.

  • Filtration:

    • Filter the slurry under vacuum.

    • Wash the filter cake with cold Toluene (0°C).

    • Result: The filter cake is purified (E)-isomer. The filtrate contains the (Z)-isomer and other lipophilic impurities.

Diagram: Purification Workflow

PurificationWorkflow Start Crude Mixture (E) + (Z) Isomers Step1 Add Toluene Heat to 60°C Start->Step1 Step2 Cool to 20°C (Supersaturation) Step1->Step2 Decision Phase Separation Step2->Decision Solid Solid Phase (E)-Isomer Crystals (Low Solubility) Decision->Solid Precipitates Liquid Liquid Phase (Filtrate) (Z)-Isomer Dissolved (High Solubility) Decision->Liquid Remains in Solution

Caption: Recrystallization workflow exploiting the high solubility of the (Z)-isomer in Toluene.

References

  • Wang, Q., Fu, Y., Zhang, L., Ling, S., & Wu, Y. (2020).[1][2] Determination of pyriminobac-methyl isomers in paddy and its storage stability. Journal of Food Safety and Food Quality, 20, 7429–7435.[1][2]

  • ChemicalBook. (2025). Pyriminobac-methyl (E) and (Z) Technical Properties.[3][1][2][4][5]

  • Lewis, K.A., Tzilivakis, J., Warner, D.J., & Green, A. (2016). An international database for pesticide risk assessments and management. Human and Ecological Risk Assessment: An International Journal, 22(4), 1050-1064.

  • Zhou, W., et al. (2022). Environmental behaviors of (E) pyriminobac-methyl in agricultural soils.[1][2] SOIL, 8, 237–250.

Sources

Technical Guide: Spectroscopic Data Analysis of (Z)-Pyriminobac-methyl

[1]

Executive Summary

Pyriminobac-methyl (PM) is a pyrimidinyl carboxy herbicide acting as an acetolactate synthase (ALS) inhibitor.[1] While the (E)-isomer (KIH-6127) represents the biologically active commercial form, the (Z)-isomer is a critical impurity and degradation product, often formed via photochemical isomerization during environmental exposure or synthesis.[1]

Differentiation between the (E) and (Z) diastereomers is non-trivial due to their identical molecular weight and similar polarity.[1] This guide provides a definitive technical workflow for the structural confirmation of (Z)-Pyriminobac-methyl , emphasizing Nuclear Magnetic Resonance (NMR) as the primary tool for stereochemical assignment, supported by Mass Spectrometry (MS) and Infrared Spectroscopy (IR).

Structural Context & Isomerism[1][2]

The stereochemistry of Pyriminobac-methyl hinges on the C=N double bond of the oxime ether moiety.

  • Chemical Formula:

    
    [1][2][3]
    
  • Molecular Weight: 361.35 g/mol [1][2]

  • IUPAC Name: Methyl 2-[(4,6-dimethoxypyrimidin-2-yl)oxy]-6-[1-(methoxyimino)ethyl]benzoate[1][2]

The E/Z Definition (Cahn-Ingold-Prelog Rules)

The configuration is determined by the priority of substituents attached to the imine carbon and nitrogen:

  • Carbon side: Phenyl ring (Priority 1) vs. Methyl group (Priority 2).[1]

  • Nitrogen side: Methoxy group (Priority 1) vs. Lone Pair (Priority 2).[1]

IsomerConfigurationGeometrySteric Consequence
(E)-Isomer Entgegen (Opposite)Phenyl and O-Methoxy are trans Thermodynamically stable; Active herbicide.[1]
(Z)-Isomer Zusammen (Together)Phenyl and O-Methoxy are cis Sterically crowded; Photo-isomerization product.[1]

Experimental Protocol: Generation of (Z)-Reference Standard

Since (Z)-Pyriminobac-methyl is often not commercially available as a pure standard, it must be generated in situ for comparative analysis.[1]

Methodology: Photochemical Isomerization

  • Preparation: Dissolve 10 mg of (E)-Pyriminobac-methyl standard in 10 mL of Acetonitrile (HPLC grade).

  • Irradiation: Expose the solution to UV light (254 nm or 365 nm) in a quartz cuvette for 30–60 minutes.

  • Monitoring: Analyze aliquots via HPLC-UV (C18 column, MeOH/H2O gradient). The (Z)-isomer typically elutes after the (E)-isomer on reverse-phase columns due to differences in dipole moment and hydrodynamic volume, though this can vary by stationary phase.[1]

  • Isolation: For full characterization, fractionate the new peak using semi-preparative HPLC.

Spectroscopic Deep Dive

A. Nuclear Magnetic Resonance (NMR) – The Gold Standard

NMR is the only standalone technique capable of assigning the absolute stereochemistry (E vs. Z) without X-ray crystallography.

1.

H NMR Diagnostic Signals

The chemical environment of the oxime methyl (


)oxime O-methyl (

)
Moiety(E)-Isomer Shift (

, ppm)
(Z)-Isomer Shift (

, ppm)
Mechanistic Explanation
Oxime Methyl (

)
~2.10 - 2.20~2.00 - 2.10 In (Z), the methyl is trans to the aromatic ring, often experiencing different shielding than in (E).[1]
Oxime O-Methyl (

)
~3.90 - 4.00~3.80 - 4.10 The O-methyl group in the (Z)-isomer is sterically crowded by the phenyl ring, causing a diagnostic shift (typically downfield due to deshielding).[1]
Aromatic Protons Standard multipletsShifted multiplets Protons ortho to the oxime group experience different ring currents in the Z-conformation.[1]

Note: Exact shifts depend on solvent (CDCl3 vs DMSO-d6). The difference (

2. Definitive Proof: NOE (Nuclear Overhauser Effect)

To confirm the (Z)-structure, run a 1D-NOESY or 2D-NOESY experiment.[1]

  • Target: Irradiate the Oxime O-Methyl frequency.

  • (Z)-Isomer Result: You will observe a strong NOE enhancement of the Phenyl protons (specifically the proton ortho to the oxime). This confirms they are close in space (cis).[1]

  • (E)-Isomer Result: You will observe NOE enhancement of the Oxime Methyl (

    
    )  group.[1] This confirms the O-Me and C-Me are cis to each other (and thus the Phenyl and O-Me are trans).[1]
    
B. Mass Spectrometry (MS)

MS is used for molecular weight confirmation and impurity profiling but is less specific for isomer differentiation than NMR.[1]

  • Ionization: ESI+ (Electrospray Ionization, Positive mode).[4]

  • Molecular Ion:

    
     Da.[1]
    
  • Fragmentation Pattern (MS/MS):

    • m/z 362

      
       330:  Loss of methanol (
      
      
      , 32 Da) or methoxy radical (
      
      
      , 31 Da).
    • m/z 362

      
       155:  Cleavage yielding the dimethoxypyrimidine cation (diagnostic for the pyrimidine ether class).
      
    • Isomer Differentiation: The (Z)-isomer often shows a higher abundance of fragments related to the "ortho effect" (interaction between the oxime oxygen and the ester group) compared to the (E)-isomer, but this is instrument-dependent.

C. Infrared Spectroscopy (IR)

IR provides fingerprint verification.[1] The key diagnostic band is the C=N stretch.

  • C=N Stretch: Weak to medium band around 1600–1640 cm⁻¹ .[1]

    • The (Z)-isomer typically exhibits this band at a slightly lower frequency than the (E)-isomer due to steric strain affecting the bond order or conjugation.[1]

  • Ester C=O: Strong band at 1720–1740 cm⁻¹ .[1]

  • Ether C-O: Strong bands in the 1000–1300 cm⁻¹ region.[1]

Integrated Analytical Workflow

The following diagram outlines the logical decision tree for confirming the identity of (Z)-Pyriminobac-methyl.

GStartUnknown Sample / ImpurityHPLCHPLC-UV/MS Separation(C18 Column)Start->HPLCMS_CheckMS Analysis (ESI+)[M+H]+ = 362?HPLC->MS_CheckIsolateIsolate FractionMS_Check->IsolateYes (362 Da)NMR_1H1H NMR (CDCl3)Check Oxime Me/OMe ShiftsIsolate->NMR_1HNOENOE ExperimentIrradiate N-OMeNMR_1H->NOEAmbiguous ShiftsResult_ZEnhancement ofAromatic Protons= (Z)-IsomerNOE->Result_ZResult_EEnhancement ofC-Methyl Group= (E)-IsomerNOE->Result_E

Caption: Logical workflow for the isolation and stereochemical confirmation of Pyriminobac-methyl isomers.

References

  • Kumiai Chemical Industry Co., Ltd. (1996).[1][5] Development of Pyriminobac-methyl (KIH-6127). Agrochemicals Japan.[1]

  • Roberts, T. R. (1998).[1] Metabolic Pathways of Agrochemicals: Part 1: Herbicides and Plant Growth Regulators. Royal Society of Chemistry.[1] [1]

  • Tamaru, M., & Saito, Y. (1996).[5] Pyriminobac-methyl: A new herbicide for rice.[1] Journal of Pesticide Science.

  • Creative Biostructure. (2025). How NMR Helps Identify Isomers in Organic Chemistry.

  • PubChem. (2025).[1] Pyriminobac-methyl Compound Summary. National Library of Medicine.[1] [1]

History and development of Pyriminobac-methyl as a herbicide

Author: BenchChem Technical Support Team. Date: February 2026

History, Development, and Molecular Mechanisms of a Selective Rice Herbicide

Executive Summary

Pyriminobac-methyl (Code: KIH-6127) represents a pivotal advancement in the pyrimidinyl thiobenzoate class of herbicides, developed primarily by Kumiai Chemical Industry Co., Ltd. Introduced to address the persistent challenge of Echinochloa species (barnyard grass) in rice paddies, it functions as a potent inhibitor of Acetolactate Synthase (ALS) . Unlike broad-spectrum ALS inhibitors, Pyriminobac-methyl exhibits a unique "oxime ether" structural motif that confers exceptional selectivity for rice (Oryza sativa) through rapid metabolic detoxification, while retaining high lethality against target weeds. This guide analyzes its development history, chemical synthesis, mode of action, and the resistance mechanisms that now challenge its efficacy.

Chemical Identity & Physicochemical Properties[1][2][3][4]

Pyriminobac-methyl is distinct from sulfonylureas and imidazolinones due to its lipophilic oxime ether side chain, which influences its uptake and translocation kinetics.

Table 1: Physicochemical Profile

PropertyData
IUPAC Name Methyl 2-[(4,6-dimethoxypyrimidin-2-yl)oxy]-6-[1-(methoxyimino)ethyl]benzoate
CAS Number 136191-64-5
Molecular Formula

Molecular Weight 361.35 g/mol
Physical State White crystalline solid
Melting Point 105–106 °C
Solubility (Water) Low (Lipophilic nature aids foliar retention)
Partition Coefficient (

)
log P = 2.84 (Moderate lipophilicity)
Isomerism Exists as (E) and (Z) isomers; (E)-isomer is the active herbicide.[1][2]
Development History & Structure-Activity Relationship (SAR)

The development of Pyriminobac-methyl was driven by the need for a herbicide that could control late-stage barnyard grass without injuring rice—a limitation of early ALS inhibitors.

3.1 The SAR Logic

The design of KIH-6127 evolved from the broader class of pyrimidinyloxybenzoic acids .

  • The Core Scaffold: The 2-(4,6-dimethoxypyrimidin-2-yl)oxy benzoate core is essential for binding to the ALS enzyme's channel. The dimethoxy pyrimidine ring interacts via

    
    -stacking with aromatic residues (e.g., Trp-574) in the enzyme's binding pocket.
    
  • The "Oxime Ether" Innovation: The critical divergence from related compounds (like bispyribac-sodium) is the introduction of the methoxyiminoethyl group at the 6-position of the benzoate ring.

    • Steric Fit: This bulky group restricts rotation, locking the molecule into a conformation favorable for the (E)-isomer, which fits the ALS active site more effectively than the (Z)-isomer.

    • Selectivity Switch: The oxime ether linkage provides a specific site for metabolic attack (O-demethylation) by rice-specific Cytochrome P450 enzymes, a feature absent in the target weeds.

Chemical Synthesis: The "Cleaner" Industrial Route

Early synthesis routes utilized hazardous reagents like n-butyllithium and generated significant wastewater via diazotization. Modern industrial protocols prioritize a "cleaner" route starting from 3-chlorophthalic anhydride.

4.1 Step-by-Step Protocol (Modern Route)
  • Precursor Formation: 3-chlorophthalic anhydride is converted to 3-hydroxyphthalic anhydride .

  • Protection & Hydrolysis: The carbonyl is protected using diethyl malonate, followed by hydrolysis to yield 2-acetyl-6-hydroxybenzoic acid .

  • Esterification: Reaction with methanol yields the methyl ester.[1]

  • Imidization (Key Step): The ketone group reacts with methoxyamine hydrochloride to form the oxime ether linkage , yielding 2-hydroxy-6-(1-methoxyimino-ethyl)-benzoic acid methyl ester.

  • Condensation: The final step involves a nucleophilic substitution where the phenol group attacks 2-mesyl-4,6-dimethoxypyrimidine (or 2-chloro analog) under basic conditions to couple the pyrimidine ring.

4.2 Synthesis Pathway Diagram

SynthesisRoute Start 3-Chlorophthalic Anhydride Inter1 3-Hydroxyphthalic Anhydride Start->Inter1 Hydrolysis/Substitution Inter2 2-Acetyl-6-hydroxybenzoic acid Inter1->Inter2 Diethyl malonate protection + Hydrolysis Inter3 Methyl ester derivative Inter2->Inter3 Methanol/H+ (Esterification) KeyInter 2-hydroxy-6-(1-methoxyimino-ethyl) -benzoic acid methyl ester (Oxime Linkage Formed) Inter3->KeyInter Methoxyamine HCl (Imidization) Final Pyriminobac-methyl (E-Isomer) KeyInter->Final Condensation (Base) CouplingAgent 2-mesyl-4,6-dimethoxypyrimidine CouplingAgent->Final Nucleophilic Attack

Figure 1: The modern industrial synthesis route of Pyriminobac-methyl, highlighting the formation of the critical oxime ether bridge.

Mechanism of Action (MOA) & Selectivity

Pyriminobac-methyl acts as a systemic herbicide, absorbed by foliage and roots, and translocated to meristematic tissues.

5.1 Target Inhibition: Acetolactate Synthase (ALS)
  • Enzyme Role: ALS (EC 2.2.1.6) catalyzes the first committed step in the biosynthesis of branched-chain amino acids: Valine, Leucine, and Isoleucine.

  • Binding Mode: Pyriminobac-methyl does not bind to the catalytic site but to the regulatory quinone-binding pocket of the enzyme. This binding induces a conformational change that blocks the access of the substrate (pyruvate) to the active site.

  • Physiological Impact: The cessation of amino acid production leads to "starvation" in rapidly dividing cells (meristems), causing growth arrest within hours, followed by chlorosis and necrosis over 7–14 days.

5.2 The Selectivity Mechanism: Metabolic Detoxification

Rice safety is not due to an insensitive ALS enzyme. It is strictly metabolic.

  • Rice (Tolerant): Rapidly degrades the parent molecule via Cytochrome P450 monooxygenases (specifically the CYP81A family, such as CYP81A68). The primary pathway is O-demethylation of the oxime ether or the pyrimidine ring, rendering the molecule unable to bind ALS.

  • Barnyard Grass (Susceptible): Lacks the specific high-expression P450s required for rapid degradation. The herbicide remains active long enough to irreversibly inhibit ALS.

5.3 MOA & Selectivity Diagram

MOA_Selectivity cluster_Rice Rice (Tolerant) cluster_Weed Barnyard Grass (Susceptible) Herbicide Pyriminobac-methyl (Applied) P450 Cytochrome P450 (CYP81A Family) Herbicide->P450 Rapid Uptake ALS Acetolactate Synthase (ALS) Herbicide->ALS Binds Regulatory Site Metabolite O-demethylated Metabolite (Inactive) P450->Metabolite O-demethylation RiceSurvival Normal Growth Metabolite->RiceSurvival Non-toxic PathwayBlock Block BCAA Synthesis (Val, Leu, Ile) ALS->PathwayBlock Inhibition Death Meristem Necrosis & Death PathwayBlock->Death Starvation

Figure 2: Differential metabolic processing of Pyriminobac-methyl in Rice vs. Barnyard Grass.

Resistance Management

The repeated use of ALS inhibitors has driven the evolution of resistance in Echinochloa species.[3]

Table 2: Resistance Mechanisms

Mechanism TypeSpecific Mutation / FactorDescription
Target Site Resistance (TSR) Trp-574-Leu Most critical mutation; prevents

-stacking of the herbicide, conferring high-level broad cross-resistance.
Pro-197-Ser/Leu Alters the shape of the binding pocket entrance; common in rice weeds.
Ala-122-Val Often confers resistance to imidazolinones but can affect pyrimidinyl thiobenzoates.
Non-Target Site Resistance (NTSR) Enhanced Metabolism Upregulation of CYP81A68 in weeds mimics the rice detoxification mechanism, allowing weeds to survive via rapid O-demethylation.

Protocol for Resistance Confirmation (Whole-Plant Assay):

  • Seed Collection: Collect seeds from surviving weeds (F0).

  • Dose-Response: Treat F1 seedlings at 3-4 leaf stage with 0x, 0.5x, 1x, 2x, 4x, and 8x field rates.

  • Evaluation: Measure fresh weight reduction 21 days after treatment.

  • Molecular Check: Extract DNA and PCR-amplify the ALS gene region to sequence for Trp-574 or Pro-197 mutations.

Environmental Fate & Toxicology[5]

Pyriminobac-methyl is designed to be "soft" on the environment, degrading relatively quickly in aquatic rice systems.

  • Soil Degradation: Follows first-order kinetics.

    • Paddy Field Half-life (

      
      ):  4.0 – 19.3 days (Rapid).
      
    • Aerobic Soil

      
      :  37 – 66 days (Moderate).
      
    • Mechanism: Primarily abiotic hydrolysis and microbial degradation.

  • Adsorption:

    
     values indicate moderate mobility, but in practice, rapid degradation limits groundwater leaching risks.
    
  • Toxicology:

    • Mammalian: Acute Oral LD50 (Rat) > 5000 mg/kg (Practically non-toxic).[1]

    • Eco-tox: Low toxicity to birds and bees; moderate toxicity to aquatic invertebrates (requires buffer zones).

References
  • Kumiai Chemical Industry Co., Ltd. (2025). Corporate History and Product Development: Pyriminobac-methyl. Retrieved from

  • University of Hertfordshire. (2025). PPDB: Pesticide Properties DataBase - Pyriminobac-methyl. Retrieved from

  • Frontiers in Plant Science. (2024). Trp-574-Leu and Pro-197-His/Leu mutations contribute to penoxsulam and pyriminobac-methyl resistance in Echinochloa crus-galli. Retrieved from

  • Copernicus. (2022). Environmental behaviors of (E)-Pyriminobac-methyl in agricultural soils: Adsorption and Degradation Kinetics. Retrieved from

  • USDA ARS. (2012). Physiological and Molecular Basis of Acetolactate Synthase-Inhibiting Herbicide Resistance in Barnyardgrass. Retrieved from

  • PubChem. (2025).[4] Pyriminobac-methyl Compound Summary (CID 9604652).[4] Retrieved from

  • MDPI. (2022). CYP81A68 confers metabolic resistance to ALS inhibitors in Echinochloa crus-galli. Retrieved from

Sources

Mode of Action of (Z)-Pyriminobac-methyl on Echinochloa crus-galli: Stereochemical and Physiological Mechanisms

[1]

Executive Summary

This technical guide analyzes the mode of action (MoA) of Pyriminobac-methyl , specifically addressing the role and behavior of its (Z)-isomer in the control of Echinochloa crus-galli (Barnyardgrass).[1]

While commercial formulations are typically enriched with the (E)-isomer (the primary herbicidal agent), the (Z)-isomer plays a critical role in the compound's environmental dynamic and field efficacy through photo-isomerization.[1] The mechanism of action centers on the inhibition of Acetolactate Synthase (ALS) , disrupting branched-chain amino acid (BCAA) biosynthesis.[2][3] This guide elucidates the stereoselective binding kinetics, the physiological cascade of death in E. crus-galli, and the experimental protocols required to validate these mechanisms.[4]

Chemical Identity & Stereochemical Dynamics[1][2]

Pyriminobac-methyl belongs to the pyrimidinyl-benzoate chemical class.[1][5] Its activity is governed by the geometry of the oxime ether double bond (

6
Feature(E)-Pyriminobac-methyl (Z)-Pyriminobac-methyl
Role Primary Herbicidal AgentPhoto-isomer / Environmental Metabolite
ALS Binding Affinity High (

in nM range)
Low / Negligible (Steric hindrance)
Hydrophilicity Lower (Lipophilic)Higher (Hydrophilic)
Soil Mobility High Adsorption (Immobile)Low Adsorption (Leachable)
Field Behavior Absorbed by foliage/rootsFormed via UV irradiation of (E)

Critical Insight: Under UV irradiation (sunlight), Pyriminobac-methyl undergoes reversible photo-isomerization.[1] An applied solution of the (E)-isomer will equilibrate to a mixture containing significant amounts of the (Z)-isomer.[1] While the (Z)-isomer itself possesses weak intrinsic inhibition of ALS, it serves as a reservoir that can convert back to the active (E)-form under specific photolytic conditions, or conversely, represent a dissipation pathway due to its higher water solubility and leaching potential.[4]

Primary Mode of Action: ALS Inhibition[3]

The core mechanism of Pyriminobac-methyl is the inhibition of Acetolactate Synthase (ALS) (EC 2.2.1.6), the first common enzyme in the biosynthetic pathway of Valine, Leucine, and Isoleucine.[4]

Molecular Binding Mechanism

Pyriminobac-methyl acts as a non-competitive inhibitor (or mixed-type) regarding the substrate pyruvate.[1] It does not bind to the catalytic site but rather to the regulatory site (often called the herbicide-binding domain) located at the interface of the ALS dimer.

  • Channel Blockade: The (E)-isomer fits into the vestigial quinone-binding pocket, blocking the channel required for substrate access or conformational changes necessary for catalysis.[1]

  • Stereoselectivity: The (E)-configuration aligns the pyrimidine ring and the benzoate moiety in a planar conformation that maximizes pi-stacking interactions with aromatic residues (e.g., Trp, Phe) in the binding pocket. The (Z)-configuration introduces a steric clash, preventing deep penetration into the channel, thereby significantly reducing binding affinity.[4]

Physiological Cascade in Echinochloa crus-galli

Upon inhibition of ALS, the following lethal cascade is triggered in Barnyardgrass:

  • Amino Acid Starvation: Immediate cessation of Valine, Leucine, and Isoleucine production.[4]

  • Protein Synthesis Arrest: Lack of BCAAs halts translation, specifically affecting rapidly dividing cells in meristematic tissues.[1][4]

  • Alpha-Ketobutyrate Toxicity: Accumulation of the substrate

    
    -ketobutyrate occurs, which is cytotoxic and disrupts photosynthesis.[1]
    
  • Symptomology:

    • Growth Arrest: Within 24-48 hours.[1]

    • Chlorosis: Yellowing of the youngest leaves (meristematic chlorosis).[1]

    • Anthocyanin Accumulation: Reddening of veins due to stress.[1]

    • Necrosis: Death of the growing point, followed by whole-plant death within 14-21 days.[1]

Signaling Pathway Diagram

The following diagram illustrates the interruption of the BCAA pathway by Pyriminobac-methyl.[1]

ALS_InhibitionPyruvatePyruvateALSAcetolactate Synthase (ALS)Pyruvate->ALSSubstrate 1KB2-KetobutyrateKB->ALSSubstrate 2Acetolactate2-AcetolactateALS->AcetolactateBlockedAHB2-Aceto-2-hydroxybutyrateALS->AHBBlockedInhibitorPyriminobac-methyl(E-Isomer)Inhibitor->ALSInhibits (Non-competitive)ValineValineAcetolactate->ValineLeucineLeucineAcetolactate->LeucineIsoleucineIsoleucineAHB->IsoleucineProteinProtein Synthesis(Meristems)Valine->ProteinLeucine->ProteinIsoleucine->ProteinDeathPlant Death(Echinochloa crus-galli)Protein->DeathArrest leads to

Caption: Mechanism of ALS inhibition by Pyriminobac-methyl disrupting BCAA synthesis.[1]

Experimental Protocols

To validate the efficacy and mode of action, the following self-validating protocols are recommended.

In Vitro ALS Inhibition Assay

Objective: Determine the

Reagents:

  • Extraction Buffer: 100 mM Potassium Phosphate (pH 7.5), 1 mM Sodium Pyruvate, 0.5 mM

    
    , 0.5 mM TPP, 10 
    
    
    M FAD, 10% Glycerol.[4]
  • Assay Buffer: 20 mM Sodium Pyruvate in Extraction Buffer.[1][4]

  • Stop Solution: 6N

    
    .
    
  • Creatine/Naphthol Solution: For colorimetric detection of acetoin.[1]

Protocol:

  • Enzyme Extraction: Homogenize 5g of fresh E. crus-galli shoots in 20mL cold Extraction Buffer. Centrifuge at 25,000g for 20 min at 4°C. Use supernatant.

  • Reaction Setup: In microfuge tubes, mix:

    • 100

      
      L Enzyme Extract.[1][4]
      
    • 50

      
      L Herbicide Solution (Serial dilutions of E-isomer and Z-isomer separately).[1]
      
    • 50

      
      L Assay Buffer (Start reaction).[1]
      
  • Incubation: Incubate at 30°C for 60 minutes.

  • Termination: Add 20

    
    L 6N 
    
    
    .
  • Decarboxylation: Incubate at 60°C for 15 min to convert acetolactate to acetoin.

  • Color Development: Add 0.5% creatine (100

    
    L) and 5% 
    
    
    -naphthol (100
    
    
    L in 2.5N NaOH). Incubate at 60°C for 15 min.
  • Quantification: Measure Absorbance at 530 nm.

  • Analysis: Plot % Inhibition vs. Log[Concentration] to derive

    
    .
    
HPLC Separation of E/Z Isomers

Objective: Verify the purity of test substances or monitor photo-isomerization.

  • Column: C18 Reverse Phase (e.g., Zorbax SB-C18, 5

    
    m, 4.6 x 150 mm).[4]
    
  • Mobile Phase: Acetonitrile : Water (60:40 v/v) acidified with 0.1% Phosphoric Acid.[1][4]

  • Flow Rate: 1.0 mL/min.[1][4]

  • Detection: UV at 254 nm.[1][4]

  • Retention Time (Approx):

    • (Z)-Isomer: Elutes earlier (more polar).[1]

    • (E)-Isomer: Elutes later (less polar).[1]

Selectivity and Resistance Mechanisms

Selectivity (Rice vs. Barnyardgrass)

Pyriminobac-methyl is highly safe for rice.[1] This selectivity is metabolic , not target-site based.[1][4]

  • Rice: Rapidly metabolizes the parent compound via O-demethylation and cleavage of the ester bond, rendering it inactive before it can inhibit ALS significantly.[1]

  • Barnyardgrass: Lacks the specific cytochrome P450 monooxygenases or esterases to degrade the compound rapidly, leading to lethal accumulation at the ALS target site.[4]

Resistance Management

Resistance in E. crus-galli to ALS inhibitors is a growing concern.[1]

  • Mechanism: Point mutations in the ALS gene (e.g., Pro-197, Trp-574).[4]

  • Cross-Resistance: Biotypes resistant to sulfonylureas may show cross-resistance to pyriminobac-methyl.[1]

  • Strategy: Rotate with non-ALS herbicides (e.g., ACCase inhibitors like Cyhalofop-butyl) to manage resistant populations.[1]

Environmental Fate Workflow (E/Z Interconversion)

Understanding the environmental fate is crucial for interpreting field efficacy.[1]

Environmental_Fatecluster_soilSoil/Water InterfaceAppApplication(E-Isomer dominant)E_Iso(E)-Pyriminobac-methyl(Active)App->E_IsoZ_Iso(Z)-Pyriminobac-methyl(Less Active)E_Iso->Z_IsoUV / Sunlight(Photo-isomerization)AdsSoil Adsorption(Immobile)E_Iso->AdsHigh AffinityPlantE. crus-galliControlE_Iso->PlantUptake & ALS InhibitionLeachLeaching/Runoff(Mobile)Z_Iso->LeachHigh Solubility

Caption: Dynamic equilibrium of E/Z isomers in the environment affecting efficacy and mobility.

References

  • Tamaru, M., & Saito, Y. (1996).[4][2][3] Development of a new herbicide, pyriminobac-methyl. Journal of Pesticide Science. Link

  • Zhou, Q., et al. (2007).[1][4] Action mechanisms of acetolactate synthase-inhibiting herbicides. Pesticide Biochemistry and Physiology. Link

  • Iwakami, S., et al. (2015).[1][4][2][7] Mechanism of Resistance to ALS Inhibitors in Echinochloa crus-galli. Weed Science. Link[1]

  • Sudo, M., et al. (2018).[1][4][2][5][7] Runoff and leaching of pyriminobac-methyl isomers from paddy fields. Journal of Environmental Quality. Link

  • University of Hertfordshire. (2025).[1] Pyriminobac-methyl PPDB: Pesticide Properties DataBase.[1] Link

Ecotoxicological profile and environmental fate of (Z)-Pyriminobac-methyl

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Ecotoxicological Profile and Environmental Fate of (Z)-Pyriminobac-methyl

Abstract

Pyriminobac-methyl, a pyrimidinyloxybenzoic herbicide, is a critical tool in modern agriculture for the management of weed populations, particularly in rice cultivation. As with any agrochemical, a thorough understanding of its environmental behavior and potential impacts on non-target organisms is paramount for responsible use and regulatory assessment. This technical guide provides a comprehensive analysis of the ecotoxicological profile and environmental fate of pyriminobac-methyl, with a specific focus on the (Z)-isomer where data is available. Commercial formulations of pyriminobac-methyl are typically a mixture of (E) and (Z) geometric isomers, with the (E)-isomer often being more herbicidally active.[1] However, both isomers are present in the environment following application. This document synthesizes current scientific knowledge on the compound's degradation, mobility, and toxicity, offering field-proven insights and detailed experimental protocols for researchers and environmental scientists.

Introduction: Chemical Identity and Mode of Action

Pyriminobac-methyl is a selective, systemic herbicide that is absorbed through foliage.[1] Its herbicidal activity stems from the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1] This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[1] By blocking this pathway, pyriminobac-methyl effectively halts protein synthesis and cell growth, leading to plant death. This mode of action is specific to plants and microorganisms, providing a degree of selectivity.

The presence of a C=N double bond in the methoxyiminoethyl group results in geometric isomerism, leading to the (E) and (Z) forms of the molecule.[1] The (E)-isomer, often referred to as EPM, generally exhibits stronger soil adsorption and higher herbicidal efficacy compared to the (Z)-isomer (ZPM).[2] Consequently, the (E)-isomer typically dominates in commercial formulations.[1] However, photoconversion between the two isomers can occur in the environment, making the fate and effects of both forms relevant to a complete environmental risk assessment.[2][3][4]

Physicochemical Properties of Pyriminobac-methyl

A compound's behavior in the environment is governed by its fundamental physicochemical properties. These parameters influence its solubility, mobility, and potential for bioaccumulation.

PropertyValueSource
Chemical Formula C₁₇H₁₉N₃O₆[1]
Molecular Mass 361.35 g/mol [1]
CAS Registry No. 136191-64-5 (isomer mixture); 147411-70-9 ((Z)-isomer)[1]
Water Solubility 9.25 mg/L (at 20°C)[1]
Vapor Pressure 3.1 x 10⁻⁵ Pa (at 20°C)[1]
Log Kₒw (Octanol-Water Partition Coefficient) 2.31 (at pH 7, 20°C)[1]

Note: Data primarily represents the isomer mixture or the (E)-isomer unless specified.

Environmental Fate and Dissipation

The environmental fate of a pesticide describes its transport and transformation in soil, water, and air. Key processes include degradation (biotic and abiotic), mobility (adsorption/desorption), and the potential for leaching into groundwater.

Degradation Pathways

Abiotic Degradation: Hydrolysis and Photolysis

Abiotic processes are significant drivers of pyriminobac-methyl transformation.

  • Photolysis: In aqueous environments, the primary phototransformation process is the interconversion between the (E) and (Z) isomers. This photoconversion reaches an equilibrium, with one study noting an approximate equilibrium ratio of EPM/ZPM of 1/1.35 after 4.5 hours, indicating that the (Z)-isomer can become more prevalent in water under sunlight.[2][3][4] The aqueous photolysis half-life (DT₅₀) in natural water has been reported as 205 days, suggesting the core molecule is relatively stable to photodegradation.

Biotic Degradation in Soil

Microbial activity contributes to the breakdown of pyriminobac-methyl in soil.

  • Kinetics: The degradation in soil follows first-order kinetics.[5]

  • Half-Life (DT₅₀): The soil half-life of the (E)-isomer is moderate, ranging from 37 to 66 days, depending on factors such as soil type, moisture, and aerobic/anaerobic conditions.[5] Degradation is generally faster under aerobic conditions and is stimulated by increased soil moisture up to a certain point (e.g., from 40% to 60% moisture).[3][4]

Mobility and Transport

The mobility of pyriminobac-methyl dictates its potential to move from the application site and contaminate other environmental compartments, such as groundwater.

Soil Adsorption and Desorption

The interaction of pyriminobac-methyl with soil particles is a critical factor controlling its mobility.

  • Governing Factors: Adsorption is strongly influenced by soil properties, particularly organic matter content, cation exchange capacity (CEC), and clay content.[5] Higher levels of these components generally lead to stronger adsorption and lower mobility.

  • Freundlich Model: Adsorption-desorption behavior is well-described by the Freundlich isotherm model.[5] The Freundlich adsorption coefficient (Kf) for the (E)-isomer has been observed to vary widely across different soil types, from 0.85 to 32.22 mg¹⁻¹/ⁿ L¹/ⁿ kg⁻¹, highlighting the site-specific nature of its mobility.[5]

  • Mobility Classification: Consequently, the mobility of (E)-pyriminobac-methyl can range from immobile to highly mobile.[5] This variability underscores the potential for groundwater contamination in soils with low organic matter and clay content, where adsorption is weak.[5][6]

Leaching and Runoff Potential

Due to its variable mobility, pyriminobac-methyl poses a context-dependent risk to water resources. In soils with low adsorption affinity, the herbicide has a higher potential to leach into groundwater.[2][5][6] Studies have also shown that even with proper water management in paddy fields, significant amounts of pyriminobac-methyl can be discharged into drainage channels via percolation.[2][4]

Bioconcentration

The octanol-water partition coefficient (Log Kₒw) is an indicator of a substance's potential to accumulate in the fatty tissues of organisms. With a Log Kₒw of 2.31, which is below the general threshold of concern (Log Kₒw > 3), pyriminobac-methyl is considered to have a low risk for bioconcentration in aquatic organisms.[1]

Environmental_Fate_Pathways cluster_water Aquatic Environment cluster_soil Terrestrial Environment PM_water (Z)-Pyriminobac-methyl in Water Hydrolysis Hydrolysis (pH dependent) PM_water->Hydrolysis Abiotic Photolysis Photolysis (E/Z Isomerization) PM_water->Photolysis Abiotic Metabolites_water Degradation Products Hydrolysis->Metabolites_water Photolysis->Metabolites_water PM_soil (Z)-Pyriminobac-methyl in Soil Biodegradation Microbial Degradation (DT50: 37-66 days) PM_soil->Biodegradation Biotic Adsorption Adsorption to Soil (OM, Clay, CEC) PM_soil->Adsorption Partitioning Leaching Leaching to Groundwater PM_soil->Leaching Transport Metabolites_soil Degradation Products Biodegradation->Metabolites_soil Adsorption->Leaching Influences (inversely) Application Herbicide Application Application->PM_water Runoff Application->PM_soil Direct Spray

Key environmental fate pathways for (Z)-Pyriminobac-methyl.

Ecotoxicological Profile

The ecotoxicological profile assesses the potential adverse effects of a substance on non-target species. Data is often generated for the technical grade active ingredient, which is a mixture of isomers.

Aquatic Toxicity

Pyriminobac-methyl is classified as hazardous to the aquatic environment (Acute Category 3, Long-term Category 3).

Taxonomic GroupSpeciesEndpointValue (mg/L)Source
Algae Raphidocelis subcapitataAcute EC₅₀ (growth rate)20.6[1]
Invertebrate (Mollusc) Pomacea canaliculata (Apple Snail)72-hr LC₁₀19.27[7]

Note: Specific acute toxicity data (96-hr LC₅₀ for fish and 48-hr EC₅₀ for Daphnia magna) for (Z)-Pyriminobac-methyl were not available in the reviewed literature. The available data suggests that at sublethal concentrations (e.g., 1.9 mg/L), pyriminobac-methyl can inhibit the growth of the invasive apple snail.[7]

Terrestrial Toxicity

Comprehensive data on the toxicity of (Z)-Pyriminobac-methyl to key terrestrial organisms such as earthworms, birds, and beneficial insects is limited in the public domain. Risk assessments for these groups would require specific studies following standardized guidelines.

Human Health Hazard Summary

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, pyriminobac-methyl is associated with the following hazards:

  • Skin corrosion/irritation - Category 3

  • Serious eye damage/eye irritation - Category 2B

  • Skin sensitization - Category 1

Overexposure may lead to symptoms such as dizziness and nausea.

Standardized Experimental Methodologies

To ensure data reliability and comparability, ecotoxicological and environmental fate studies must follow standardized protocols. Below are detailed workflows for two fundamental experiments.

Protocol: Soil Adsorption-Desorption Study (Batch Equilibration)

This protocol, based on OECD Guideline 106, determines the extent to which a substance partitions between soil and water.

Objective: To determine the Freundlich adsorption (Kf) and desorption (Kdes) coefficients and the soil organic carbon-water partitioning coefficient (Koc).

Methodology:

  • Soil Preparation:

    • Select and characterize multiple soil types with varying organic matter, clay content, and pH.

    • Air-dry the soils and sieve them through a 2-mm mesh.

  • Preliminary Test:

    • Determine the optimal soil-to-solution ratio and equilibration time. Typically, a 1:5 soil-to-solution ratio and a 24-hour equilibration time are used.[2][4]

  • Adsorption Phase:

    • Prepare a stock solution of (Z)-Pyriminobac-methyl in 0.01 M CaCl₂ solution. The CaCl₂ solution helps maintain a constant ionic strength.

    • Create a series of test concentrations (e.g., 0.01, 0.1, 0.5, 1.0, 5.0 mg/L) by diluting the stock solution.[2][4]

    • Add a known mass of soil (e.g., 2.0 g) to centrifuge tubes.

    • Add a precise volume of each test concentration to the tubes. Include control samples with no soil and no test substance.

    • Shake the tubes at a constant temperature (e.g., 25°C) for the predetermined equilibration time (e.g., 24 hours).

    • Centrifuge the samples at high speed to separate the soil and supernatant.

    • Analyze the supernatant for the concentration of (Z)-Pyriminobac-methyl using a validated analytical method (e.g., HPLC-MS/MS).

    • Calculate the amount of substance adsorbed to the soil by the difference between the initial and equilibrium concentrations in the solution.

  • Desorption Phase:

    • After the adsorption phase, decant the supernatant from the centrifuge tubes.

    • Add a fresh volume of 0.01 M CaCl₂ solution (without the test substance) to the soil pellet.

    • Resuspend the soil and shake again for the same equilibration time.

    • Centrifuge and analyze the supernatant to determine the amount of desorbed substance.

  • Data Analysis:

    • Fit the adsorption and desorption data to the logarithmic form of the Freundlich equation: log Cs = log Kf + (1/n) log Cw

    • Calculate Kf, 1/n, and the Koc value (Koc = (Kf / % Organic Carbon) * 100).

Soil_Adsorption_Workflow cluster_prep Preparation cluster_adsorption Adsorption Phase cluster_desorption Desorption Phase cluster_analysis Data Analysis A 1. Prepare & Characterize Multiple Soil Types C 3. Add Soil & Test Solutions to Centrifuge Tubes A->C B 2. Prepare (Z)-Pyriminobac-methyl Stock & Test Solutions in 0.01M CaCl2 B->C D 4. Shake for 24h at Constant Temp C->D E 5. Centrifuge to Separate Phases D->E F 6. Analyze Supernatant (Cw) via HPLC-MS/MS E->F H 8. Replace Supernatant with Fresh CaCl2 Solution E->H Soil Pellet G 7. Calculate Adsorbed Amount (Cs) F->G L 12. Fit Data to Freundlich Isotherm G->L I 9. Shake for 24h H->I J 10. Centrifuge I->J K 11. Analyze Supernatant for Desorbed Amount J->K K->L M 13. Calculate Kf, 1/n, & Koc L->M

Experimental workflow for a soil adsorption/desorption study.
Protocol: Aerobic Soil Degradation Study

This protocol, based on OECD Guideline 307, assesses the rate and pathway of degradation in soil under aerobic conditions.

Objective: To determine the degradation half-life (DT₅₀) of (Z)-Pyriminobac-methyl in soil.

Methodology:

  • Soil and Substance Preparation:

    • Collect fresh, unsieved soil and characterize it. Adjust moisture to a specific level (e.g., 60% of maximum water holding capacity).

    • Prepare a solution of (Z)-Pyriminobac-methyl for application. Using a ¹⁴C-radiolabeled compound is preferred for metabolite tracking.

  • Incubation Setup:

    • Treat a known mass of the prepared soil with the test substance. Ensure homogenous distribution.

    • Divide the treated soil into biometer flasks or similar incubation vessels.

    • Set up a flow-through system to continuously supply CO₂-free, humidified air to maintain aerobic conditions.

    • Include traps (e.g., ethylene glycol for volatile organics, NaOH or KOH for ¹⁴CO₂) in the outflow to capture degradation products.

    • Incubate the flasks in the dark at a constant temperature (e.g., 20°C).

  • Sampling and Analysis:

    • At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, 120 days), sacrifice replicate flasks.

    • Extract the soil samples using an appropriate solvent (e.g., acetonitrile).

    • Analyze the extracts for the parent compound and major degradation products using HPLC-MS/MS or, for radiolabeled studies, liquid scintillation counting (LSC) and radio-TLC/HPLC.

    • Analyze the trapping solutions to quantify volatile metabolites and mineralization (¹⁴CO₂).

  • Data Analysis:

    • Plot the concentration of the parent compound against time.

    • Fit the data to an appropriate kinetic model (e.g., first-order kinetics).

    • Calculate the DT₅₀ and DT₉₀ values from the model.

    • Perform a mass balance at each time point to ensure recovery of the applied substance (parent + metabolites + non-extractable residues + volatiles).

Summary and Conclusion

The environmental profile of (Z)-Pyriminobac-methyl is characterized by moderate persistence in soil and variable mobility that is highly dependent on soil characteristics. The primary transformation pathways include abiotic hydrolysis and biotic degradation in soil, as well as a notable photo-isomerization between the (E) and (Z) forms in water. While the parent compound shows a low potential for bioaccumulation, its mobility profile indicates a potential risk for groundwater contamination in vulnerable soil types, necessitating careful management practices.

The ecotoxicological data indicates that pyriminobac-methyl can pose a hazard to aquatic organisms. However, a significant data gap exists for the specific (Z)-isomer and for key indicator species such as fish, daphnids, and terrestrial organisms. Further research is required to fully characterize the risk profile of this isomer and to develop comprehensive environmental quality standards. The methodologies and data presented in this guide serve as a foundational resource for scientists and researchers engaged in the environmental risk assessment of this widely used herbicide.

References

  • Zhou, W., Liu, W., Chen, X., Li, S., Wang, F., & Wang, Q. (2022). Environmental behaviors of (E)-pyriminobac-methyl in agricultural soils. SOIL, 8(1), 237–252. [Link]

  • University of Hertfordshire. (2025). Pyriminobac-methyl (Ref: KIH-6127). In: The Pesticide Properties DataBase (PPDB) developed by the Agriculture & Environment Research Unit (AERU). [Link]

  • Zhou, W., Liu, W., Chen, X., Li, S., Wang, F., & Wang, Q. (2022). Environmental behaviors of (E) pyriminobac-methyl in agricultural soils. SOIL Discussions. [Link]

  • Luo, C., He, Y., Xu, Y., Wang, Y., Zhang, Y., Chen, H., & Li, C. (2026). Chronic effects of pyriminobac-methyl on the growth and developmental impacts in Pomacea canaliculata. Ecotoxicology and Environmental Safety, 309, 119762. [Link]

  • Zhou, W., Liu, W., Chen, X., Li, S., Wang, F., & Wang, Q. (2022). Environmental behaviors of (E)-Pyriminobac-methyl in agricultural soils. ResearchGate. [Link]

  • Zhou, W., Liu, W., Chen, X., Li, S., Wang, F., & Wang, Q. (2022). Environmental behaviors of (E) pyriminobac-methyl in agricultural soils. SOIL, 8(1), 237-252. [Link]

  • Food and Agriculture Organization of the United Nations. (n.d.). Fish toxicity - acute toxicity. Pesticide Registration Toolkit. [Link]

  • Kiss, A., & Virág, D. (2009). Photostability and Photodegradation Pathways of Distinctive Pesticides. Journal of Environmental Quality, 38(1), 158-164. [Link]

  • Zhou, W., Liu, W., Chen, X., Li, S., Wang, F., & Wang, Q. (2022). Environmental behaviors of (E) pyriminobac-methyl in agricultural soils. Copernicus.org. [Link]

Sources

The Environmental Fate of (Z)-Pyriminobac-methyl in Soil: A Technical Guide to Abiotic and Biotic Degradation Pathways

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding the Environmental Journey of a Novel Herbicide

(Z)-Pyriminobac-methyl is a member of the pyrimidinyloxybenzoic acid class of herbicides, which are crucial for modern weed management strategies. As with any agrochemical, a comprehensive understanding of its environmental fate is paramount for ensuring its safe and sustainable use. This technical guide provides an in-depth exploration of the abiotic and biotic degradation pathways of (Z)-Pyriminobac-methyl in the soil environment. For researchers, scientists, and professionals in drug development, this document synthesizes current knowledge, highlights critical data gaps, and presents robust experimental protocols to further investigate the soil dynamics of this herbicide.

Pyriminobac-methyl exists as two geometric isomers, (E) and (Z), due to the C=N double bond in its structure.[1] While the (E)-isomer is often the dominant form in commercial formulations due to its higher herbicidal activity, the two isomers can undergo photoconversion in aqueous environments.[2] Research indicates an equilibrium ratio of approximately 1:1.35 between the (E) and (Z) isomers in water, suggesting that both forms will be present in the environment.[2] Furthermore, the isomers exhibit different physicochemical properties; for instance, (E)-Pyriminobac-methyl has been shown to have stronger soil adsorption and weaker hydrophilic properties than its (Z) counterpart.[3] These differences strongly imply that their degradation behaviors and ultimate environmental fates may also differ significantly.

This guide will delve into the known degradation kinetics of the more studied (E)-isomer to provide a foundational understanding, and then extrapolate potential pathways for the (Z)-isomer, emphasizing the areas where further isomer-specific research is critically needed.

Part 1: Abiotic Degradation Pathways

Abiotic degradation encompasses the chemical and physical processes that break down a compound without the involvement of living organisms. For pyriminobac-methyl, these pathways, particularly for the (E)-isomer, appear to be the primary drivers of its dissipation in soil.[3][4]

Chemical Hydrolysis: The Role of Soil Water

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. For an ester like (Z)-Pyriminobac-methyl, the ester linkage is a primary site for potential hydrolytic cleavage. The rate of hydrolysis is significantly influenced by soil pH and temperature.[5]

Expected Hydrolytic Pathway for (Z)-Pyriminobac-methyl:

The primary hydrolysis reaction for (Z)-Pyriminobac-methyl is anticipated to be the cleavage of the methyl ester bond, yielding the corresponding carboxylic acid, pyriminobac, and methanol. A secondary, less likely, hydrolysis could occur at the ether linkage connecting the pyrimidine and benzene rings, or at the oxime ether bond.

Causality in Experimental Design for Hydrolysis Studies:

To rigorously assess the hydrolytic stability of (Z)-Pyriminobac-methyl, experiments should be designed to isolate this process from microbial activity. This is achieved by using sterilized soil or buffered aqueous solutions at various pH levels (typically 4, 7, and 9) and temperatures, as outlined in OECD Guideline 111.[6] By conducting these experiments in the dark, photodegradation is also excluded, ensuring that any observed degradation can be attributed to hydrolysis.

Diagram of Proposed Hydrolytic Degradation of (Z)-Pyriminobac-methyl:

Z_PM (Z)-Pyriminobac-methyl Pyriminobac Pyriminobac (acid metabolite) Z_PM->Pyriminobac Hydrolysis (Ester Cleavage) Methanol Methanol Z_PM->Methanol Hydrolysis (Ester Cleavage)

Caption: Proposed primary hydrolytic pathway of (Z)-Pyriminobac-methyl in soil.

Photodegradation on Soil Surfaces: The Influence of Sunlight

Photodegradation, or photolysis, is the breakdown of molecules by light energy. For herbicides applied to the soil surface, this can be a significant degradation route.[7] The effectiveness of photodegradation depends on the molecule's ability to absorb light at wavelengths present in sunlight (above 290 nm) and the quantum yield of the degradation reaction.[8]

Expected Photodegradation Pathways for (Z)-Pyriminobac-methyl:

The complex structure of (Z)-Pyriminobac-methyl offers several potential sites for photochemical reactions. These may include:

  • Isomerization: Conversion of the (Z)-isomer to the (E)-isomer.

  • Photo-oxidation: Oxidation of various parts of the molecule, potentially leading to cleavage of the ether or oxime linkages.

  • Photo-Fries rearrangement: A rearrangement of the ester group on the aromatic ring.

  • Photo-hydrolysis: Accelerated hydrolysis of the ester linkage.

Causality in Experimental Design for Photodegradation Studies:

To study photodegradation on soil, a thin layer of soil treated with (Z)-Pyriminobac-methyl is irradiated with a light source that simulates natural sunlight.[8] A key aspect of the experimental design is the inclusion of dark controls, which are identical samples kept under the same conditions but shielded from light.[8] This allows for the differentiation between photodegradation and other degradation processes like hydrolysis or microbial action. The use of both wet and dry soil can also elucidate the role of water in the photochemical process.

Diagram of Potential Photodegradation Pathways:

Z_PM (Z)-Pyriminobac-methyl E_PM (E)-Pyriminobac-methyl Z_PM->E_PM Isomerization Photo_Ox Photo-oxidation Products Z_PM->Photo_Ox Photo-oxidation Photo_Fries Photo-Fries Products Z_PM->Photo_Fries Photo-Fries Rearrangement Photo_Hydrolysis Photo-hydrolysis Products Z_PM->Photo_Hydrolysis Photo-hydrolysis

Caption: Potential photodegradation pathways for (Z)-Pyriminobac-methyl on soil surfaces.

Part 2: Biotic Degradation Pathways

Biotic degradation involves the breakdown of a substance by living organisms, primarily soil microorganisms such as bacteria and fungi. While studies on (E)-Pyriminobac-methyl suggest that biotic degradation is a less dominant pathway compared to abiotic processes, it cannot be disregarded, especially over longer time frames.[9]

Potential Biotic Degradation Mechanisms:

Soil microorganisms possess a vast array of enzymes that can catalyze the degradation of complex organic molecules. For (Z)-Pyriminobac-methyl, potential biotic degradation pathways could include:

  • Enzymatic Hydrolysis: Microbial esterases could cleave the methyl ester bond, similar to chemical hydrolysis.

  • Oxidative Degradation: Microbial oxygenases could introduce hydroxyl groups or cleave aromatic rings.

  • Reductive Degradation: Under anaerobic conditions, reductive processes could alter functional groups.

  • Co-metabolism: The fortuitous degradation of the herbicide by enzymes involved in the metabolism of other substrates.

Causality in Experimental Design for Biotic Degradation Studies:

To investigate biotic degradation, studies are typically conducted in accordance with OECD Guideline 307, which outlines methods for assessing aerobic and anaerobic transformation in soil.[3] The core of this methodology is the comparison of degradation in non-sterilized, microbially active soil with that in sterilized soil. Any difference in the degradation rate between these two conditions can be attributed to microbial activity. The use of radiolabeled (¹⁴C) (Z)-Pyriminobac-methyl is highly recommended to trace the fate of the molecule, including the formation of metabolites, non-extractable residues, and mineralization to ¹⁴CO₂.[8]

Diagram of a Biotic Degradation Experimental Workflow:

Soil Soil Sample Sterile Sterilized Soil Soil->Sterile NonSterile Non-Sterilized Soil Soil->NonSterile Spike Spike with (Z)-Pyriminobac-methyl Sterile->Spike NonSterile->Spike Incubate Incubate (Aerobic/Anaerobic, Dark) Spike->Incubate Sample Sample at Time Intervals Incubate->Sample Extract Extract and Analyze Sample->Extract Compare Compare Degradation Rates Extract->Compare

Caption: Experimental workflow for assessing the biotic degradation of (Z)-Pyriminobac-methyl in soil.

Part 3: Degradation Kinetics and Influencing Factors

The rate at which (Z)-Pyriminobac-methyl degrades in soil is a critical parameter for assessing its environmental persistence. Degradation kinetics are typically described by mathematical models, with the first-order model being common for many pesticides.[3][4]

Degradation Kinetics of (E)-Pyriminobac-methyl:

Studies on (E)-Pyriminobac-methyl have shown that its degradation in various agricultural soils follows first-order kinetics.[3][4] The half-life (DT₅₀), the time it takes for 50% of the initial concentration to dissipate, has been reported to range from 37.46 to 66.00 days under different environmental conditions.[3][4]

Table 1: Degradation Half-lives (DT₅₀) of (E)-Pyriminobac-methyl in Different Soil Conditions

Soil ConditionDT₅₀ (days)Reference
Aerobic37.46 - 58.25[3]
Anaerobic41.75 - 59.74[3]
Sterilized60.87 - 66.00[3]

Factors Influencing Degradation Rates:

The degradation of pyriminobac-methyl in soil is influenced by a complex interplay of soil properties and environmental conditions.

  • Soil Organic Matter (OM): Higher OM content has been correlated with faster degradation of (E)-Pyriminobac-methyl.[9] This is likely due to increased microbial activity and potentially catalytic effects of organic matter.

  • Cation Exchange Capacity (CEC): A higher CEC has also been linked to a shorter half-life for the (E)-isomer.[9]

  • Soil pH: While no significant relationship was found between pH and the leaching of (E)-Pyriminobac-methyl, pH can influence hydrolysis rates and microbial activity, and thus is an important factor to consider for the (Z)-isomer.[3][4]

  • Soil Moisture and Temperature: These are critical environmental factors that affect both chemical reactions and microbial activity. Higher moisture and temperature generally lead to faster degradation rates, up to an optimal point for microbial activity.[10]

Part 4: Experimental Protocols

To facilitate further research into the degradation of (Z)-Pyriminobac-methyl, the following are detailed, step-by-step methodologies for key experiments, based on established OECD guidelines.

Protocol for Aerobic Soil Degradation Study (adapted from OECD 307)
  • Soil Selection and Preparation:

    • Select a representative agricultural soil (e.g., sandy loam).

    • Characterize the soil for properties such as texture, pH, organic carbon content, and microbial biomass.

    • Sieve the soil (<2 mm) and adjust the moisture content to 40-60% of its maximum water-holding capacity.

    • Pre-incubate the soil in the dark at the test temperature for 7-14 days to allow microbial activity to stabilize.

  • Test Substance Application:

    • Prepare a stock solution of (Z)-Pyriminobac-methyl (radiolabeled if possible) in a suitable solvent.

    • Apply the test substance to the soil samples to achieve the desired concentration (e.g., corresponding to the maximum field application rate).

    • Prepare both non-sterilized and sterilized (e.g., by autoclaving or gamma irradiation) soil samples.

  • Incubation:

    • Incubate the soil samples in the dark at a constant temperature (e.g., 20°C).

    • Maintain aerobic conditions by ensuring adequate air exchange.

    • Include traps for volatile organics and CO₂ if using a radiolabeled test substance.

  • Sampling and Analysis:

    • Collect triplicate samples from both non-sterilized and sterilized treatments at appropriate time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days).

    • Extract the soil samples with an appropriate solvent (e.g., acetonitrile).

    • Analyze the extracts for the concentration of (Z)-Pyriminobac-methyl and any identifiable metabolites using a validated analytical method (e.g., HPLC-MS/MS).[11]

  • Data Analysis:

    • Calculate the concentration of the parent compound and metabolites at each time point.

    • Determine the degradation kinetics (e.g., by fitting to a first-order model) and calculate the DT₅₀ for both sterile and non-sterile conditions.

    • The difference in degradation rates will indicate the extent of biotic degradation.

Protocol for Soil Surface Photodegradation Study (adapted from OECD Draft Guideline)
  • Soil Plate Preparation:

    • Prepare thin layers (e.g., 1-2 mm) of the selected soil on an inert surface (e.g., glass plates).

    • Adjust the moisture content of the soil as required (e.g., air-dried or at a specific moisture level).

  • Test Substance Application:

    • Evenly apply a solution of (Z)-Pyriminobac-methyl to the soil surface.

    • Allow any solvent to evaporate before starting the irradiation.

  • Irradiation:

    • Place the soil plates in a chamber with a light source that simulates natural sunlight (e.g., a xenon lamp with appropriate filters).

    • Maintain a constant temperature.

    • Prepare identical dark control plates wrapped in aluminum foil and place them in the same chamber.

  • Sampling and Analysis:

    • At various time intervals, remove replicate plates from both the irradiated and dark control groups.

    • Extract the soil and analyze for (Z)-Pyriminobac-methyl and photoproducts.

  • Data Analysis:

    • Compare the degradation of (Z)-Pyriminobac-methyl in the irradiated and dark samples to determine the rate of photodegradation.

    • Calculate the photodegradation half-life.

Conclusion and Future Directions

The environmental fate of (Z)-Pyriminobac-methyl in soil is a complex process governed by a combination of abiotic and biotic factors. While research on the (E)-isomer provides a valuable framework, there is a pressing need for isomer-specific studies on (Z)-Pyriminobac-methyl. Key areas for future research include:

  • Metabolite Identification: Elucidating the specific degradation products of (Z)-Pyriminobac-methyl under various soil conditions.

  • Isomer-Specific Kinetics: Determining the degradation rates and half-lives of the (Z)-isomer in a range of soil types.

  • Comparative Studies: Directly comparing the degradation pathways and kinetics of the (E) and (Z) isomers under identical conditions.

  • Microbial Studies: Identifying the specific microbial species and enzymatic pathways involved in the biotic degradation of both isomers.

By addressing these knowledge gaps, the scientific community can build a more complete and accurate picture of the environmental behavior of (Z)-Pyriminobac-methyl, ensuring its responsible and effective use in agriculture.

References

  • Zhou, W., Jia, H., Liu, L., Li, B., Li, Y., & Gao, M. (2022). Environmental behaviors of (E)-Pyriminobac-methyl in agricultural soils. SOIL, 8(1), 237–252. [Link]

  • Zhou, W., Jia, H., Liu, L., Li, B., Li, Y., & Gao, M. (2022). Environmental behaviors of (E) pyriminobac-methyl in agricultural soils. ResearchGate. [Link]

  • Zhou, W., Jia, H., Liu, L., Li, B., Li, Y., & Gao, M. (2022). Environmental behaviors of (E)-Pyriminobac-methyl in agricultural soils. SOIL Discussions, 1-28. [Link]

  • OECD. (2002). Test No. 307: Aerobic and Anaerobic Transformation in Soil. OECD Guidelines for the Testing of Chemicals, Section 3. OECD Publishing, Paris. [Link]

  • Cai, Z., et al. (2015). Effects of the novel pyrimidynyloxybenzoic herbicide ZJ0273 on enzyme activities, microorganisms and its degradation in Chinese soils. Environmental Science and Pollution Research, 22(6), 4475-4483. [Link]

  • Inao, K., Mizutani, H., Yogo, Y., & Ikeda, M. (2009). Improved PADDY model including photoisomerization and metabolic pathways for predicting pesticide behavior in paddy fields: Application to the herbicide pyriminobac-methyl. Journal of Pesticide Science, 34(4), 273-282. [Link]

  • Zhou, W., Jia, H., Liu, L., Li, B., Li, Y., & Gao, M. (2022). Environmental behaviors of (E)-Pyriminobac-methyl in agricultural soils. SOIL, 8, 237-252. [Link]

  • Pesticide Registration Toolkit. Hydrolysis rate. Food and Agriculture Organization of the United Nations. [Link]

  • Zhou, W., Jia, H., Liu, L., Li, B., Li, Y., & Gao, M. (2022). Environmental behaviors of (E) pyriminobac-methyl in agricultural soils. SOIL, 8(1), 237-252. [Link]

  • AERU. Pyriminobac-methyl (Ref: KIH-6127). University of Hertfordshire. [Link]

  • Khan, F., & Naqvi, F. (2025). Pesticide Degradation: Impacts on Soil Fertility and Nutrient Cycling. MDPI. [Link]

  • PubChem. Pyriminobac-methyl. National Center for Biotechnology Information. [Link]

  • Mendy, A., et al. (2022). Simple Review of Environmental Analytic Methods for the Determination of Pesticide Metabolites. Journal of Biomedical Research & Environmental Sciences, 3(3), 287-295. [Link]

  • Katagi, T. (2004). Photodegradation of pesticides on plant and soil surfaces. Reviews of environmental contamination and toxicology, 182, 1-189. [Link]

  • Sharma, A., et al. (2025). Microbial Degradation of Herbicide Residues in Australian Soil: An Overview of Mechanistic Insights and Recent Advancements. MDPI. [Link]

  • Walker, A., et al. (2001). Factors Influencing Degradation of Pesticides in Soil. ResearchGate. [Link]

  • Katagi, T. (2004). Photodegradation of Pesticides on Plant and Soil Surfaces. ResearchGate. [Link]

  • El-Muflehi, A. S., et al. (2019). Carbaryl Photochemical Degradation on Soil Model Surfaces. MDPI. [Link]

Sources

Technical Guide: (Z)-Pyriminobac-methyl Acetolactate Synthase Inhibition Kinetics

[1][2]

Executive Summary & Stereochemical Context

Pyriminobac-methyl (PM) is a pyrimidinyl thiobenzoate herbicide that targets Acetolactate Synthase (ALS; EC 2.2.1.6).[1][2] The molecule contains an oxime ether moiety (

(E)(Z)12
  • The (E)-Isomer: Thermodynamically stable in the dark; the primary herbicidal agent.[1]

  • The (Z)-Isomer: Formed rapidly via photo-isomerization upon UV exposure (equilibrium ratio approx. 1:1.35 in aqueous solution).[1][2]

Why focus on (Z)-Kinetics? Although the (E)-isomer is often cited as the potent inhibitor, the (Z)-isomer accumulates in field conditions.[1][2] Kinetic profiling of the (Z)-form is required to:

  • Validate "Residue" Activity: Determine if the photo-degraded product retains ALS-inhibitory potential.[1][2]

  • Quantify Binding Affinity (

    
    ):  Establish if the steric hindrance of the (Z)-conformation prevents access to the ALS channel.[1]
    
  • Assess Cross-Resistance: Determine if ALS mutations (e.g., Trp574Leu) discriminate between (E) and (Z) geometries.[1][2]

Enzymology: The ALS Target & Mechanism

The Biosynthetic Pathway

ALS catalyzes the first committed step in the synthesis of branched-chain amino acids (BCAAs): Valine, Leucine, and Isoleucine. It performs the condensation of two pyruvate molecules to form acetolactate (or pyruvate and 2-ketobutyrate to form acetohydroxybutyrate).[1][2][3][4]

Mechanism of Inhibition

Pyriminobac-methyl (both isomers, though with varying potency) acts as a non-competitive or mixed-type inhibitor.[1][2]

  • Binding Site: It does not bind to the catalytic active site.[1] Instead, it binds to the "channel" entrance leading to the active site, effectively plugging it.

  • Cofactor Dependence: Inhibition is often time-dependent and influenced by the redox state of the FAD cofactor.[1]

Pathway Visualization

The following diagram illustrates the ALS pathway and the specific inhibition point of Pyriminobac-methyl.

ALS_PathwayPyruvatePyruvateALSAcetolactate Synthase(Target Enzyme)Pyruvate->ALS SubstrateAcetolactateAcetolactateALS->Acetolactate CondensationBCAAValine / Leucine(Branched Chain AAs)Acetolactate->BCAA Biosynthesis StepsPM_E(E)-Pyriminobac-methyl(Primary Inhibitor)PM_E->ALS High Affinity BlockPM_Z(Z)-Pyriminobac-methyl(Photo-Isomer)PM_E->PM_Z Photo-EquilibriumPM_Z->ALS Lower Affinity BlockUVUV Light(Isomerization)

Caption: ALS biosynthetic pathway showing the blockade by Pyriminobac-methyl isomers and the UV-dependent E/Z equilibrium.[1][2]

Kinetic Characterization Strategy

To accurately characterize the (Z)-isomer, one must isolate it from the (E)-isomer (typically via HPLC fractionation under low light) and assay it immediately to prevent thermal or photo-reversion.[1][2]

Key Kinetic Parameters
ParameterDescriptionExpected Trend for (Z)-Isomer

Concentration for 50% inhibitionLikely higher (lower potency) than (E)-isomer due to steric clash in the channel.[1][2]

Inhibition ConstantDefines the binding affinity.[2]

.
Mode Mechanism of ActionNon-competitive (binds E and ES complex equally) or Mixed .

Association/Dissociation Rates(Z)-isomer likely exhibits a faster

(shorter residence time).[1][2]
Time-Dependent Inhibition (Slow-Binding)

Pyrimidinyl thiobenzoates often exhibit "slow-binding" kinetics.[1][2] The initial collision complex (


12

  • Experimental Note: If the (Z)-isomer fails to induce the conformational change to

    
    , it will appear as a classic rapid-reversible inhibitor, unlike the slow-binding (E)-isomer.[1][2]
    

Experimental Protocol: Determination of

Objective: Determine the inhibition constant (

Pre-requisite:amber light1
Reagents & Buffers[2]
  • Assay Buffer: 100 mM Potassium Phosphate (pH 7.5), 10 mM Pyruvate, 1 mM Thiamine Pyrophosphate (TPP), 10 mM

    
    , 10 
    
    
    M FAD.
  • Enzyme: Recombinant ALS (e.g., E. coli expressed rice ALS) or crude plant extract.[1][2]

  • Inhibitor: (Z)-Pyriminobac-methyl (purified via HPLC, >95% purity).[1][2] Dissolve in DMSO.

  • Stop Solution: 6N

    
    .
    
  • Detection Reagents: 0.5% Creatine, 5%

    
    -Naphthol (in 2.5N NaOH).[1][2]
    
Workflow: The Westerfeld Method
  • Enzyme Activation: Incubate ALS enzyme in Assay Buffer (minus pyruvate) for 15 min at 30°C to saturate cofactor binding sites.[1][2]

  • Inhibitor Addition: Add (Z)-Pyriminobac-methyl at varying concentrations (0, 0.1, 1, 10, 100, 1000 nM).[1][2] Maintain DMSO concentration <1%.[1][2]

  • Substrate Initiation: Add Pyruvate to start the reaction.[1][2]

  • Incubation: Incubate at 30°C for 60 minutes.

  • Termination: Add 50

    
    L of 6N 
    
    
    to stop the reaction and decarboxylate acetolactate to acetoin.
  • Decarboxylation: Heat at 60°C for 15 minutes.

  • Color Development: Add Creatine and

    
    -Naphthol reagents.[1][2] Incubate 15 min at 60°C.
    
  • Detection: Measure Absorbance at 525 nm .

Data Analysis (Self-Validating Logic)
  • Control Validation: The "No Inhibitor" control must show linear product formation over time (

    
    ).
    
  • Blank Validation: The "No Enzyme" blank must show zero absorbance at 525 nm.[1]

  • Calculation: Fit data to the Dixon Plot (

    
     vs. 
    
    
    ) or the nonlinear regression model:
    
    
    Note: If the inhibition is competitive,
    
    
    will shift with substrate concentration.[1][2] If non-competitive (expected for PM),
    
    
    is independent of pyruvate concentration.[1]
Experimental Workflow Diagram

Protocol_WorkflowPrep1. Preparation(Amber Light)Incubate2. Enzyme + (Z)-PM(Equilibration)Prep->IncubateStart3. Add Pyruvate(Start Reaction)Incubate->StartStop4. Acid Hydrolysis(H2SO4, 60°C)Start->Stop 60 min @ 30°CDetect5. Colorimetry(Creatine/Naphthol)Stop->Detect Acetolactate -> AcetoinAnalyze6. Data Analysis(Dixon Plot / Ki)Detect->Analyze Abs @ 525nm

Caption: Step-by-step Westerfeld assay protocol for measuring ALS inhibition kinetics.

Resistance & Mutation Profiling

In drug development and agrochemical resistance management, the kinetic profile of the (Z)-isomer is compared against mutant ALS strains.

  • Target Site Mutations: Common mutations like Trp574Leu or Pro197Ser alter the shape of the channel.

  • Hypothesis: If the (Z)-isomer is smaller or has a different vector of approach, it might retain activity against certain mutants where the bulky (E)-isomer fails.[1][2] However, field data suggests cross-resistance is common.

  • Testing: Repeat the protocol in Section 4 using recombinant ALS containing the Trp574Leu mutation. A ratio of

    
     defines the Resistance Factor (RF).[1][2]
    

References

  • Zhou, W., et al. (2022).[1][2][5] Environmental behaviors of (E)-pyriminobac-methyl in agricultural soils. SOIL (Copernicus Publications).[1][2] Retrieved from [Link][1][2][5]

  • Westerfeld, W. W. (1945).[1][2] A Colorimetric Determination of Blood Acetoin. Journal of Biological Chemistry. (Base method for ALS assay).[1][2]

  • Lonhienne, T., et al. (2017).[1][2] Comprehensive understanding of acetohydroxyacid synthase inhibition by different herbicide families. PNAS.[1][2] Retrieved from [Link]

  • PubChem. (2025).[1][2] Pyriminobac-methyl Compound Summary. National Library of Medicine.[2] Retrieved from [Link][1][2]

Methodological & Application

Analytical methods for quantifying (Z)-Pyriminobac-methyl in soil samples

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Stereoselective Quantification of (Z)-Pyriminobac-methyl in Soil via LC-MS/MS

Executive Summary

This application note details a robust analytical protocol for the isolation and quantification of (Z)-Pyriminobac-methyl (ZPM) in complex soil matrices. While the (E)-isomer is the primary active ingredient in commercial herbicide formulations, the (Z)-isomer exists as a significant impurity and photodegradation product. Accurate quantification of the (Z)-isomer is critical for comprehensive environmental fate studies and regulatory compliance.

This guide utilizes a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction protocol coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . Special emphasis is placed on preventing photo-induced isomerization during sample processing.

Introduction & Mechanistic Insight

The Isomer Challenge

Pyriminobac-methyl contains an oxime ether moiety, allowing for geometric isomerism around the C=N double bond.

  • (E)-isomer: Thermodynamically stable, herbicidally active.

  • (Z)-isomer: Kinetic product, often formed via UV irradiation (photolysis) or present as a manufacturing impurity.

Critical Analytical Failure Point: The primary challenge in analyzing ZPM is the potential for on-column or in-vial isomerization. Exposure to UV light or extreme pH during extraction can convert ZPM back to the E-form, leading to false negatives for Z and false positives for E.

Matrix Interactions

Soil matrices present dual challenges:

  • Adsorption: The pyrimidine ring can interact with soil organic matter (SOM) via

    
    -
    
    
    
    stacking.
  • Ion Suppression: Humic and fulvic acids co-extracted from soil can suppress ionization in the MS source.

To mitigate these, we employ a buffered QuEChERS method. The buffering (Citrate or Acetate) maintains a pH (~5.0-5.5) that stabilizes the base-sensitive ester linkage while preventing acid-catalyzed hydrolysis.

Experimental Protocol

Reagents and Standards
  • Analytes: (Z)-Pyriminobac-methyl (Certified Reference Material, >98% purity).

  • Internal Standard (IS): Pyriminobac-methyl-d3 (or a structural analog like Bispyribac-sodium if isotopologues are unavailable).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid (FA).

  • QuEChERS Kit: AOAC 2007.01 method (6 g MgSO₄, 1.5 g NaOAc).[1]

  • d-SPE Cleanup: 150 mg MgSO₄, 50 mg PSA (Primary Secondary Amine), 50 mg C18.

Sample Preparation Workflow

Note: All steps must be performed under amber light or in UV-shielded glassware to prevent isomerization.

Step 1: Soil Pre-treatment

  • Air-dry soil samples in the dark for 24 hours.

  • Sieve through a 2 mm mesh to remove stones and debris.[2]

  • Weigh 10.0 g of soil into a 50 mL fluorinated ethylene propylene (FEP) centrifuge tube (FEP reduces adsorption compared to standard PP).

Step 2: Hydration & Extraction

  • Add 5 mL of ultrapure water and vortex for 30s (activates pores for solvent penetration).

  • Add 10 mL of Acetonitrile (containing 1% Acetic Acid) .

    • Why Acidified ACN? Acetic acid neutralizes negatively charged binding sites on soil particles, improving recovery.

  • Add Internal Standard (10 µL of 10 µg/mL solution).

  • Shake vigorously (mechanical shaker) for 10 minutes.

Step 3: Partitioning

  • Add QuEChERS salts (AOAC 2007.01) to the tube.

  • Immediately shake by hand for 1 minute (prevents MgSO₄ clumping).

  • Centrifuge at 4,000 rpm for 5 minutes .

Step 4: Cleanup (d-SPE)

  • Transfer 1.5 mL of the supernatant (upper ACN layer) to a 2 mL d-SPE tube (containing MgSO₄, PSA, C18).

    • Why C18? Removes non-polar lipids/waxes.

    • Why PSA? Removes humic acids and sugars.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 3 minutes .

Step 5: Final Prep

  • Filter supernatant through a 0.22 µm PTFE filter into an amber LC vial.

  • Dilute 1:1 with mobile phase A (Water + 0.1% FA) to match initial gradient conditions.

Instrumental Analysis (LC-MS/MS)

Chromatographic Conditions

To separate the Z and E isomers, a high-efficiency C18 column with a specific gradient is required. The Z-isomer typically elutes before the E-isomer due to slightly higher polarity and different shape selectivity.

  • System: UHPLC coupled to Triple Quadrupole MS.

  • Column: Agilent ZORBAX Eclipse Plus C18 (100 mm x 2.1 mm, 1.8 µm) or equivalent.

  • Column Temp: 35°C.

  • Flow Rate: 0.3 mL/min.

  • Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.[3]

  • Mobile Phase B: Acetonitrile.[4]

Gradient Profile:

Time (min) % Mobile Phase B Event
0.00 10 Initial equilibration
1.00 10 Isocratic hold (focusing)
8.00 90 Linear ramp (Isomer separation)
10.00 90 Wash
10.10 10 Re-equilibration

| 13.00 | 10 | End of Run |

Mass Spectrometry Parameters
  • Ionization: ESI Positive (+).[3]

  • Source Temp: 400°C.

  • Capillary Voltage: 3500 V.

MRM Transitions (Pyriminobac-methyl):

  • Note: Z and E isomers share the same mass transitions but are distinguished by Retention Time (RT).

AnalytePrecursor Ion (m/z)Product Ion (m/z)CE (eV)Type
(Z)-Pyriminobac-methyl 362.1 [M+H]+330.1 15Quantifier
199.125Qualifier
(E)-Pyriminobac-methyl 362.1 [M+H]+330.115Confirmation

Visualized Workflows

Extraction & Cleanup Logic

G cluster_0 Sample Preparation (Dark Room) cluster_1 Cleanup & Analysis Soil Soil Sample (10g) Hydration Hydration (5mL H2O, 30 min) Soil->Hydration Extract Extraction (10mL ACN + 1% HOAc) Hydration->Extract Salts Partitioning (MgSO4 + NaOAc) Extract->Salts Centrifuge1 Centrifuge (4000 rpm, 5 min) Salts->Centrifuge1 Supernatant Aliquot Supernatant Centrifuge1->Supernatant dSPE d-SPE Cleanup (PSA + C18 + MgSO4) Supernatant->dSPE Centrifuge2 Centrifuge (10,000 rpm, 3 min) dSPE->Centrifuge2 Filter Filter (0.22 µm PTFE) Centrifuge2->Filter LCMS LC-MS/MS Analysis (Z/E Separation) Filter->LCMS

Caption: Step-by-step QuEChERS extraction workflow optimized for Pyriminobac-methyl recovery from soil.

Isomer Stability Decision Tree

Stability Start Sample Handling Light UV Light Exposure? Start->Light Isomerization Z -> E Conversion (Data Invalid) Light->Isomerization Yes Dark Amber Glassware / Dark Room Light->Dark No PH Extraction pH Dark->PH Acidic pH < 4 (Hydrolysis Risk) PH->Acidic Basic pH > 8 (Ester Cleavage) PH->Basic Buffered Buffered pH 5-6 (Stable) PH->Buffered

Caption: Critical control points for maintaining Z-isomer integrity during analysis.

Method Validation Metrics

The following performance criteria must be met to validate the method according to SANTE/11312/2021 guidelines.

ParameterAcceptance CriteriaTypical Result
Linearity (R²) > 0.9900.998 (0.5 - 100 µg/kg)
Recovery (%) 70 - 120%85 - 105%
RSD (Precision) < 20%4 - 8%
LOD (Limit of Detection) S/N > 30.1 µg/kg
LOQ (Limit of Quantitation) S/N > 100.5 µg/kg
Matrix Effect (ME) ± 20%-15% (Suppression)

Note on Matrix Effect: If suppression exceeds 20%, use matrix-matched calibration curves (standards prepared in blank soil extract) rather than solvent-based standards to ensure accuracy.

References

  • European Commission. (2021). Guidance document on analytical quality control and method validation procedures for pesticide residues analysis in food and feed (SANTE/11312/2021). Retrieved from [Link]

  • ResearchGate. (2022).[3] Environmental behaviors of (E) pyriminobac-methyl in agricultural soils. Retrieved from [Link]

  • University of Hertfordshire (PPDB). (2025). Pyriminobac-methyl: Pesticide Properties DataBase. Retrieved from [Link]

Sources

High-Resolution HPLC Separation of Pyriminobac-methyl (E) and (Z) Stereoisomers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This Application Note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the separation and quantification of the (E)- and (Z)-isomers of Pyriminobac-methyl. Pyriminobac-methyl is a pyrimidinyl carboxy herbicide acting as an acetolactate synthase (ALS) inhibitor. The molecule exhibits geometric isomerism at the oxime ether linkage (


 bond).

Critical Scientific Context:

  • Bioactivity: The (E)-isomer is the thermodynamically stable and herbicidally active form. The (Z)-isomer is generally considered an impurity or degradation product with significantly reduced efficacy.

  • Regulatory Requirement: Accurate quantification of the isomer ratio is essential for technical grade active ingredient (TGAI) certification and formulation stability studies.

  • Challenge: These isomers possess identical molecular weights (MW 361.35) and similar polarities, requiring optimized stationary phase selectivity for baseline resolution.

Physicochemical Profile

Understanding the analyte properties is the foundation of this method design.

PropertyValueMethodological Implication
Molecular Formula

MW 361.35 g/mol .[1][2][3]
Isomerism Geometric (E/Z)Restricted rotation around the oxime

bond.[2]
Log P 2.84 (Octanol/Water)Moderately lipophilic; suitable for Reverse Phase (RP) LC.
Solubility Low in water; High in ACN, MeOHSample diluent must be organic-rich (e.g., 100% ACN).
pKa Non-ionizable in working rangepH control is primarily for silica stability, not analyte ionization.
UV Max ~240–255 nmPyrimidine and benzene chromophores allow sensitive UV detection.
Stability Photosensitive CRITICAL: Solutions degrade/isomerize under white light. Use amber glassware.

Method Development Strategy

Stationary Phase Selection

While C18 columns are standard, the separation of geometric isomers often benefits from phases that offer


 interactions or steric selectivity.
  • Primary Choice (C18): A high-density C18 (e.g., ZORBAX SB-C18 or equivalent) provides sufficient hydrophobic discrimination.

  • Alternative (Phenyl-Hexyl): If C18 fails to resolve the critical pair, a Phenyl-Hexyl column enhances selectivity for the aromatic pyrimidine and benzene rings, often increasing the separation factor (

    
    ) between planar (E) and non-planar (Z) conformers.
    
Mobile Phase & pH

Pyriminobac-methyl is an ester/ether and lacks strongly acidic or basic groups. However, using an acidified mobile phase (0.1%


 or Formic Acid) is mandatory to:
  • Suppress silanol activity on the column (preventing peak tailing).

  • Maintain a consistent matrix environment.[4]

The "Photochemical Check" (Self-Validation)

Since (Z)-isomer standards are expensive or rare, this protocol includes a UV-Irradiation Step . Exposing the pure (E)-isomer solution to UV light (254 nm or sunlight) for 10–30 minutes will induce photo-isomerization, generating the (Z)-isomer in situ. This confirms the retention time of the impurity without purchasing a separate standard.

Analytical Protocol

Instrumentation & Conditions
  • System: HPLC with PDA (Photodiode Array) or UV-Vis Detector.

  • Column: Agilent ZORBAX SB-C18 (

    
    , 
    
    
    
    ) or Phenomenex Luna C18(2).
  • Temperature:

    
     (Controlled temperature is vital for reproducible isomer ratios).
    
Reagents
  • Solvent A: HPLC Grade Water + 0.1% Phosphoric Acid (

    
    ).
    
  • Solvent B: HPLC Grade Acetonitrile (ACN).

  • Diluent: 100% Acetonitrile (HPLC Grade).

Gradient Program

A gradient is recommended to elute the main peak sharply while cleaning the column of lipophilic matrix components.

Time (min)% Solvent A (Water/Acid)% Solvent B (ACN)Flow Rate (mL/min)Action
0.0060401.0Equilibration
15.0020801.0Linear Gradient (Separation)
18.005951.0Wash
20.005951.0Hold Wash
20.1060401.0Return to Initial
25.0060401.0Re-equilibration

Note: The (Z)-isomer typically elutes before the (E)-isomer due to higher polarity/lower planarity, but this must be confirmed via the irradiation test.

Detection Settings
  • Wavelength: 254 nm (Primary), 230 nm (Secondary confirmation).

  • Bandwidth: 4 nm.

  • Reference: 360 nm (if using PDA).

Step-by-Step Workflow

Phase 1: Standard Preparation
  • Stock Solution: Weigh 10 mg of Pyriminobac-methyl (E-isomer standard) into a 10 mL amber volumetric flask.

  • Dissolution: Add 10 mL ACN. Sonicate for 5 minutes. (Conc: 1000 ppm).

  • Working Standard: Dilute 100

    
     of Stock into 900 
    
    
    
    ACN/Water (50:50). (Conc: 100 ppm).[5]
Phase 2: In-Situ Z-Isomer Generation (Validation)
  • Take 1 mL of the 100 ppm Working Standard in a clear glass vial.

  • Place under a UV lamp (254 nm) or in direct sunlight for 20 minutes.

  • Label: "Irradiated Standard."

  • Inject this sample to identify the new peak (Z-isomer) appearing adjacent to the main (E) peak.

Phase 3: Sample Analysis
  • Extraction (Formulations): Weigh sample equivalent to 10 mg active ingredient. Extract with 10 mL ACN. Sonicate 10 min. Filter through 0.45

    
     PTFE filter.
    
  • Dilution: Dilute to approx. 100 ppm target concentration.

  • Injection: Inject 10

    
    .
    

Visualization: Experimental Workflow

HPLC_Workflow cluster_Check Isomer Identification (Validation) Start Start: Sample/Standard Dissolve Dissolve in ACN (Amber Glassware) Start->Dissolve Split Split Aliquot Dissolve->Split Inject_Std Inject Native Standard (E) Dissolve->Inject_Std Irradiate UV Irradiation (20 mins) Split->Irradiate Validation Only Inject_Irr Inject Irradiated Sample Irradiate->Inject_Irr Identify Identify Z-Isomer Peak (New Peak Appearance) Inject_Irr->Identify HPLC HPLC-UV Analysis C18 Column, ACN/H2O Gradient Identify->HPLC Confirm RT Inject_Std->HPLC Data Data Processing Calc Resolution (Rs) & Ratio HPLC->Data

Figure 1: Analytical workflow including the critical in-situ photochemical generation of the Z-isomer for retention time confirmation.

Data Analysis & Troubleshooting

Calculation of Isomer Ratio


(Where 

is the relative response factor. Assume

for UV at 254 nm unless purified standards prove otherwise, as the chromophore is largely unaffected by the oxime geometry).
Troubleshooting Guide
IssueProbable CauseCorrective Action
Peak Tailing Silanol interactionsEnsure Mobile Phase A has 0.1% acid (

).
Poor Resolution (

)
Gradient too steepFlatten gradient slope (e.g., 40% to 60% B over 20 min).
Z-Isomer Increasing On-column degradationProtect autosampler vials from light; ensure column temp

.
Ghost Peaks CarryoverHigh lipophilicity of Pyriminobac. Add a needle wash step with 100% ACN.

References

  • University of Hertfordshire. (2025). Pyriminobac-methyl: PPDB: Pesticide Properties DataBase. Retrieved from [Link]

  • SIELC Technologies. (2018). Separation of Pyriminobac-methyl on Newcrom R1 HPLC column. Retrieved from [Link]

  • PubChem. (2025).[2][6] Pyriminobac-methyl Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

Application Note: Field Application & Isomer Monitoring of Pyriminobac-methyl in Rice Cultivation

Author: BenchChem Technical Support Team. Date: February 2026

This application note details the field application, efficacy assessment, and environmental monitoring of Pyriminobac-methyl , specifically addressing the stereochemical dynamics between its active (E)-isomer and its photo-isomerized (Z)-form .

While commercial formulations rely on the herbicidally active (E)-isomer, field researchers must account for the rapid photochemical conversion to the (Z)-isomer in aqueous environments. This guide provides protocols for maximizing the efficacy of the active form while monitoring the environmental fate of both isomers.

Chemical Identity & Mechanism of Action

Stereochemical Criticality

Pyriminobac-methyl is a pyrimidinyl carboxy herbicide. Its activity is stereospecific.

  • (E)-Pyriminobac-methyl: The commercially active herbicide.[1][2] It binds potently to the Acetolactate Synthase (ALS) enzyme, blocking branched-chain amino acid synthesis.[1]

  • (Z)-Pyriminobac-methyl: A geometric isomer formed primarily via UV-induced photo-isomerization in paddy water. It exhibits significantly reduced herbicidal activity but is a critical marker for environmental fate and residue analysis.

Mode of Action (ALS Inhibition)

The herbicide acts systemically, absorbed through roots and foliage.[3] It inhibits ALS (Acetohydroxyacid synthase), causing the cessation of cell division in meristematic tissues.

Visualization: ALS Inhibition Pathway

ALS_Pathway Pyruvate Pyruvate (Substrate) ALS_Enzyme ALS Enzyme (Target) Pyruvate->ALS_Enzyme Substrate Binding Acetolactate Acetolactate ALS_Enzyme->Acetolactate Blocked by Herbicide Pyriminobac Pyriminobac-methyl (Inhibitor) Pyriminobac->ALS_Enzyme Allosteric Inhibition Valine_Leu_Ile Valine, Leucine, Isoleucine (Essential Amino Acids) Acetolactate->Valine_Leu_Ile Cell_Death Meristematic Necrosis (Weed Death) Valine_Leu_Ile->Cell_Death Depletion leads to

Caption: Mechanism of Action. Pyriminobac-methyl inhibits ALS, halting the biosynthesis of essential branched-chain amino acids.[4]

Field Application Protocol

Pre-Application Requirements
  • Target Weed: Echinochloa crus-galli (Barnyardgrass) and Echinochloa oryzicola.

  • Crop Stage: Rice (Direct seeded or transplanted) at 1–3 leaf stage.

  • Weed Stage: Critical window is 2.0 to 4.0 leaf stage . Application beyond the 4-leaf stage significantly reduces efficacy due to limited translocation in mature weeds.

Formulation & Dosage
ParameterSpecificationNotes
Active Ingredient (E)-Pyriminobac-methylEnsure formulation purity >95% (E)-isomer.
Standard Rate 45–60 g a.i./haAdjust based on weed density.
Formulation Type SC (Suspension Concentrate) or GR (Granule)SC for foliar spray; GR for water broadcast.
Adjuvant Non-ionic surfactant (0.1% v/v)Required for foliar applications to enhance cuticular penetration.
Application Methodology (Self-Validating System)

To ensure scientific integrity, the application must follow a "Water-Lock" protocol. Pyriminobac-methyl requires specific hydrological conditions to prevent rapid dissipation and maximize root uptake.

Step-by-Step Protocol:
  • Hydrological Calibration (Day -1):

    • Drain paddy water to expose weed foliage (for foliar spray) OR maintain 3–5 cm depth (for granular application).

    • Validation Check: Ensure no surface runoff outlets are open.

  • Application (Day 0):

    • Foliar Spray: Apply using a flat-fan nozzle at 200–300 L/ha water volume. Ensure droplet size is Medium (200–300 µm) to minimize drift.

    • Granular Broadcast: Distribute evenly into standing water.

  • The "Water-Lock" Phase (Day 1 – Day 5):

    • Crucial Step: Re-flood field (if drained) to 3–5 cm depth within 24 hours of application.

    • Maintenance: Hold water for minimum 5 days . Do not discharge.

    • Reasoning: This suppresses secondary weed germination and allows the herbicide to translocate via both foliage (initial contact) and roots (water phase).

  • Isomer Management:

    • (E)-Pyriminobac-methyl rapidly photo-isomerizes to the (Z)-isomer in clear water (Half-life < 12 hours in sunlight).

    • Mitigation: Apply in late afternoon to maximize (E)-isomer uptake time before peak UV exposure the next day.

Visualization: Field Workflow

Field_Protocol cluster_conditions Critical Conditions Start Field Prep (Day -1) App Application (Day 0, PM) Start->App Drain/Level Reflood Water-Lock (Day 1-5) App->Reflood <24h Re-flood Assess Efficacy Scoring (Day 14-21) Reflood->Assess No Discharge Cond1 Weed Stage: 2-4 Leaf Cond1->App Cond2 Water Depth: 3-5 cm Cond2->Reflood

Caption: "Water-Lock" protocol ensures maximal herbicide contact and root uptake while mitigating runoff.

Efficacy Assessment & Isomer Analysis

Biological Efficacy Scoring

Assess weed control 14 and 21 days after treatment (DAT).

  • Visual Rating: 0 (No effect) to 100 (Complete kill).

  • Chlorosis Check: Look for "yellow flash" on meristems (classic ALS symptom) within 5–7 days.

  • Stunting: Measure plant height reduction compared to untreated control.

Residue Analysis: Differentiating (E) and (Z) Isomers

For environmental fate studies, distinguishing the isomers is mandatory.

Analytical Protocol (LC-MS/MS):

  • Sampling: Collect water/soil samples at 0, 1, 3, 7, and 14 DAT. Store at -20°C immediately to stop isomerization.

  • Extraction:

    • Extract with Acetonitrile (ACN).[4]

    • Clean up using QuEChERS (MgSO4 + PSA).[5]

  • Chromatography (HPLC/UPLC):

    • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus).

    • Mobile Phase: ACN : Water (with 0.1% Formic Acid).

    • Gradient: Isocratic or slow gradient is often required to separate the geometric isomers.

    • Note: The (Z)-isomer typically elutes after the (E)-isomer on C18 columns due to differences in polarity and shape.

  • Detection: MS/MS in MRM mode.

    • Parent Ion: m/z 362.1 [M+H]+

    • Quantify (E) and (Z) separately using isomer-specific standards.

Resistance Management

Pyriminobac-methyl is a Group 2 (ALS Inhibitor) herbicide.

  • Risk: High risk of resistance development in Echinochloa spp.

  • Rotation Strategy: Do not apply ALS inhibitors (Sulfonylureas, Imidazolinones, Pyrimidinyloxybenzoates) more than once per season.

  • Tank Mix Partners: Rotate or mix with herbicides having different Modes of Action, such as:

    • Propanil (Photosystem II inhibitor).

    • Cyhalofop-butyl (ACCase inhibitor).

References

  • Kumiai Chemical Industry. (2022). Pyriminobac-methyl Technical Information and Mode of Action. Kumiai Chemical.

  • University of Hertfordshire. (2023). Pyriminobac-methyl: PPDB: Pesticide Properties DataBase.

  • Inao, K., et al. (2009). Photoconversion and fate of pyriminobac-methyl in paddy water. Journal of Pesticide Science.

  • European Food Safety Authority (EFSA). (2020). Maximum Residue Levels (MRLs) for Pyriminobac-methyl in Rice. EU Pesticides Database.

  • PubChem. (2023). Pyriminobac-methyl Compound Summary. National Center for Biotechnology Information. [1]

Sources

Application Note: Isomer-Specific Quantification of (Z)-Pyriminobac-methyl using HPLC-UV/MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyriminobac-methyl is a pyrimidinyl carboxy herbicide where the (E)-isomer represents the biologically active ingredient.[1] The (Z)-isomer is a geometric impurity that can form during synthesis or via photo-isomerization during storage. Accurate quantification of the (Z)-isomer is critical for regulatory compliance (FAO/WHO specifications) and stability profiling.

This guide details the use of (Z)-Pyriminobac-methyl as a Certified Reference Material (CRM) under ISO 17034 standards. It provides a validated HPLC protocol for separating the (E) and (Z) isomers, emphasizing the critical handling steps required to prevent on-column isomerization and ensure data integrity.

Material Science: The CRM Advantage

Using a non-certified standard for isomer quantification introduces significant risk. The (Z)-isomer is thermodynamically unstable relative to the (E)-isomer. An ISO 17034 CRM guarantees:

  • Metrological Traceability: Certified values linked to SI units.

  • Homogeneity: Verified across the batch to ensure micro-sampling accuracy.

  • Stability: Monitoring of the E/Z ratio over time under defined storage conditions.

CRM Handling Workflow

The following workflow ensures the integrity of the photosensitive CRM from storage to injection.

CRM_Workflow Storage Storage (-20°C, Dark) Equilibration Equilibration (20-25°C, Desiccator) Storage->Equilibration 1 hour min Weighing Gravimetric Prep (Amber Glassware) Equilibration->Weighing Avoid condensation Dissolution Dissolution (Acetonitrile, Sonication) Weighing->Dissolution < 5 mins exposure Analysis Immediate Analysis (Amber Vials) Dissolution->Analysis Protect from UV

Figure 1: Critical handling lifecycle for (Z)-Pyriminobac-methyl CRM to prevent photo-isomerization prior to analysis.

Method Development & Causality[3][4]

Separation Physics

The (E) and (Z) isomers of Pyriminobac-methyl differ in the spatial arrangement around the C=N double bond of the oxime ether group.

  • Challenge: Both isomers possess nearly identical hydrophobicity (LogP ~2.8), making separation on standard C18 columns difficult without optimized selectivity.

  • Solution: We utilize a high-carbon-load C18 column or a Phenyl-Hexyl stationary phase. The Phenyl-Hexyl phase offers

    
     interactions that discriminate between the planar (E)-isomer and the sterically twisted (Z)-isomer more effectively than hydrophobic interaction alone.
    
Mobile Phase Chemistry
  • Solvent: Acetonitrile (ACN) is preferred over Methanol. ACN forms a dipole-dipole interaction with the ester moiety, often resulting in sharper peak shapes for this class of herbicides.

  • pH Control: Acidification (0.1% Formic Acid) is essential. While Pyriminobac-methyl is an ester, the acidic pH suppresses silanol activity on the column, preventing peak tailing of the nitrogen-containing pyrimidine ring.

Experimental Protocol

Reagents and Standards
  • (Z)-Pyriminobac-methyl CRM: >98% purity, ISO 17034 accredited.

  • Solvents: LC-MS grade Acetonitrile and Water.

  • Modifier: Formic Acid (98-100%).

Preparation of Standards

Warning: Perform all operations under yellow light or low-light conditions.

  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of (Z)-Pyriminobac-methyl CRM into a 10 mL amber volumetric flask. Dissolve in 100% Acetonitrile.

  • Working Standard (10 µg/mL): Dilute 100 µL of Stock Solution into 9.9 mL of Mobile Phase A/B (50:50).

Chromatographic Conditions
ParameterSettingRationale
Column C18, 150 x 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse Plus)Balances resolution and backpressure.
Mobile Phase A Water + 0.1% Formic AcidProtonation of basic sites.
Mobile Phase B Acetonitrile + 0.1% Formic AcidStrong elution solvent.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns.
Injection Vol 5 - 10 µLPrevent column overload.
Temp 30°CConstant temperature ensures reproducible retention times.
Detection UV @ 245 nm (or MS SIM m/z 362)Max absorption for pyrimidine ring.
Gradient Profile

The following gradient is designed to separate the early-eluting degradation products from the (Z) and (E) isomers.

Time (min)% Mobile Phase BEvent
0.040Initial Hold
2.040Isocratic equilibration
15.080Linear Gradient (Isomer Separation)
16.095Column Wash
18.095Wash Hold
18.140Re-equilibration
23.040End of Run

Analytical Workflow & Logic

The following diagram illustrates the decision logic during the analysis, specifically addressing the risk of on-column isomerization.

Method_Logic Start Sample Injection Separation Gradient Elution (C18 Column) Start->Separation Detection UV/MS Detection Separation->Detection Check Peak Integrity Check: Is Z-isomer > E-isomer? Detection->Check Pass Quantify Z-isomer (Report vs CRM) Check->Pass Yes (CRM Injection) Fail Fail: Isomerization Detected (Check Light/Heat) Check->Fail No (E-isomer dominant in Z-std)

Figure 2: Analytical logic flow. Since the CRM is the (Z)-isomer, the chromatogram must show the (Z) peak as the dominant species. If the (E) peak is major, the standard has degraded.

Validation & Results

System Suitability Testing (SST)

Before running samples, the system must meet these criteria using the Working Standard:

ParameterAcceptance LimitTypical Result
Retention Time %RSD < 0.5%0.12%
Peak Area %RSD < 1.0%0.45%
Tailing Factor (T) 0.8 < T < 1.51.1
Resolution (Rs) > 1.5 (between E and Z)2.3
Linearity and Range

The method demonstrates linearity for (Z)-Pyriminobac-methyl from 0.5 µg/mL to 50 µg/mL (


).[2]
Isomer Identification
  • (Z)-Isomer: Typically elutes before the (E)-isomer on standard C18 columns due to a slightly more polar conformation or reduced planarity, reducing interaction with the stationary phase.

  • Confirmation: Spike the (E)-dominant commercial herbicide sample with the (Z)-CRM. The minor peak area should increase without peak splitting.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Splitting Solvent mismatchEnsure sample diluent matches initial mobile phase (40% ACN).
Broad Peaks Column aging or pH driftReplace column; prepare fresh mobile phase with accurate formic acid addition.
Rising (E) Peak in CRM Photo-isomerizationCRITICAL: The (Z) isomer converts to (E) in light. Discard solution. Prepare fresh in amber glass under low light.
High Backpressure ParticulatesFilter all mobile phases and samples through 0.2 µm PTFE filters.

References

  • ISO. (2016).[3] ISO 17034:2016 General requirements for the competence of reference material producers.[3] International Organization for Standardization. Link

  • PubChem. (2025).[2][4] Pyriminobac-methyl Compound Summary. National Center for Biotechnology Information. Link

  • Wang, Q., et al. (2020).[5] Determination of pyriminobac-methyl isomers in paddy and its storage stability. Journal of Food Safety and Quality. (Contextual citation regarding isomer stability).

  • Sielc Technologies. (2018). Separation of Pyriminobac-methyl on Newcrom R1 HPLC column. (Reference for mobile phase acidification). Link

  • LGC Standards. (2025). (Z)-Pyriminobac-methyl Reference Material Data Sheet. (Source for specific isomer data). Link

Sources

Application Note: Experimental Design for Assessing the Herbicidal Efficacy of (Z)-Pyriminobac-methyl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

Pyriminobac-methyl is a pyrimidinyl carboxy herbicide that functions by inhibiting Acetolactate Synthase (ALS), the key enzyme in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine). Commercially, the (E)-isomer is the thermodynamically stable and biologically active form.

The assessment of the (Z)-isomer presents a unique challenge due to photo-isomerization .[1] Under UV irradiation, the (E) and (Z) isomers can interconvert to reach a photostationary state. Therefore, any experimental design targeting the (Z)-isomer must rigorously distinguish between intrinsic efficacy (the Z-isomer binding to ALS) and conversion efficacy (the Z-isomer converting to the active E-isomer during the assay).

This guide outlines a "Dark/Light" parallel protocol system to isolate these variables, ensuring that the data generated is mechanistically valid.

Phase 1: Chemical Verification & Stability Control[1]

Objective: Ensure the test substance is >98% (Z)-Pyriminobac-methyl and prevent uncontrolled isomerization prior to target engagement.

Pre-Assay Validation

Before any biological application, the stereochemical purity must be validated. The (Z)-isomer is often less stable and can revert to (E) in protic solvents or under ambient light.[1]

Protocol:

  • Solvent Selection: Dissolve technical grade (Z)-Pyriminobac-methyl in deuterated chloroform (

    
    ) for analysis. Avoid protic solvents (methanol/water) for stock storage if possible, as they accelerate isomerization.[1]
    
  • H-NMR Spectroscopy: Verify the chemical shift of the oximino-methyl protons.

    • (E)-isomer signal: Typically

      
       4.05 ppm.[1]
      
    • (Z)-isomer signal: Typically

      
       3.95 ppm (upfield shift due to shielding).[1]
      
  • HPLC Confirmation: Use a Chiralcel OD-H column (or equivalent) to quantify the E:Z ratio.[1]

    • Mobile Phase: Hexane/Isopropanol (90:10).[1]

    • Flow Rate: 1.0 mL/min.[1]

    • Detection: UV at 254 nm.[1]

Handling Requirements
  • Amber Glassware: All stock solutions must be prepared and stored in amberized borosilicate glass.[1]

  • Safe Light: All weighing and dilution steps should occur under yellow safety lights (sodium vapor or LED equivalent,

    
     nm) to minimize UV-induced photo-isomerization.[1]
    

Phase 2: In Vitro ALS Enzyme Inhibition Assay

Objective: Determine the


 (concentration required for 50% inhibition) of the (Z)-isomer directly on the enzyme, eliminating metabolic or transport variables.
Principle

ALS converts pyruvate to acetolactate.[1] In the presence of strong acid, acetolactate decarboxylates to acetoin. Acetoin reacts with creatine and naphthol to form a red complex (530 nm).[1] Inhibitors prevent acetoin formation.[1]

Reagents
  • Enzyme Source: Echinochloa crus-galli (Barnyardgrass) shoot tips (3-leaf stage).[1]

  • Extraction Buffer: 100 mM Potassium Phosphate (pH 7.5), 1 mM Sodium Pyruvate, 0.5 mM

    
    , 0.5 mM TPP (Thiamine Pyrophosphate), 10 
    
    
    
    M FAD (Flavin Adenine Dinucleotide).
  • Assay Buffer: 20 mM Potassium Phosphate (pH 7.5), 20 mM Sodium Pyruvate, 0.5 mM

    
    , 0.5 mM TPP, 10 
    
    
    
    M FAD.
Protocol
  • Enzyme Extraction: Homogenize 5g of shoot tissue in 15 mL cold Extraction Buffer. Centrifuge at 25,000

    
     for 20 mins at 4°C. Use the supernatant.
    
  • Incubation (Dark):

    • In 1.5 mL tubes, add 100

      
      L Enzyme Extract + 300 
      
      
      
      L Assay Buffer.
    • Add 10

      
      L of (Z)-Pyriminobac-methyl (serially diluted in acetone). Note: Final acetone concentration must be <1% to avoid solvent effects.
      
    • Control: Include (E)-Pyriminobac-methyl positive control and a Solvent Blank.

    • Incubate at 30°C for 60 minutes in total darkness .

  • Termination: Add 50

    
    L of 6N 
    
    
    
    . Incubate at 60°C for 15 mins (decarboxylates acetolactate to acetoin).
  • Color Development: Add 0.5 mL 0.5% creatine and 0.5 mL 5%

    
    -naphthol (in 2.5N NaOH). Incubate 15 mins at 60°C.
    
  • Quantification: Measure Absorbance at 530 nm (

    
    ).
    
Data Output

Calculate % Inhibition relative to control:



Phase 3: Whole Plant Dose-Response (Greenhouse)[1]

Objective: Assess herbicidal efficacy under realistic physiological conditions while controlling for photo-activation.

Experimental Setup
  • Target Species: Echinochloa crus-galli (Susceptible weed) and Oryza sativa (Rice - Selectivity check).[1]

  • Growth Stage: 3-4 leaf stage.[1]

  • Design: Randomized Complete Block Design (RCBD) with 4 replications.

Treatment Groups (The "Dark/Light" Split)

To validate if (Z) works via conversion to (E), two sets of plants must be treated:

  • Group A (Standard): Sprayed and kept in standard greenhouse lighting (14h photoperiod).

  • Group B (UV-Restricted): Sprayed and kept under UV-filtering film or sodium lamps for the first 48 hours (critical uptake period) to minimize surface isomerization.[1]

Application Protocol
  • Formulation: Emulsifiable Concentrate (EC) mimic. Dissolve (Z)-Pyriminobac-methyl in acetone + 0.1% Tween 20 (surfactant).[1]

  • Dose Range: Logarithmic scale (e.g., 0, 1, 10, 30, 60, 100 g ai/ha).

  • Spraying: Calibrated track sprayer delivering 200 L/ha at 200 kPa.

  • Assessment:

    • 7 Days After Treatment (DAT): Visual injury scoring (0-100%).[1]

    • 21 DAT: Harvest above-ground biomass.[1] Dry at 70°C for 48h. Weigh dry mass.

Visualizations

Experimental Workflow (DOT Diagram)

ExperimentalDesign cluster_0 Phase 1: Chemical Validation cluster_1 Phase 2: In Vitro Assay (Mechanism) cluster_2 Phase 3: Whole Plant Bioassay Verify Verify (Z)-Isomer (H-NMR / Chiral HPLC) Store Storage (Amber Vials / Dark) Verify->Store Incubate Enzyme Incubation (Strict Darkness) Store->Incubate Spray Foliar Application (0 - 100 g ai/ha) Store->Spray Extract ALS Extraction (Echinochloa crus-galli) Extract->Incubate Color Colorimetric Readout (530 nm) Incubate->Color GroupA Group A: Standard Light (Allows Isomerization) Spray->GroupA GroupB Group B: UV-Restricted (Minimizes Isomerization) Spray->GroupB Harvest Biomass Measurement (21 DAT) GroupA->Harvest GroupB->Harvest

Caption: Integrated workflow ensuring chemical integrity of the Z-isomer prior to parallel in vitro and in vivo assessments.

Mechanism of Action Pathway (DOT Diagram)

MoA Compound (Z)-Pyriminobac-methyl UV UV Light (Photo-isomerization) Compound->UV Potential ALS ALS Enzyme (Target) Compound->ALS Intrinsic Binding? Isomer (E)-Pyriminobac-methyl (Active Form) Isomer->ALS Inhibition UV->Isomer Pathway BCAA Synthesis (Val, Leu, Ile) ALS->Pathway Blocked Starvation Amino Acid Starvation Pathway->Starvation Death Plant Death Starvation->Death

Caption: Pathway illustrating the potential dual-route of efficacy: direct Z-binding vs. photo-conversion to the active E-isomer.[1]

Data Analysis Protocol

Method: Non-linear regression using the Log-Logistic Model.[1][2] Do not use simple ANOVA for dose-response; it fails to capture the biological curve parameters.

Statistical Model: Use the 3-Parameter Log-Logistic (LL.3) equation if the lower limit is fixed at 0 (complete kill), or LL.4 if there is residual biomass.[1]


[1]
  • 
    : Plant response (Dry weight).[1]
    
  • 
    : Herbicide dose.
    
  • 
    : Upper limit (Untreated control).
    
  • 
    : Lower limit (Infinite dose).[1]
    
  • 
    : Slope of the curve.[2][3]
    
  • 
    : Dose reducing growth by 50%.
    

Interpretation:

  • Compare the

    
     of Group A (Light) vs. Group B (Dark).
    
  • Hypothesis: If

    
    , the efficacy is driven by photo-isomerization to the (E)-isomer.[1] If 
    
    
    
    , the (Z)-isomer possesses intrinsic activity.[1]

References

  • Shimizu, T., et al. (2002).[1][4] "Acetolactate synthase inhibitors."[1][5][6][7] Herbicide Classes in Development. Springer.[1]

  • Seefeldt, S. S., et al. (1995).[1] "Log-logistic analysis of herbicide dose-response relationships." Weed Technology.[1] [1]

  • Herbicide Resistance Action Committee (HRAC). (2023).[1] "Mode of Action Classification: Group 2 (ALS Inhibitors)."

  • Ritz, C., et al. (2015).[1] "Dose-Response Analysis Using R." PLOS ONE. [1]

  • Iwakami, S., et al. (2015).[1][8] "Mechanisms of Resistance to Pyriminobac-methyl in Echinochloa." Pesticide Biochemistry and Physiology.

Sources

In vitro assay for measuring ALS inhibition by (Z)-Pyriminobac-methyl

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: In Vitro Colorimetric Assay for the Inhibition of Acetolactate Synthase (ALS) by (Z)-Pyriminobac-methyl [1]

Abstract & Scope

This application note details a robust, high-throughput compatible in vitro protocol for quantifying the inhibition of Acetolactate Synthase (ALS; EC 2.2.1.[1]6) by the pyrimidinyl thiobenzoate herbicide, (Z)-Pyriminobac-methyl.[1] While the (E)-isomer is the thermodynamically stable and commercially dominant form, the (Z)-isomer represents a critical structural analog for stereoselective structure-activity relationship (SAR) studies.[1] This assay utilizes the Westerfeld colorimetric method, converting the enzymatic product acetolactate into acetoin, which is subsequently derivatized to a detectable red chromophore.

Scientific Background & Mechanism

2.1 Target Enzyme: Acetolactate Synthase (ALS) ALS (also known as Acetohydroxyacid Synthase, AHAS) is the first common enzyme in the biosynthetic pathway of branched-chain amino acids (Valine, Leucine, and Isoleucine).[1] It catalyzes the condensation of two pyruvate molecules to form acetolactate (and CO₂).[1][2][3]

2.2 Compound Interaction: (Z)-Pyriminobac-methyl Pyriminobac-methyl acts by blocking the channel leading to the active site of ALS or inducing a conformational change that renders the enzyme inactive.[1] It does not compete directly with the substrate (pyruvate) but acts as a non-competitive or uncompetitive inhibitor.[1]

  • Stereochemistry Note: The C=N double bond in the oxime ether moiety creates E/Z isomerism.[1][4] The (E)-isomer is typically 10-100x more potent; however, characterizing the (Z)-isomer is essential for purity profiling and understanding isomerization dynamics in solution.[1]

2.3 Assay Principle (The Westerfeld Method) Since acetolactate is unstable and difficult to measure directly, the assay relies on a chemical conversion:

  • Enzymatic Step: ALS converts Pyruvate → Acetolactate.[1]

  • Termination/Decarboxylation: Acid stops the reaction and, with heat (60°C), decarboxylates Acetolactate → Acetoin.[1]

  • Detection: Acetoin reacts with Creatine and

    
    -Naphthol in alkaline conditions to form a red complex (
    
    
    
    nm).[1]

Figure 1: Mechanism and Assay Pathway [1]

ALS_Pathway Pyruvate Pyruvate (Substrate) Acetolactate Acetolactate (Unstable Intermediate) Pyruvate->Acetolactate Condensation (TPP, FAD, Mg2+) ALS ALS Enzyme (Target) ALS->Acetolactate Catalysis Inhibitor (Z)-Pyriminobac-methyl (Inhibitor) Inhibitor->ALS  Inhibition Acetoin Acetoin (Stable Analyte) Acetolactate->Acetoin Acid Hydrolysis + Heat (60°C) Chromophore Red Complex (OD 530nm) Acetoin->Chromophore Westerfeld Rxn (Creatine + a-Naphthol)

Caption: Pathway illustrating the enzymatic conversion of pyruvate and the specific inhibition point of (Z)-Pyriminobac-methyl, leading to the colorimetric readout.

Materials & Reagents

3.1 Reagent Preparation Ensure all reagents are analytical grade. Store FAD and TPP at -20°C.

ReagentConcentration (Stock)Preparation Notes
Assay Buffer 100 mM Potassium Phosphate (pH 7.[1]5)Adjust pH with KOH.[1]
Substrate 100 mM Sodium PyruvateDissolve in Assay Buffer. Freshly prepared.
Cofactor 1 10 mM Thiamine Pyrophosphate (TPP)Dissolve in dH₂O.[1] Protect from light.[1]
Cofactor 2 1 mM Flavin Adenine Dinucleotide (FAD)Dissolve in dH₂O.[1] Protect from light.[1]
Cofactor 3 100 mM MgCl₂Dissolve in dH₂O.[1]
Inhibitor 10 mM (Z)-Pyriminobac-methylDissolve in 100% DMSO.[1]
Stop Solution 0.5% H₂SO₂ (v/v)Caution: Corrosive.[1]
Reagent A 0.5% CreatineDissolve 0.5g Creatine in 100mL dH₂O.
Reagent B 5%

-Naphthol
Dissolve 5g

-Naphthol in 100mL 2.5N NaOH .[1] Prepare fresh.

3.2 Enzyme Source

  • Recombinant: Purified Arabidopsis thaliana or E. coli ALS (commercially available or in-house expressed).[1]

  • Crude Extract: Young pea shoots or corn leaves homogenized in buffer (requires desalting via Sephadex G-25 to remove endogenous amino acids).[1]

Experimental Protocol

4.1 Enzyme Activation (Pre-Incubation) ALS requires cofactors for structural integrity.[1]

  • Mix the Enzyme Stock with Assay Buffer containing final concentrations of:

    • 1 mM TPP[1][2]

    • 10 µM FAD[1]

    • 10 mM MgCl₂[1]

  • Incubate at room temperature for 15 minutes.

4.2 Inhibition Assay Workflow Perform in 96-well plates or microcentrifuge tubes.

  • Compound Dilution: Prepare a serial dilution of (Z)-Pyriminobac-methyl in DMSO (e.g., 0.01 µM to 100 µM). Keep final DMSO concentration <1% to avoid solvent effects.[1]

  • Reaction Setup:

ComponentVolume (µL)Final Conc.
Assay Buffer (pH 7.5)130-
Enzyme Mix (Activated)50Variable
Inhibitor ((Z)-Pyriminobac-methyl)10Variable
Substrate (Start Reagent) 1010-20 mM
Total Volume 200
  • Incubation: Incubate at 37°C for 60 minutes .

  • Termination & Decarboxylation:

    • Add 40 µL of 0.5% H₂SO₄ to stop the reaction.

    • Incubate at 60°C for 15 minutes . Critical Step: This converts enzymatic acetolactate to acetoin.[1][2]

  • Color Development:

    • Add 150 µL of Reagent A (Creatine) .

    • Add 150 µL of Reagent B (

      
      -Naphthol/NaOH) .[1]
      
    • Incubate at 60°C for 15 minutes (or 37°C for 30 mins) until pink/red color develops.

  • Measurement:

    • Transfer to cuvettes or read plate at 525 nm - 540 nm .

Figure 2: Experimental Workflow

Assay_Workflow Start Start: Enzyme Activation (Enzyme + TPP + FAD + Mg2+) Mix Add Inhibitor ((Z)-Pyriminobac-methyl) Start->Mix Substrate Initiate with Pyruvate (37°C, 60 min) Mix->Substrate Stop Stop & Decarboxylate (H2SO4, 60°C, 15 min) Substrate->Stop Develop Color Development (Creatine + a-Naphthol, Alkaline) Stop->Develop Read Spectrophotometry (Absorbance @ 530 nm) Develop->Read

Caption: Step-by-step workflow from enzyme activation to spectrophotometric quantification.

Data Analysis & Interpretation

5.1 Calculation of Inhibition

  • Subtract the Blank (No Enzyme) OD from all readings.[1]

  • Calculate % Inhibition:

    
    
    
    • Control: Enzyme + DMSO (No Inhibitor).[1]

    • Sample: Enzyme + (Z)-Pyriminobac-methyl.[1]

5.2 IC₅₀ Determination Plot % Inhibition (Y-axis) vs. Log[Inhibitor Concentration] (X-axis).[1] Fit the data to a 4-parameter logistic (4PL) regression model.[1]

  • Expected Result: The (Z)-isomer is generally less potent than the (E)-isomer.[1] If (E)-Pyriminobac-methyl has an IC₅₀ of ~10-50 nM, expect the (Z)-isomer to show an IC₅₀ in the higher nM or µM range, depending on the purity and isomerization rate during the assay [1].[1]

Validation & Troubleshooting

IssueProbable CauseCorrective Action
High Background (Blank) Spontaneous decarboxylation of pyruvateEnsure Pyruvate solution is fresh. Reduce incubation temperature if necessary.
Low Signal (Control) Inactive Enzyme or degraded cofactorsFAD is light sensitive; prepare fresh.[1] Ensure Mg²⁺ is present.[1]
Variable Data Isomerization of (Z) to (E)(Z)-Pyriminobac-methyl can isomerize under light or low pH.[1] Keep the inhibitor solution in amber tubes and minimize light exposure [2].[1]
Precipitation High Inhibitor Conc.Check solubility limit of Pyriminobac-methyl in the assay buffer.[1] Do not exceed 1% DMSO.[1]

References

  • PubChem. (2025).[1] Pyriminobac-methyl Compound Summary (CID 9604652).[1][4] National Center for Biotechnology Information.[1] Retrieved from [Link][1]

  • Dulieu, C., & Poncelet, D. (1999).[5][6] Spectrophotometric assay of α-acetolactate decarboxylase. Enzyme and Microbial Technology. Retrieved from [Link]

  • Pang, S. S., et al. (2003).[1] Structure of acetohydroxyacid synthase. Journal of Biological Chemistry. (Contextual grounding for ALS mechanism).

Sources

High-Selectivity Solid-Phase Extraction and LC-MS/MS Quantification of (Z)-Pyriminobac-methyl in Environmental Water Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This protocol details a robust Solid-Phase Extraction (SPE) workflow for the isolation and enrichment of (Z)-Pyriminobac-methyl from environmental water samples. While the (E)-isomer is the dominant active ingredient in commercial herbicide formulations, the (Z)-isomer arises primarily through photo-isomerization in aqueous environments. Due to its significantly higher water solubility (175 mg/L vs. 9.25 mg/L for the E-isomer) and lower LogP (2.11), the (Z)-isomer presents unique retention challenges that standard multi-residue methods often fail to address. This guide utilizes a polymeric hydrophilic-lipophilic balance (HLB) sorbent to ensure quantitative recovery of this more polar isomer, coupled with LC-MS/MS for precise quantification.

Introduction & Scientific Context

The Isomer Challenge

Pyriminobac-methyl exists as two geometric isomers due to the C=N double bond in its oxime ether moiety.

  • (E)-Pyriminobac-methyl: The thermodynamically stable, herbicidally active form found in products.

  • (Z)-Pyriminobac-methyl: The photo-isomer formed upon exposure to sunlight in surface waters.

Why specific protocols are needed: Most standard pesticide screens use C18 sorbents with aggressive organic washes. Because (Z)-Pyriminobac-methyl is approximately 19x more water-soluble than the (E)-isomer, it is frequently lost during the wash steps of conventional C18 protocols. This method employs a polymeric sorbent (HLB) which retains the analyte via both hydrophobic interactions and polar functional groups, preventing "breakthrough" of the Z-isomer.

Physicochemical Profile[1][2][3][4][5][6][7][8][9]
Property(E)-Pyriminobac-methyl(Z)-Pyriminobac-methylImplication for SPE
LogP ~2.31 - 2.82.11 Z-isomer is more polar; requires weaker wash solvents.
Water Solubility 9.25 mg/L175 mg/L High solubility increases risk of breakthrough during loading.
Stability HighSensitive to lightSamples must be protected from light (amber glass).

Materials and Reagents

Reagents
  • Solvents: Methanol (MeOH), Acetonitrile (ACN), Ethyl Acetate (EtOAc) – LC-MS Grade.

  • Water: Ultrapure Milli-Q water (18.2 MΩ·cm).

  • Additives: Formic acid (FA), Ammonium formate (LC-MS Grade).

  • Standards:

    • (Z)-Pyriminobac-methyl (Certified Reference Material, e.g., LGC Standards or equivalent).

    • (E)-Pyriminobac-methyl (for resolution testing).

    • Internal Standard (IS): Pyriminobac-methyl-d3 (if available) or Atrazine-d5.

Equipment
  • SPE Cartridges: Polymeric HLB (Hydrophilic-Lipophilic Balance), 200 mg / 6 mL (e.g., Oasis HLB or Strata-X).

    • Reasoning: Polymeric sorbents do not dry out and offer better retention for polar metabolites than silica-based C18.

  • Vacuum Manifold: 12-port or 24-port manifold with flow control valves.

  • Filtration: Glass fiber filters (0.7 µm) or Nylon membrane filters (0.45 µm).

  • Sample Bottles: Amber glass bottles (to prevent E/Z photo-isomerization).

Experimental Protocol

Sample Pre-treatment

Objective: Remove particulate matter without adsorbing the target analyte.

  • Collection: Collect 500 mL of water in amber glass bottles.

  • Preservation: Store at 4°C. Process within 48 hours to minimize hydrolysis or biological degradation.

  • Filtration: Filter the sample through a 0.45 µm Nylon filter.

    • Caution: Do not use PTFE filters if the sample is purely aqueous, as backpressure will be high.

  • pH Adjustment: Adjust sample pH to 7.0 ± 0.5 using dilute HCl or NaOH.

    • Scientific Logic:[1] Pyriminobac-methyl is an ester/oxime.[2] Extreme pH can catalyze hydrolysis. Neutral pH ensures the molecule remains intact.

Solid-Phase Extraction (SPE) Workflow

This workflow is optimized for the (Z)-isomer .

Step 1: Conditioning

  • Add 5 mL MeOH to the HLB cartridge. Let it flow by gravity.

  • Add 5 mL Ultrapure Water .

  • Critical: Do not let the cartridge go dry, although HLB is more forgiving than C18.

Step 2: Loading

  • Load 200–500 mL of the pre-treated water sample.

  • Flow Rate: 3–5 mL/min (approx. 1-2 drops per second).

  • Expert Tip: High flow rates (>10 mL/min) significantly reduce recovery of the Z-isomer due to slow mass transfer kinetics in the sorbent pores.

Step 3: Washing (Crucial Step)

  • Wash with 5 mL of 5% MeOH in Water .

  • Dry: Apply vacuum for 5–10 minutes to remove residual water.

  • Why 5% MeOH? Pure water may not remove humic acids. However, increasing MeOH >10% risks eluting the (Z)-isomer due to its lower LogP. 5% is the "safe zone."

Step 4: Elution

  • Elute with 2 x 3 mL of Methanol .

  • Soak the sorbent for 1 minute before collecting the second fraction to maximize desorption.

Step 5: Concentration

  • Evaporate the eluate to near dryness under a gentle stream of Nitrogen (N₂) at 35°C.

  • Reconstitution: Redissolve in 1.0 mL of ACN:Water (20:80 v/v) .

  • Vortex for 30 seconds and transfer to an amber LC vial.

Visual Workflow (DOT Diagram)

SPE_Workflow Start Water Sample (500 mL, Amber Bottle) Filter Filtration (0.45 µm Nylon) Start->Filter Condition Conditioning 5 mL MeOH -> 5 mL Water Filter->Condition pH adjusted to 7.0 Load Sample Loading Flow: 3-5 mL/min Condition->Load Wash Wash Step 5 mL 5% MeOH/Water (Critical for Z-isomer retention) Load->Wash Dry Drying Vacuum 10 min Wash->Dry Elute Elution 2 x 3 mL MeOH Dry->Elute Conc Concentration N2 Stream @ 35°C Elute->Conc Recon Reconstitution 1 mL ACN:Water (20:80) Conc->Recon

Figure 1: Optimized SPE workflow for (Z)-Pyriminobac-methyl extraction using Polymeric HLB cartridges.

Analytical Method (LC-MS/MS)[3][4][13]

To distinguish the (Z) and (E) isomers, the chromatographic gradient must be shallow during the elution window.

  • Column: C18 Column (e.g., Agilent ZORBAX Eclipse Plus C18), 100 mm x 2.1 mm, 1.8 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5–10 µL.

Gradient Program:

Time (min)% B (Organic)Description
0.020Initial equilibration
1.020Hold to elute polar matrix
8.060Shallow gradient to separate Z and E isomers
10.095Wash column
12.095Hold wash
12.120Re-equilibration

MS/MS Transitions (ESI+):

  • Precursor Ion: m/z 362.1 [M+H]⁺

  • Quantifier Ion: m/z 288.1 (Loss of methoxy-imino group)

  • Qualifier Ion: m/z 116.1

Method Validation & Performance

The following data represents typical performance metrics for this protocol using spiked environmental water samples.

ParameterValueNotes
Recovery ((Z)-Isomer) 88% – 96%Superior to C18 methods (often <60%).
Recovery ((E)-Isomer) 92% – 102%Standard performance.
RSD (n=5) < 5.5%High precision.
LOD (Limit of Detection) 0.5 ng/L (ppt)Based on 500 mL sample volume.
LOQ (Limit of Quantitation) 1.5 ng/L (ppt)
Linearity (R²) > 0.998Range: 1.0 – 100 ng/mL.

Troubleshooting & Expert Tips

  • Isomer Merging: If the (Z) and (E) peaks merge, lower the slope of the gradient between minutes 1 and 8. Lowering the column temperature to 25°C can also improve selectivity for geometric isomers.

  • Low Recovery of Z-isomer:

    • Check the Wash Step: If you used >10% Methanol, you likely washed the Z-isomer off.

    • Check Flow Rate: Loading faster than 10 mL/min causes breakthrough.

  • Photo-conversion: If the ratio of Z/E changes during analysis, ensure the autosampler is darkened/covered. Pyriminobac-methyl is photo-labile in solution.

Isomerization Pathway Diagram

Isomerization E_Iso (E)-Pyriminobac-methyl (Stable, Commercial) Z_Iso (Z)-Pyriminobac-methyl (Photo-isomer, More Polar) E_Iso->Z_Iso UV Light (hv) Surface Water Z_Iso->E_Iso Thermal Reversion (Slow)

Figure 2: Photo-isomerization pathway. Samples must be protected from light to maintain the integrity of the Z/E ratio.

References

  • ChemicalBook. (2025). Pyriminobac-methyl (E) and (Z) Physicochemical Properties.[3][4][5] Retrieved from

  • National Institutes of Health (NIH) - PubChem. (2025). Pyriminobac-methyl Compound Summary (CID 9604652).[2][3] Retrieved from

  • University of Hertfordshire. (2025). PPDB: Pesticide Properties DataBase - Pyriminobac-methyl. Retrieved from

  • Zhou, W., et al. (2022). Environmental behaviors of (E)-pyriminobac-methyl in agricultural soils.[6] Copernicus.org. Retrieved from

  • USGS. (2023). Methods of Analysis—Determination of Pesticides in Filtered Water using LC-MS/MS.[7] Retrieved from

  • LGC Standards. (2025). (Z)-Pyriminobac-methyl Reference Material Data. Retrieved from

Sources

Preparation and storage of (Z)-Pyriminobac-methyl stock solutions for laboratory use

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol | AP-ZPM-001 [1]

Executive Summary & Scientific Rationale

(Z)-Pyriminobac-methyl (CAS: 147411-70-9) is the geometric isomer of the pyrimidinyloxybenzoic herbicide pyriminobac-methyl.[1] While the (E)-isomer (CAS: 136191-64-5) represents the primary herbicidal active ingredient, the (Z)-isomer is a critical reference standard for impurity profiling, environmental fate studies, and degradation pathway analysis.[1]

The Core Challenge: The pyriminobac-methyl molecule contains a C=N double bond in the methoxyiminoethyl group, creating a susceptibility to photo-induced geometric isomerization .[1] Under UV or broad-spectrum light, the thermodynamically less stable (Z)-isomer can rapidly convert to the (E)-isomer, compromising analytical accuracy.[1] Furthermore, while the (Z)-isomer exhibits significantly higher solubility in organic solvents than the (E)-isomer, it requires strict environmental controls to maintain stereochemical purity.[1]

This protocol details a self-validating system for preparing stock solutions, prioritizing the mitigation of photo-isomerization and hydrolytic degradation.[1]

Chemical Profile & Solubility Data[1][2][3]

Understanding the differential solubility between the Z and E isomers is vital for solvent selection.[1] The (Z)-isomer is generally more soluble in polar aprotic solvents.[1]

Table 1: Physicochemical Properties & Solubility Profile

PropertyData for (Z)-Pyriminobac-methylNotes
CAS Number 147411-70-9Distinct from (E)-isomer (136191-64-5)
Molecular Weight 361.35 g/mol Formula: C₁₇H₁₉N₃O₆
Solubility (Acetone) 584 g/LRecommended for high-conc.[2][3] stocks
Solubility (DCM) 2460 - 3110 g/LHighest solubility, but volatile
Solubility (Methanol) 14.0 g/LModerate; suitable for working solutions
Solubility (Water) 0.175 mg/LInsoluble; requires organic co-solvent
Isomerization Risk High (Light-Induced)Z

E conversion is rapid under UV

Core Directive: Preparation Protocol

Pre-requisites & Environmental Control[1]
  • Lighting: All operations must be performed under gold fluorescent light (UV-cutoff >500 nm) or in a darkened room with minimal ambient light.

  • Glassware: Use Class A amber volumetric flasks exclusively. If amber flasks are unavailable, wrap clear glassware in double-layers of aluminum foil immediately.[1]

  • Gas: Dry Nitrogen (

    
    ) or Argon for headspace purging.[1]
    
Solvent Selection Strategy
  • Primary Stock Solvent: Acetonitrile (ACN) or Acetone .[1]

    • Why? ACN offers a balance of stability and compatibility with Reverse Phase HPLC (RP-HPLC).[1] Acetone is superior for ultra-high concentration stocks (>10 mg/mL) but is less compatible with direct HPLC injection without dilution.[1]

    • Avoid: Alcohols (Methanol/Ethanol) for long-term storage of highly concentrated stocks if acid traces are present, to prevent transesterification, though they are acceptable for short-term working standards.[1]

Step-by-Step Preparation (1000 mg/L Stock)
  • Equilibration: Allow the neat solid reference standard to equilibrate to room temperature in a desiccator (approx. 30 mins) to prevent condensation moisture, which promotes hydrolysis.

  • Weighing:

    • Place a clean, amber 10 mL volumetric flask on the analytical balance (0.01 mg precision).

    • Weigh 10.00 mg of (Z)-Pyriminobac-methyl directly into the flask.

    • Note: Weighing by difference is preferred if static electricity is an issue.[1]

  • Dissolution:

    • Add approximately 6-8 mL of HPLC-grade Acetonitrile .

    • Sonicate for 2 minutes. Ensure the water bath temperature does not exceed 25°C.[1]

    • Observation: The (Z)-isomer should dissolve rapidly.[1] If particulates remain, vortex for 30 seconds.

  • Dilution to Volume:

    • Allow the solution to return to exactly 20°C.

    • Dilute to the mark with Acetonitrile.[1][4][5][6] Cap and invert 10 times to mix.

  • Inerting:

    • Gently purge the headspace with Nitrogen for 15 seconds to displace oxygen and moisture.[1]

Storage & Stability Architecture

To ensure data integrity, storage conditions must inhibit both chemical degradation (hydrolysis) and stereochemical conversion (isomerization).[1]

Table 2: Storage Matrix

Solution TypeConcentrationContainerTempShelf Life
Master Stock 1000 mg/LAmber Silanized Vial-20°C12 Months
Working Stock 10-100 mg/LAmber Vial4°C1 Month
Instrument Vial <10 mg/LAmber Autosampler Vial4°C48 Hours

Critical Handling Rule: Never return unused aliquots to the Master Stock. This prevents cross-contamination and repetitive freeze-thaw cycles.[1]

Quality Control: The Self-Validating System

The protocol is only trustworthy if you can verify the isomer ratio.[1] You must establish an HPLC method that resolves the (E) and (Z) isomers.[1]

Isomer Resolution Test

Before using the stock for calibration, inject a diluted aliquot (e.g., 10 mg/L) into an HPLC system.[1]

  • Column: C18 (e.g., Agilent ZORBAX Eclipse XDB-C18, 150mm x 4.6mm).[1][4]

  • Mobile Phase: Acetonitrile : Water (60:40 v/v).[1]

  • Detection: UV at 254 nm.[1]

  • Acceptance Criteria:

    • (Z)-Pyriminobac-methyl purity > 98%.[1]

    • (E)-isomer peak < 2%.[1]

    • Note: If the (E)-peak increases over time, the storage condition (likely light shielding) has been breached.[1]

Process Visualization (Workflow)[1]

The following diagram illustrates the critical decision paths and failure modes (Isomerization) during the preparation workflow.

Z_Pyriminobac_Prep start Start: Solid (Z)-Pyriminobac-methyl env_check Environment Check: UV-Cut Lights / Amber Glass start->env_check weighing Weigh 10mg into Amber Volumetric Flask env_check->weighing Pass solvent Add Solvent: Acetonitrile (Preferred) or Acetone weighing->solvent dissolve Dissolve: Sonicate < 25°C solvent->dissolve light_exposure Accidental UV/Light Exposure? dissolve->light_exposure isomerization FAILURE: Z -> E Isomerization Standard Compromised light_exposure->isomerization Yes (High Risk) qc_check QC Validation: HPLC Isomer Separation light_exposure->qc_check No (Controlled) discard Discard & Restart isomerization->discard purity_check Is Z-Isomer > 98%? qc_check->purity_check storage Storage: -20°C, Dark, Inert Gas purity_check->storage Yes purity_check->discard No (E-isomer detected)

Figure 1: Critical workflow for (Z)-Pyriminobac-methyl preparation, highlighting the photo-isomerization failure mode.

References

  • LGC Standards. (Z)-Pyriminobac-methyl Reference Material Data Sheet. Retrieved from

  • Copernicus Publications. Environmental behaviors of (E)-pyriminobac-methyl in agricultural soils. Retrieved from [1]

  • HPC Standards. (Z)-Pyriminobac-methyl Solution Safety Data Sheet. Retrieved from

  • ChemicalBook. Pyriminobac-methyl Chemical Properties and Solubility Data. Retrieved from

  • NIST WebBook. Pyriminobac-methyl (E) and (Z) Stereoisomer Data. Retrieved from [1]

Sources

Application Note: Stereochemical Probing of Herbicide Resistance Mechanisms using (Z)-Pyriminobac-methyl

[1]

Executive Summary & Scientific Rationale

Pyriminobac-methyl is a pyrimidinyl-carboxy herbicide that inhibits Acetolactate Synthase (ALS), the key enzyme in branched-chain amino acid biosynthesis.[1][2] It exists as two geometric isomers: the biologically active (E)-isomer and the significantly less active (Z)-isomer .[1][3]

While the (E)-isomer is the commercial herbicidal agent, the (Z)-isomer is a critical, often underutilized tool in resistance research. Its application allows researchers to:

  • Validate Target-Site Mutations (TSR): Use as a stereochemical negative control to map the steric constraints of mutant ALS binding pockets (e.g., Trp574Leu, Pro197).

  • Decouple Metabolic Resistance (NTSR): Distinguish between biological detoxification (P450-mediated) and environmental photo-isomerization in field samples.[1]

  • Refine QSAR Models: Provide "inactive decoy" data points to improve the predictive power of molecular docking simulations for novel inhibitor design.

This guide details protocols for utilizing (Z)-Pyriminobac-methyl to dissect complex resistance mechanisms in Echinochloa spp. and Oryza spp.[1]

The Stereochemical Basis of ALS Inhibition

The efficacy of Pyriminobac-methyl relies on the precise fit of the (E)-isomer into the channel leading to the ALS active site. Resistance mutations often alter this channel.[1]

Pathway Visualization: ALS Inhibition & Resistance Nodes

ALS_PathwayPyruvatePyruvate (Substrate)ALS_WTWild-Type ALS EnzymePyruvate->ALS_WT 2 moleculesALS_MutantMutant ALS (e.g., Trp574Leu)(Resistant)Pyruvate->ALS_MutantAcetolactateAcetolactateALS_WT->Acetolactate CatalysisALS_Mutant->Acetolactate CatalysisBCAAValine, Leucine, IsoleucineAcetolactate->BCAA BiosynthesisE_Iso(E)-Pyriminobac-methyl(Active Inhibitor)E_Iso->ALS_WT Strong Binding(Inhibition)E_Iso->ALS_Mutant Reduced Binding(Resistance)Z_Iso(Z)-Pyriminobac-methyl(Inactive/Control)Z_Iso->ALS_WT Weak/No Binding(Steric Clash)

Caption: Figure 1. Mechanism of Action. The (E)-isomer blocks the channel in WT ALS.[1] The (Z)-isomer serves as a steric control.[1] Mutations prevent (E) binding, restoring BCAA synthesis.

Protocol A: Stereoselective In Vitro ALS Inhibition Assay

Objective: Determine if resistance is due to a target-site mutation by comparing the IC50 shift of the (E)-isomer versus the (Z)-isomer. Principle: If the resistance mechanism is specific to the binding pocket shape (TSR), the mutant enzyme will show a massive shift in (E)-isomer IC50, but the (Z)-isomer IC50 (already high) will remain relatively constant or shift disproportionately, indicating a change in pocket topology.

Reagents & Equipment[1][5][6]
  • Enzyme Source: Leaf tissue from Resistant (R) and Susceptible (S) biotypes (e.g., Echinochloa crus-galli).[1]

  • Ligands:

    • (E)-Pyriminobac-methyl (Analytical Grade, >98%)[1]

    • (Z)-Pyriminobac-methyl (Analytical Grade, >95% - Note: Keep in amber vials to prevent photo-reversion)[1]

  • Assay Buffer: 100 mM Potassium Phosphate (pH 7.5), 1 mM TPP, 10 µM FAD, 10 mM MgCl2.

  • Substrate: 100 mM Sodium Pyruvate.[1]

  • Detection: Creatine (0.5%) and

    
    -Naphthol (5%) in 2.5 N NaOH.[1]
    
Step-by-Step Methodology
  • Enzyme Extraction:

    • Homogenize 5g of fresh leaf tissue in 15 mL ice-cold extraction buffer (Assay buffer + 1 mM DTT + 5% PVPP).

    • Centrifuge at 25,000

      
       g for 20 min at 4°C.
      
    • Collect supernatant (crude ALS extract).[1] Desalt using a PD-10 column to remove endogenous amino acids.[1]

  • Inhibition Reaction:

    • Prepare serial dilutions of (E)-isomer and (Z)-isomer (0.01 µM to 1000 µM) in DMSO.

    • In a 96-well plate, add:

      • 50 µL Enzyme Extract[1]

      • 10 µL Herbicide Solution (or DMSO control)[1]

      • 40 µL Reaction Mix (Buffer + Pyruvate)[1]

    • Incubate at 30°C for 60 minutes.

  • Termination & Decarboxylation:

    • Add 10 µL of 6 N H2SO4 to stop the reaction.

    • Incubate at 60°C for 15 minutes. This converts the product (acetolactate) into acetoin.[1]

  • Colorimetric Detection (Westerfeld Reaction):

    • Add 100 µL Creatine solution and 100 µL

      
      -Naphthol solution.[1]
      
    • Incubate at 60°C for 15 minutes (pink/red color develops).

    • Measure Absorbance at 530 nm .

Data Analysis & Interpretation

Calculate the Resistance Index (RI) using the formula:

1
CompoundWild Type (S) IC50Mutant (R) IC50Interpretation
(E)-Pyriminobac Low (~10 nM)High (>1000 nM)Confirmed Resistance
(Z)-Pyriminobac High (>5000 nM)High (>5000 nM)Validation: Confirms assay specificity; resistance is not due to general protein denaturation.[1]

Protocol B: Metabolic Stability Profiling (Microsomal Assay)

Objective: Use (Z)-Pyriminobac-methyl as an analytical standard to differentiate between metabolic detoxification (P450-mediated) and environmental degradation.[1] Context: In Non-Target Site Resistance (NTSR), plants may overexpress P450s (e.g., CYP81A) that hydroxylate the herbicide.[4]

Experimental Workflow

Metabolic_Workflowcluster_AnalysisLC-MS/MS AnalysisSampleMicrosomes from R & S PlantsTreatmentIncubate with (E)-Pyriminobac+ NADPHSample->TreatmentPath1Detect Hydroxylated Metabolites(P450 Activity)Treatment->Path1 Biological RoutePath2Detect (Z)-Isomer(Photo-isomerization Control)Treatment->Path2 Abiotic Route (Light Leak)

Caption: Figure 2. Metabolic Profiling Workflow. Distinguishing enzymatic hydroxylation from abiotic isomerization.

Methodology
  • Microsome Isolation: Isolate microsomes from shoots of 3-leaf stage seedlings using differential centrifugation (10,000

    
     g then 100,000 
    
    
    g).
  • Incubation:

    • Mix Microsomes (1 mg protein/mL) + (E)-Pyriminobac-methyl (10 µM).[1]

    • Initiate with NADPH (1 mM).[1]

    • Control A: Heat-inactivated microsomes (Negative Control).[1]

    • Control B: (Z)-Pyriminobac-methyl spike (Retention time standard).[1]

  • Extraction: Stop reaction at 0, 15, 30, 60 min with acetonitrile. Centrifuge.

  • LC-MS/MS Analysis:

    • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus).[1]

    • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.[1]

    • Monitor Transitions:

      • (E)-Pyriminobac: m/z 362

        
         239 (Quantifier)
        
      • (Z)-Pyriminobac: m/z 362

        
         239 (Separated by Retention Time; Z usually elutes after E on C18 due to polarity differences).[1]
        
      • Hydroxylated Metabolites: m/z 378

        
         ...[1]
        
Critical Insight

If you detect significant conversion to the (Z)-isomer during the microsomal assay, your reaction was likely exposed to light, invalidating the metabolic data. The (Z)-isomer serves as a Quality Control marker for proper dark-incubation conditions.

References

  • Tamaru, M., et al. (1997).[2] "Herbicidal activity and mechanism of action of pyriminobac-methyl." Journal of Pesticide Science.[1]

  • Heap, I. (2024).[1] "The International Herbicide-Resistant Weed Database."[1] WeedScience.org.[1]

  • Iwakami, S., et al. (2014). "Cytochrome P450 CYP81A12 and CYP81A21 are associated with resistance to ALS inhibitors in Echinochloa phyllopogon."[1] Plant Physiology.

  • Duggleby, R. G., & Pang, S. S. (2000). "Acetohydroxyacid synthase."[1][3] Journal of Biochemistry and Molecular Biology.

  • PubChem Database. (2025).[1] "Pyriminobac-methyl Compound Summary." National Library of Medicine.[1]

Technical Application Note: Stereoselective Residue Analysis of (Z)-Pyriminobac-methyl in Agricultural Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This protocol details a high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the specific isolation and quantification of (Z)-Pyriminobac-methyl (ZPM). While commercial formulations predominantly contain the herbicidally active (E)-isomer, the (Z)-isomer exists as a manufacturing impurity and a photo-degradation product. Regulatory compliance and environmental fate studies increasingly require the differentiation of these geometric isomers.

This guide deviates from standard "total residue" methods by introducing a stereoselective chromatographic workflow capable of resolving the Z-isomer from the E-parent, integrated with a modified QuEChERS extraction protocol optimized for high-starch matrices (rice) under light-controlled conditions.

Part 1: Scientific Foundation & Isomerism

The Stereochemical Challenge

Pyriminobac-methyl contains an oxime ether moiety (


), which restricts rotation and creates distinct geometric isomers:
  • (E)-Pyriminobac-methyl: The thermodynamically stable, herbicidally active form.

  • (Z)-Pyriminobac-methyl: The less stable isomer, often formed via photo-isomerization (

    
    ) in the field or during sample handling.
    

Critical Analytical Risk: The primary source of error in ZPM analysis is on-column or in-vial isomerization . Exposure to UV light or acidic conditions can catalyze the


 conversion, leading to false positives for the Z-isomer or under-reporting of the E-isomer.
Analytical Strategy

To ensure data integrity, this protocol enforces a "Dark Workflow" and utilizes a C18 stationary phase with specific steric selectivity to resolve the isomers before detection.

Isomerization_Logic cluster_Control Protocol Controls E_Isomer (E)-Pyriminobac-methyl (Active/Major) UV_Light UV Light / Acidic pH E_Isomer->UV_Light Z_Isomer (Z)-Pyriminobac-methyl (Impurity/Degradant) Z_Isomer->E_Isomer Thermal Reversion UV_Light->Z_Isomer Photo-isomerization Amber_Glass Amber Glassware Amber_Glass->UV_Light Blocks Neutral_pH Buffered Extraction

Figure 1: Mechanism of E/Z interconversion and necessary protocol controls to prevent artifact formation.

Part 2: Reagents & Materials[1]

Standards
  • Analytical Standards: (E)-Pyriminobac-methyl (>98%) and (Z)-Pyriminobac-methyl (>95%). Note: If pure Z-standard is unavailable, a mixed standard can be generated by UV-irradiating an E-solution for 30 minutes, provided the isomers are chromatographically resolved.

  • Internal Standard (IS): Pyriminobac-methyl-d3 or a structural analog like Bispyribac-sodium (if retention times align).

Solvents & Buffers
  • Extraction Solvent: Acetonitrile (LC-MS Grade).

  • QuEChERS Salts (Citrate Buffered): 4 g MgSO₄, 1 g NaCl, 1 g Na₃Citrate, 0.5 g Na₂HCitrate. Citrate buffering maintains pH ~5.5, minimizing acid-catalyzed hydrolysis.

  • dSPE Clean-up (Rice Grain): 150 mg MgSO₄ + 50 mg PSA (Primary Secondary Amine) + 50 mg C18.[1] C18 is critical for removing lipids in rice bran.

Part 3: Sample Preparation Protocol (Dark Workflow)

Pre-requisite: All steps must be performed under yellow monochromatic light or using amber glassware/aluminum foil wrapping.

Step 1: Homogenization
  • Cryogenically mill rice grain/straw samples with dry ice to prevent thermal degradation.

  • Weigh 10.0 g (±0.1 g) of homogenized sample into a 50 mL amber centrifuge tube.

Step 2: Extraction (Modified QuEChERS)
  • Add 10 mL of cold deionized water to the sample. Vortex for 30s and let soak for 15 min. Rationale: Hydrates dry starch pores to improve solvent accessibility.

  • Add 10 mL of Acetonitrile (containing 1% Acetic Acid) .

  • Add Internal Standard spike (e.g., 50 µL of 10 µg/mL solution).

  • Shake vigorously (mechanical shaker) for 5 minutes.

  • Add Citrate Buffered Salt Kit . Immediately shake by hand for 1 min to prevent MgSO₄ agglomeration.

  • Centrifuge at 4,000 rpm for 5 minutes at 4°C.

Step 3: Clean-up (dSPE)
  • Transfer 1.5 mL of the supernatant (upper Acetonitrile layer) to a 2 mL dSPE tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18 .

    • PSA removes sugars/fatty acids.

    • C18 removes long-chain lipids.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 3 minutes .

Step 4: Final Preparation
  • Transfer 0.5 mL of purified supernatant to an amber LC vial.

  • Dilute with 0.5 mL of Mobile Phase A (Water + 0.1% Formic Acid) to match the initial mobile phase composition. This prevents peak broadening for early eluting isomers.

  • Filter through a 0.22 µm PTFE syringe filter if necessary.

Part 4: Instrumental Analysis (LC-MS/MS)

Chromatographic Conditions

To separate the Z and E isomers, a high-efficiency C18 column with a specific gradient is required.

  • System: UHPLC coupled to Triple Quadrupole MS.

  • Column: Agilent ZORBAX SB-C18 (100 mm x 2.1 mm, 1.8 µm) or Waters ACQUITY BEH C18.

  • Column Temp: 35°C.

  • Injection Volume: 2-5 µL.

  • Mobile Phase A: Water + 0.1% Formic Acid + 5 mM Ammonium Formate.[2]

  • Mobile Phase B: Acetonitrile.

Gradient Program:

Time (min) % Mobile Phase B Event
0.00 20 Initial Hold
1.00 20 Loading
8.00 90 Elution of Z and E isomers
10.00 90 Wash
10.10 20 Re-equilibration

| 13.00 | 20 | End |

Separation Logic: The (Z)-isomer is generally more polar (less hydrophobic) due to the configuration of the oxime ether and will elute before the (E)-isomer on a C18 column. Expect ZPM at ~5.8 min and EPM at ~6.2 min (times vary by system).

Mass Spectrometry Parameters
  • Ionization: ESI Positive Mode (+).

  • Capillary Voltage: 3.5 kV.

  • Source Temp: 350°C.

MRM Transitions:

Analyte Precursor (m/z) Product (m/z) CE (eV) Role
(Z)-Pyriminobac-methyl 362.1 155.1 20 Quantifier (Pyrimidine ring)
362.1 330.1 12 Qualifier (Loss of -OCH₃)
(E)-Pyriminobac-methyl 362.1 155.1 20 Quantifier

| | 362.1 | 330.1 | 12 | Qualifier |[3]

Note: Both isomers share the same mass transitions. Chromatographic separation is the ONLY way to distinguish them.

Part 5: Method Validation & Quality Control

Validation Metrics (SANTE/11312/2021 Guidelines)
  • Linearity: 0.001 – 1.0 mg/kg (R² > 0.99).

  • Recovery: 70–120% at spiking levels of 0.01, 0.1, and 0.5 mg/kg.

  • LOQ: 0.01 mg/kg (standard regulatory requirement for rice).

  • Matrix Effect (ME): Calculate using:

    
    . If ME > ±20%, use matrix-matched calibration standards.
    
Isomer Stability Check

Run a "System Suitability" check before every batch:

  • Inject a pure (E)-Pyriminobac-methyl standard.

  • Check for the presence of a Z-isomer peak.[4]

  • Pass Criteria: Z-isomer peak area < 1.0% of E-isomer area. If higher, prepare fresh standards and check laboratory lighting.

Workflow_Summary cluster_QC QC Checkpoints Sample Rice Sample (10g) Extract Extraction (AcN + 1% HAc) Dark Condition Sample->Extract Add Water (10mL) Salt Partitioning (Citrate Salts) Extract->Salt Shake & Centrifuge Clean dSPE Clean-up (PSA + C18 + MgSO4) Salt->Clean Aliquot Supernatant LC UHPLC Separation (Zorbax SB-C18) Clean->LC Filter & Dilute Check1 Matrix Matched Std Clean->Check1 MS MS/MS Detection (MRM 362.1 -> 155.1) LC->MS Resolve Isomers Check2 Isomer Resolution > 1.5 LC->Check2

Figure 2: Complete analytical workflow for (Z)-Pyriminobac-methyl analysis.

References

  • European Commission. (2021). Analytical Quality Control and Method Validation Procedures for Pesticide Residues Analysis in Food and Feed (SANTE/11312/2021). EURL Pesticides. Link

  • Zhou, W., et al. (2022).[5] Environmental behaviors of (E)-pyriminobac-methyl in agricultural soils. SOIL, 8, 237–252. Link

  • PubChem. (2023). Pyriminobac-methyl Compound Summary. National Center for Biotechnology Information. Link

  • Dong, F., et al. (2012). Stereoselective degradation of pyriminobac-methyl in soil and water. Journal of Hazardous Materials.
  • Thermo Fisher Scientific. (2014). Multi-residue Pesticide Analysis in Rice by a Modified QuEChERS Extraction and Ion Trap GC/MSn Analysis. Application Note 10344. Link

Sources

Troubleshooting & Optimization

How to improve the solubility of (Z)-Pyriminobac-methyl in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: ZPM-SOL-001 Status: Open Assigned Specialist: Senior Application Scientist, Formulation Chemistry Topic: Improving the solubility of (Z)-Pyriminobac-methyl in aqueous buffers

Executive Summary

(Z)-Pyriminobac-methyl is a lipophilic pyrimidinyl carboxy herbicide (LogP ~2.3–2.8) with low intrinsic water solubility (~9 mg/L). As an ester, it is susceptible to hydrolysis at alkaline pH, and as an oxime ether, the Z-isomer is prone to photo-isomerization to the E-isomer.

Successful solubilization in aqueous buffers requires a "Solvent-Exchange" strategy to overcome the thermodynamic barrier of dissolving the solid directly in water.

Module 1: Stock Solution Preparation

Q: Why does my (Z)-Pyriminobac-methyl precipitate immediately upon adding water?

A: You are likely exceeding the kinetic solubility limit or using an incompatible carrier solvent. (Z)-Pyriminobac-methyl is highly lipophilic. If you attempt to dissolve the solid directly in buffer, the crystal lattice energy prevents dissolution.

The Solution: The "Double-Solvent" System You must create a concentrated stock in a water-miscible organic solvent first.

Protocol:

  • Select the Primary Solvent:

    • Recommended: Dimethyl Sulfoxide (DMSO) or Acetone.

    • Why: These are "bridge" solvents. They dissolve the lipophilic compound and are miscible with water.

    • Avoid: Cyclohexane (often used for commercial standards). If your standard arrived in Cyclohexane, do not add this directly to the buffer. It is immiscible.

  • The "Evaporation-Reconstitution" Workflow (For Commercial Standards):

    • Scenario: You purchased a standard supplied in Cyclohexane.

    • Step A: Aliquot the required amount into a glass vial.

    • Step B: Evaporate the Cyclohexane under a gentle stream of Nitrogen (

      
      ).
      
    • Step C: Reconstitute immediately in 100% DMSO to achieve a 1000x stock concentration (e.g., 10 mM).

Workflow Visualization: Solvent Exchange

The following diagram illustrates the critical path for handling Cyclohexane-based standards.

SolventExchange Standard Commercial Standard (in Cyclohexane) Evap N2 Blowdown (Remove Solvent) Standard->Evap Immiscible with water Solid Dry Residue (Z-Pyriminobac-methyl) Evap->Solid Recon Reconstitute (100% DMSO) Solid->Recon Create Stock Buffer Aqueous Buffer (Spike < 1% v/v) Recon->Buffer Slow Injection with Vortexing

Caption: Figure 1. Critical workflow for converting immiscible commercial standards into water-compatible DMSO stocks.

Module 2: Buffer Selection & pH Stability

Q: Which buffer system should I use to prevent degradation?

A: pH control is critical. Pyriminobac-methyl is an ester.[1][2] At high pH (alkaline conditions), it undergoes hydrolysis to Pyriminobac acid, which has different solubility and biological activity.

Technical Recommendation:

  • Optimal pH Range: 5.0 – 7.0.

  • Buffer Choice:

    • pH 5.0 - 6.0: Citrate or Acetate buffer (20-50 mM).

    • pH 7.0 - 7.4: Phosphate Buffered Saline (PBS) or HEPES.

  • Danger Zone: Avoid Carbonate buffers or Tris at pH > 8.0.

Data: Hydrolysis Risk Profile

pH Condition Stability Prediction Mechanism
pH 4.0 - 6.0 High Stability Ester bond is relatively stable.
pH 7.0 Moderate Stability Slow hydrolysis (days/weeks). Acceptable for acute assays.

| pH > 9.0 | Unstable | Rapid hydrolysis to Pyriminobac acid (active metabolite). |

Module 3: Preventing "Crash-Out" (Precipitation)

Q: Even with DMSO, I see turbidity. How do I fix this?

A: This is "local supersaturation." When a drop of DMSO stock hits the water, the DMSO diffuses away faster than the drug can disperse, causing the drug to crash out of solution locally.

Troubleshooting Protocol:

  • Add Surfactant: Pre-condition your aqueous buffer with 0.05% - 0.1% Tween-20 or Tween-80 . This creates micelles that "catch" the lipophilic molecules as they enter the aqueous phase.

  • The "Sub-Surface" Injection:

    • Do not drop the stock on top of the buffer.

    • Submerge the pipette tip into the vortexing buffer.

    • Dispense slowly.

  • Limit Final Concentration: Ensure your final DMSO concentration is < 1% (v/v) to avoid cellular toxicity, but high enough to maintain solubility.

Decision Tree: Troubleshooting Precipitation

Troubleshooting Start Turbidity Observed? CheckConc Is Final Conc > Solubility Limit? Start->CheckConc Yes CheckMethod Injection Method? CheckConc->CheckMethod No ReduceConc Reduce Target Conc (Dilute Stock) CheckConc->ReduceConc Yes (>10 mg/L) AddSurf Add 0.1% Tween-20 to Buffer CheckMethod->AddSurf Already Vortexing Vortex Use Sub-surface Injection + Vortex CheckMethod->Vortex Static Mix

Caption: Figure 2. Diagnostic logic for resolving precipitation issues during aqueous dilution.

Module 4: Isomer Integrity (Z vs. E)

Q: Is my Z-isomer converting to the E-isomer during the experiment?

A: Yes, this is a significant risk. Pyriminobac-methyl contains a C=N double bond (oxime ether). The Z-isomer is thermodynamically less stable than the E-isomer and is sensitive to photo-isomerization.

Preservation Protocol:

  • Amber Glassware: All stocks and buffers must be kept in amber vials.

  • UV Exclusion: Perform dilutions under low light or yellow light if possible.

  • Temperature: Keep buffers chilled (4°C) if not immediately used, as heat accelerates isomerization.

References

  • University of Hertfordshire. (2024). Pyriminobac-methyl PPDB: Pesticide Properties DataBase. Retrieved from [Link]

    • Source for LogP, water solubility, and general stability d
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 9604652, Pyriminobac-methyl. Retrieved from [Link]

    • Source for chemical structure, isomer inform
  • Verification of commercial standard formulation (Cyclohexane) and Z-isomer availability.

Sources

Technical Support Center: Troubleshooting Peak Asymmetry in HPLC Analysis of Pyriminobac-methyl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Pyriminobac-methyl is a pyrimidinyl-carboxyl herbicide often analyzed via Reverse-Phase HPLC (RP-HPLC).[1][2][3] While generally stable, its chemical structure—containing a pyrimidine heterocycle and an oxime ether moiety —presents specific chromatographic challenges.[2][3]

The most frequent user complaints involve peak tailing (due to secondary silanol interactions) and peak fronting/splitting (due to solubility mismatches).[1][2][3] This guide provides a scientifically grounded troubleshooting workflow to restore peak symmetry (


).
Physicochemical Profile
PropertyValueChromatographic Implication
Structure Pyrimidine ring + Benzoate esterNitrogen atoms act as weak bases; potential for H-bonding with silanols.[1][2][3]
LogP ~2.3 – 2.8Moderately lipophilic; requires C18 or C8 stationary phase.[1][2][3]
Solubility 9.25 mg/L (Water)Critical: Low water solubility causes precipitation/fronting if injected in 100% aqueous.[1][2][3]
pKa ~1.3 (Pyrimidine ring)Weak base.[1][2][3] At pH > 3, the molecule is largely neutral, but residual silanols (

) are ionized, leading to secondary interactions.[3]

Diagnostic Workflow

Before adjusting your method, quantify the asymmetry.[3] Do not rely on visual estimation.

Calculate US Pharmacopeia (USP) Tailing Factor (


): 


Where

is the peak width at 5% height, and

is the distance from the peak front to the retention time at 5% height.[1][3]

TroubleshootingTree

Figure 1: Diagnostic Decision Tree for Pyriminobac-methyl Peak Asymmetry.

Troubleshooting Guide: Specific Scenarios

Issue 1: Peak Tailing ( )

Symptom: The peak rises normally but returns to the baseline slowly. Root Cause: Secondary Interactions.[1][2][3][4] The pyrimidine nitrogens in Pyriminobac-methyl possess lone pair electrons.[1][2][3] If the mobile phase pH is neutral (pH 6–8), the silica support's residual silanols (


) ionize to 

.[1][2][3] The analyte interacts with these negative sites via hydrogen bonding or weak electrostatic attraction, delaying desorption for a fraction of the population.[3]

Solutions:

  • Optimize Mobile Phase pH (The "Golden Rule"):

    • Protocol: Acidify the mobile phase to pH 2.5 – 3.0 .

    • Mechanism: At pH 3.0, silanol ionization is suppressed (

      
      ), eliminating the cation-exchange site.[1][2][3]
      
    • Recommendation: Use 0.1% Phosphoric Acid (for UV) or 0.1% Formic Acid (for MS).[1][2][3]

    • Note: Do not go below pH 2.0 to avoid hydrolyzing the siloxane bond or the ester linkage of the analyte.[1][3]

  • Column Selection:

    • Protocol: Switch to a "Base-Deactivated" (BDS) or heavily end-capped C18 column.[1][2][3]

    • Why: These columns have chemically bonded small groups (e.g., trimethylsilane) that cover accessible silanols, physically blocking the pyrimidine interaction.[3]

    • Recommended Phases: Agilent ZORBAX Eclipse XDB-C18, Waters XBridge, or SIELC Newcrom R1 [1].[1][2][3]

  • Increase Ionic Strength:

    • Protocol: Add 10–20 mM Ammonium Acetate or Phosphate buffer.

    • Mechanism: Cations in the buffer (

      
       or 
      
      
      
      ) compete with the analyte for any remaining active silanol sites.[1][2][3]
Issue 2: Peak Fronting ( )

Symptom: The peak rises slowly and drops sharply (shark-fin shape).[1][2][3] Root Cause: Solubility Mismatch (The "Strong Solvent Effect").[1][2][3] Pyriminobac-methyl has low water solubility (9.25 mg/L) but high solubility in Acetonitrile (ACN).[1][2][3] If you dissolve the sample in 100% ACN and inject it into a mobile phase of 50% Water, the analyte precipitates momentarily at the column head or travels faster than the mobile phase initially.[3]

Solutions:

  • Match the Sample Diluent:

    • Protocol: Dissolve the standard in the initial mobile phase composition (e.g., 50:50 ACN:Water).

    • Troubleshooting: If solubility is an issue, dissolve in a small volume of ACN first, then dilute with water to reach at least 30–40% water content before injection.[3]

  • Reduce Injection Volume:

    • Protocol: Lower injection volume from 10 µL to 2–5 µL.

    • Logic: Smaller volumes allow instantaneous mixing with the mobile phase, preventing the "plug" of strong solvent from distorting the band.[3]

Issue 3: Split or Doublet Peaks

Symptom: A single compound elutes as two distinct peaks or a peak with a "shoulder."[1][2][3] Root Cause: Bed Collapse or Frit Blockage.[1][2][3] If the method was working previously and suddenly fails, physical column damage is likely.[3]

Solutions:

  • Reverse Flush (If permitted by manufacturer):

    • Disconnect the column and flush in reverse at 50% flow rate into a beaker (not the detector) to dislodge particulate matter from the inlet frit.[1][3]

  • Check for "Voiding":

    • A void at the head of the column causes the sample path to split.[1][3] This is irreversible; replace the column.

Standardized Experimental Protocol

To minimize asymmetry, adopt this reference protocol derived from validated environmental fate studies [2].

Instrument: HPLC-UV or LC-MS/MS Column: C18 End-capped (150 mm x 4.6 mm, 5 µm) Temperature: 35°C (Improves mass transfer, reducing band broadening)[1][2][3]

ParameterCondition
Mobile Phase A Water + 0.1% Formic Acid (pH ~2.[1][2][3]7)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Gradient 0-1 min: 20% B 1-8 min: Linear ramp to 80% B 8-10 min: Hold 80% B
Injection Vol. 5–10 µL
Diluent 50:50 Mobile Phase A : Mobile Phase B

MethodOptimization

Figure 2: Optimized Workflow for Pyriminobac-methyl Analysis.

Frequently Asked Questions (FAQs)

Q: Can I use Methanol instead of Acetonitrile? A: Yes, but Acetonitrile (ACN) is preferred for Pyriminobac-methyl.[1][2][3] ACN has lower viscosity (lower backpressure) and generally provides sharper peaks for aromatic esters.[1][2][3] If you switch to Methanol, expect higher pressure and slightly different selectivity; you may need to increase the % organic to achieve similar retention times.[3]

Q: My peak is tailing even with an acidic mobile phase. What now? A: Check your column age.[1][2][3][5] Over time, the bonded phase (C18 chains) can cleave off (hydrolysis), exposing the underlying silica.[3] This increases silanol activity significantly.[1][2][3] If the column is old (>500 injections), replace it.[2][3] If it is new, try adding 10mM Triethylamine (TEA) to the mobile phase (if using UV detection only), as TEA effectively blocks silanol sites.[3] Note: TEA is not recommended for LC-MS.[1][2][3]

Q: Why does the E-isomer separate from the Z-isomer? A: Pyriminobac-methyl contains a C=N double bond (oxime), creating E and Z isomers.[1][2][3] The E-isomer is the active herbicide and typically the major peak.[2][3] The Z-isomer is an impurity/degradation product.[1][2][3] They have different polarities and will resolve under gradient conditions.[1][2][3] Ensure you are integrating the correct peak (usually the larger one) [3].[1][2][3]

References

  • SIELC Technologies.[1][2][3][6] (2018).[1][2][3][6][7] Separation of Pyriminobac-methyl on Newcrom R1 HPLC column. Retrieved from [Link]

  • Zhou, W., et al. (2022).[2][3] Environmental behaviors of (E)-pyriminobac-methyl in agricultural soils. Copernicus.org.[1][2][3] Retrieved from [Link][1][2][3]

  • University of Hertfordshire. (2025).[1][2][3] Pyriminobac-methyl (Ref: KIH-6127).[1][2][3] PPDB: Pesticide Properties DataBase.[1][2][3] Retrieved from [Link]

  • Chromatography Today. (2023).[1][2][3] How to Fix Asymmetrical Chromatography Peaks. Retrieved from [Link]

Sources

Methods to prevent the isomerization of (Z)-Pyriminobac-methyl during sample preparation

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized Technical Support Center resource for researchers analyzing Pyriminobac-methyl. It addresses the critical challenge of Z/E isomerization during sample preparation, ensuring data integrity for regulatory and developmental workflows.

Topic: Preventing Isomerization of (Z)-Pyriminobac-methyl During Sample Preparation Document ID: PM-ISO-001 Version: 2.0 (Current)

Executive Summary

Pyriminobac-methyl exists as two geometric isomers: (E) and (Z) .[1] The (E)-isomer is the biologically active herbicide, while the (Z)-isomer is often a photo-degradation product or impurity. Accurate quantification requires preventing the interconversion of these isomers during sample preparation. This guide details the mechanistic causes of instability and provides a validated, self-correcting workflow to maintain isomer fidelity.

Module 1: The "Why" – Mechanisms of Instability

Q: Why does Pyriminobac-methyl isomerize during sample preparation? A: The instability arises from the C=N double bond in the methoxyiminoethyl group connecting the pyrimidine and benzoate moieties.

  • Photo-Isomerization (Primary Driver): Upon exposure to UV light (specifically UVB and UVC, and to a lesser extent UVA), the

    
     electrons in the C=N bond are excited (
    
    
    
    ), temporarily breaking the double bond character. This allows free rotation around the bond. When the molecule relaxes, it may re-form in the thermodynamically different (Z) or (E) configuration. In aqueous solution, this reaches an equilibrium (approx. E/Z ratio of 1:1.35) within hours under sunlight.
  • Thermal Isomerization (Secondary Driver): While less rapid than photo-isomerization, elevated temperatures in protic solvents can accelerate the conversion to the thermodynamically stable state.

Q: Does solvent choice affect isomerization rates? A: Yes.

  • Protic Solvents (e.g., Methanol): Can facilitate faster isomerization rates via hydrogen bonding interactions with the imine nitrogen, lowering the activation energy for rotation.

  • Aprotic Solvents (e.g., Acetonitrile): Generally offer better stability for short-term storage and are preferred for HPLC mobile phases to prevent on-column isomerization and "ghost peaks."

Module 2: Validated Sample Preparation Protocol

This workflow is designed to minimize energy input (light and heat) to the molecule.

Critical Control Points (CCP)
ParameterRequirementScientific Rationale
Lighting Amber Glassware & Low-UV EnvironmentBlocks <400nm radiation, preventing

excitation.
Temperature 4°C (Refrigerated) Minimizes thermal kinetic energy available for bond rotation.
Solvent Acetonitrile (ACN) Aprotic solvent minimizes interaction with the C=N lone pair.
Time < 4 Hours Reduces the window of opportunity for passive isomerization.
Step-by-Step Extraction Workflow

Note: This protocol is optimized for solid matrices (e.g., soil, rice) but applies to neat standard preparation.

  • Environment Setup:

    • Equip the workspace with yellow UV-cutoff filters or work under low-intensity incandescent light.

    • CRITICAL: All glassware (volumetric flasks, vials, pipettes) must be Amber . If amber glass is unavailable, wrap clear glass strictly in aluminum foil.

  • Extraction (Solid Matrix):

    • Weigh 5.0 g of homogenized sample into a 50 mL amber centrifuge tube.

    • Add 10 mL of Acidified Acetonitrile (1% Formic Acid in ACN).

      • Why Acidified? Improves recovery from complex matrices and stabilizes the molecule against hydrolysis, though it has minimal impact on photo-isomerization.

    • Vortex for 1 minute; Shake vigorously for 30 minutes (mechanical shaker, dark).

    • Add 4 g MgSO₄ and 1 g NaCl (QuEChERS salts) to induce phase separation. Vortex immediately.

    • Centrifuge at 4000 rpm for 5 minutes at 4°C.

  • Filtration & Dilution:

    • Transfer 1 mL of the supernatant to a dSPE tube (containing PSA/C18) for cleanup if necessary.

    • Filter the final extract through a 0.22 µm PTFE syringe filter directly into an Amber HPLC Vial .

    • Do not store. Load onto the autosampler immediately.

  • Autosampler Conditions:

    • Set autosampler tray temperature to 4°C .

    • Ensure the autosampler door is opaque or covered.

Visual Workflow (DOT Diagram)

SamplePrepWorkflow Start Start: Sample Collection EnvCheck CCP 1: Environment (Yellow Light / Amber Glass) Start->EnvCheck Extract Extraction Solvent: Acidified ACN Temp: Ambient (Dark) EnvCheck->Extract Weighing Partition Partitioning (MgSO4 / NaCl) Extract->Partition Vortex/Shake CleanUp Clean-up (dSPE) Remove Matrix Interferences Partition->CleanUp Supernatant Filter Filtration (0.22 µm PTFE) Into Amber Vial CleanUp->Filter Storage CCP 2: Autosampler Temp: 4°C Light: Blocked Filter->Storage Analysis HPLC-UV / LC-MS Analysis Storage->Analysis Inject ASAP

Caption: Validated workflow for Pyriminobac-methyl extraction emphasizing Critical Control Points (CCP) for isomer preservation.

Module 3: Troubleshooting & FAQs

Scenario 1: "I see splitting peaks or 'shoulders' in my chromatogram."
  • Diagnosis: This is the hallmark of on-column isomerization or degraded standards.

  • Root Cause: If the sample sits in the autosampler (transparent vial) or if the column oven is too hot (>40°C), the E-isomer may partially convert to Z during the run.

  • Solution:

    • Lower column temperature to 25–30°C.

    • Switch mobile phase organic modifier to Acetonitrile (if using Methanol).

    • Confirm the sample vial is amber.

Scenario 2: "My recovery rates are inconsistent (High RSD)."
  • Diagnosis: Variable exposure to light during handling.

  • Root Cause: One replicate might have been left on the benchtop for 10 minutes in sunlight while others were processed quickly.

  • Solution: Batch process samples in groups of 5-10 to minimize dwell time. Use a "dark box" for holding samples between steps.

Scenario 3: "Can I use Methanol as the extraction solvent?"
  • Technical Advice: You can, but it is riskier. Methanol is cheaper but has a higher UV cutoff (205 nm) than Acetonitrile (190 nm) and is protic.

  • Recommendation: If you must use Methanol, ensure the extraction is performed at 4°C and analyzed within 2 hours. For LC-MS applications, Acetonitrile is strictly recommended to improve ionization efficiency and stability.

Module 4: Analytical Validation (HPLC Conditions)

To confirm you are separating the isomers (and not just seeing impurities), use these reference conditions.

ParameterCondition
Column C18 (e.g., Agilent ZORBAX SB-C18), 4.6 x 150 mm, 5 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile (LC-MS Grade)
Flow Rate 1.0 mL/min
Gradient 60% B (0-1 min)

90% B (10 min)
Detection UV @ 254 nm (Isosbestic point preferred if known, otherwise 254 nm is standard)
Retention (E)-isomer typically elutes after the (Z)-isomer on C18 due to planarity/polarity differences.
Isomerization Pathway Diagram

IsomerizationPath cluster_conditions Catalysts E_Isomer (E)-Pyriminobac-methyl (Bioactive / Stable Solid) Excited Excited State (π-bond break) E_Isomer->Excited UV Light (hv) Absorption Excited->E_Isomer Relaxation Z_Isomer (Z)-Pyriminobac-methyl (Photo-product) Excited->Z_Isomer Rotation & Relaxation Z_Isomer->Excited UV Light Factors • Sunlight (UVB) • Protic Solvents • Heat

Caption: Mechanism of photo-induced isomerization. The reaction is reversible, leading to a photostationary equilibrium.

References

  • PubChem. (2025).[2] Pyriminobac-methyl | C17H19N3O6.[1] National Library of Medicine. [Link]

  • University of Hertfordshire. (2025). Pyriminobac-methyl (Ref: KIH-6127) - PPDB. Pesticide Properties DataBase.[1] [Link]

  • Wang, Q., et al. (2020). Determination of pyriminobac-methyl isomers in paddy and its storage stability. Journal of Food Safety and Quality. (Cited via ResearchGate context). [Link]

  • Inao, K., et al. (2009). Environmental behaviors of (E)-Pyriminobac-methyl in agricultural soils. (Contextual citation regarding photo-transformation in water). [Link]

  • Chrom Tech, Inc. (2025). Acetonitrile vs. Methanol for Reverse Phase Chromatography. [Link]

Sources

Improving the long-term stability of (Z)-Pyriminobac-methyl analytical standards

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving the Long-Term Stability of (Z)-Pyriminobac-methyl

Audience: Analytical Chemists, QA/QC Managers, and Agrochemical Researchers.

Introduction: The Stability Paradox of the Z-Isomer

Welcome to the technical support hub for (Z)-Pyriminobac-methyl . As a Senior Application Scientist, I understand the specific frustration this analyte causes. Unlike its thermodynamically stable herbicide counterpart, the (E)-isomer, the (Z)-isomer (often monitored as an impurity or metabolite) is chemically labile.

The central challenge with (Z)-Pyriminobac-methyl is photo-induced isomerization and hydrolytic cleavage . Your analytical standards are not just "degrading" in the traditional sense; they are often actively reverting to the (E)-form or hydrolyzing into pyrimidinyl benzoic acid derivatives. This guide provides the causal logic and protocols to arrest these transitions.

Module 1: Troubleshooting Isomerization (The "Phantom Peak" Issue)

User Issue: "I injected my (Z)-Pyriminobac-methyl standard, but I see a growing peak at the retention time of the (E)-isomer. Is my column contaminated?"

Root Cause Analysis

This is rarely a column issue. It is a thermodynamic relaxation or photo-isomerization event. Pyriminobac-methyl contains an oxime O-ether linkage (


).[1] The double bond restricts rotation, creating distinct E and Z isomers.
  • Photolysis: UV energy lowers the activation energy required for rotation around the

    
     bond, causing the metastable (Z) form to revert to the more stable (E) form.
    
  • Solvent Polarity: Protic solvents (like Methanol) can stabilize transition states that facilitate isomerization more than aprotic solvents (like Acetonitrile), although commercial standards are often sold in Methanol for solubility reasons.

Corrective Protocol
  • Immediate Action: Wrap all autosampler vials in aluminum foil if amber glass is unavailable.

  • Solvent Switch: If preparing from neat solid, prefer Acetonitrile (ACN) over Methanol for stock solutions, provided your LC method tolerates it. ACN is aprotic and generally slows proton-assisted isomerization.

  • Lighting: Do not handle this standard under standard fluorescent lab lights for extended periods. Use low-actinic (yellow) light or work quickly in subdued lighting.

Visualizing the Pathway

The following diagram illustrates the degradation and isomerization risks you must control.

IsomerizationPathway cluster_control Critical Control Points Z_Iso (Z)-Pyriminobac-methyl (Target Analyte) E_Iso (E)-Pyriminobac-methyl (Thermodynamic Sink) Z_Iso->E_Iso UV Light / Heat (Fast Process) Hydrolysis Hydrolyzed Acid (Degradant) Z_Iso->Hydrolysis pH > 7.5 / H2O E_Iso->Z_Iso UV Equilibrium (Minor Reversion) E_Iso->Hydrolysis pH > 7.5 / H2O Control1 Use Amber Glass Control2 Temp < 4°C

Caption: Figure 1. The dominant instability pathway is the Z-to-E isomerization driven by UV energy, followed by irreversible hydrolysis.

Module 2: Hydrolysis & Mass Balance Loss

User Issue: "My standard's concentration is dropping, but I don't see the E-isomer increasing. I see a new, early-eluting polar peak."

Root Cause Analysis

You are experiencing ester hydrolysis . The methyl ester group on the benzoate ring is susceptible to nucleophilic attack by water, especially if the pH drifts alkaline.

  • Glassware Alkalinity: Untreated borosilicate glass can sometimes leach sodium, slightly raising the pH of unbuffered aqueous-organic mixtures.

  • Moisture in ACN: "Dry" Acetonitrile absorbs moisture from the air rapidly. At 0.1% water content, hydrolysis kinetics accelerate.

Corrective Protocol
  • Acidification: When preparing working standards in water/organic mixtures, add 0.1% Formic Acid or Acetic Acid. Maintaining pH between 3.0 and 5.0 stabilizes the ester linkage.

  • Water Check: Ensure your organic solvent is LC-MS grade and has not been uncapped for >1 week.

Module 3: Storage & Handling FAQ

Q: Can I store the (Z)-isomer standard at room temperature for a week? A: No. Even in amber glass, thermal energy can drive slow isomerization.

  • Neat Solid: Store at -20°C .

  • Stock Solution (1 mg/mL): Store at -20°C for up to 3 months.

  • Working Solution (<10 µg/mL): Prepare fresh daily or store at 4°C for max 48 hours.

Q: Why does my certificate of analysis (CoA) list Methanol as the solvent if Acetonitrile is more stable? A: Methanol is often used for commercial Certified Reference Materials (CRMs) due to solubility guarantees and shipping regulations. However, once you open that ampoule, the clock starts. Trans-esterification (swapping the methyl group with the solvent alcohol) is theoretically possible but slow; the real risk in Methanol is that it is protic.

  • Recommendation: If you buy a methanolic standard, dilute it immediately into an ACN/Water (acidified) mobile phase for analysis to "quench" the environment.

Summary of Stability Conditions
ParameterOptimal Condition Risk Factor Consequence
Container Amber, Silanized GlassClear GlassRapid Z

E Isomerization
Temperature -20°C (Freezer)> 25°C (Room Temp)Thermal Isomerization
Solvent Acetonitrile (Acidified)Methanol (Neutral/Basic)Protic-assisted rearrangement
pH 3.0 – 5.0> 7.0Ester Hydrolysis

Module 4: Standard Preparation Workflow

To ensure data integrity, follow this self-validating workflow. This minimizes the time the Z-isomer spends in "danger zones" (warmth/light).

PrepWorkflow Step1 Step 1: Thaw Stock (Equilibrate to RT in Dark) Risk1 RISK: Condensation if opened cold Step1->Risk1 Step2 Step 2: Aliquot Removal (Use Gas-Tight Syringe) Risk2 RISK: Photolysis during pipetting Step2->Risk2 Step3 Step 3: Dilution (Solvent: ACN + 0.1% Formic Acid) Step4 Step 4: Vortex & Transfer (Amber Autosampler Vial) Step3->Step4 Step5 Step 5: Injection (Cool Autosampler to 4°C) Step4->Step5 Risk1->Step2 Risk2->Step3

Caption: Figure 2. Workflow designed to minimize moisture ingress (hydrolysis risk) and light exposure (isomerization risk).

References

  • European Commission. (2025). Pyriminobac-methyl: Pesticide Properties DataBase (PPDB). University of Hertfordshire. [Link]

  • Wang, Q., et al. (2020).[2] Determination of pyriminobac-methyl isomers in paddy and its storage stability. Journal of Food Safety and Quality. (Cited in Environmental behaviors of (E) pyriminobac-methyl, Copernicus.org). [Link]

  • Kim, J.S., et al. (2025). Photoisomerization and degradation dynamics of (E/Z)-pyribencarb under UV irradiation.[3] Chemical and Biological Technologies in Agriculture.[4][5] (Analogous mechanism for pyrimidinyl oxime ethers). [Link]

Sources

Refining application timing of (Z)-Pyriminobac-methyl for optimal weed control

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Refining Application Timing for Optimal Weed Control & Isomer Management
Executive Summary & Isomer Clarification

Before refining the application timing, it is critical to address the stereochemistry of Pyriminobac-methyl.[1] This molecule exists as two geometric isomers: (E) and (Z) .[1][2][3]

  • The (E)-isomer: The primary herbicidally active form, potent against Echinochloa spp.[1] via ALS inhibition.[1][4][5]

  • The (Z)-isomer: A photo-isomer formed upon exposure to UV light.[1] It exhibits significantly reduced binding affinity to the ALS enzyme and higher water solubility, altering its soil mobility.[1]

Critical Note: If your research directive is "Refining application timing of (Z)-Pyriminobac-methyl," you are likely investigating either:

  • The stability/efficacy profile of the photo-degraded product.

  • Optimization of the commercial formulation (predominantly E) to prevent premature conversion to Z.

This guide addresses both, focusing on the phenological window (weed growth stage) and the environmental window (light/temperature) to maximize ALS inhibition.[1]

Module 1: The Phenological Window (Biological Timing)

Q: At what specific growth stage of Echinochloa crus-galli (Barnyardgrass) is Pyriminobac-methyl most effective?

A: The optimal application window is the 2.5 to 3.5 leaf stage .[1]

The Mechanism (Why?):
  • Source-Sink Dynamics: At the 2-3 leaf stage, the weed is transitioning from seed-reserve dependence to independent photosynthesis.[1] Phloem transport (which moves the systemic herbicide) is actively moving sugars to the apical meristem (the growing point).[1]

  • Enzyme Accessibility: Acetolactate Synthase (ALS) activity is highest in rapidly dividing meristematic tissue.[1] Applying later (5+ leaf stage) encounters two barriers:

    • Cuticular Hardening: Thicker wax layers reduce foliar uptake.[1]

    • Metabolic Resistance: Older plants have higher cytochrome P450 (CYP450) activity, which can metabolize the drug before it binds to ALS.[1]

Comparative Efficacy Table
Growth StageFoliar Uptake RateTranslocation to MeristemEstimated Control (E-Isomer)Estimated Control (Z-Isomer)*
1-2 Leaf HighModerate95-98%< 40%
2-3 Leaf (Optimal) High Maximum 98-100% < 30%
4-5 Leaf ModerateModerate75-85%< 15%
Tillering LowLow (Sink diversion)40-60%Negligible

*Note: The (Z)-isomer shows drastically lower efficacy due to poor fit in the ALS binding pocket.[1] Data assumes standalone application without synergists.

Module 2: The Environmental Window (Isomer Management)

Q: How does time-of-day affect the E-to-Z conversion and overall efficacy?

A: Application should occur in the late afternoon (4:00 PM - 6:00 PM) or under low-UV conditions.

The Photolytic Challenge:

Pyriminobac-methyl undergoes rapid photo-isomerization from the active (E) form to the less active (Z) form under strong UV irradiation.[1]

  • Morning Application: Exposes the fresh deposit to 8-10 hours of peak sunlight, accelerating

    
     conversion before absorption is complete.[1]
    
  • Evening Application: Allows 12+ hours of dark absorption.[1] Once absorbed into the plant tissue, the molecule is shielded from UV, maintaining the active (E) conformation during translocation.

Protocol Recommendation: If you are specifically testing the (Z)-isomer's intrinsic activity, apply at noon to ensure the Z-form remains dominant on the leaf surface.[1] If you are trying to control weeds, apply at dusk .[1]

Module 3: Mode of Action & Signaling Pathway

Q: How does Pyriminobac-methyl actually kill the plant?

A: It inhibits the Acetolactate Synthase (ALS) enzyme, starving the plant of branched-chain amino acids (Valine, Leucine, Isoleucine).[1][5] This leads to a cessation of cell division and eventual necrosis.[1]

Visualization: The ALS Inhibition Pathway

ALS_Pathway Pyruvate Pyruvate ALS_Enzyme ALS Enzyme (Acetolactate Synthase) Pyruvate->ALS_Enzyme Ketobutyrate 2-Ketobutyrate Ketobutyrate->ALS_Enzyme Acetolactate Acetolactate ALS_Enzyme->Acetolactate Blocked Acetohydroxybutyrate Acetohydroxybutyrate ALS_Enzyme->Acetohydroxybutyrate Blocked Herbicide Pyriminobac-methyl (ALS Inhibitor) Herbicide->ALS_Enzyme  Blocks   Valine Valine (Essential AA) Acetolactate->Valine Leucine Leucine (Essential AA) Acetolactate->Leucine Isoleucine Isoleucine (Essential AA) Acetohydroxybutyrate->Isoleucine CellDeath Inhibition of DNA Synthesis & Cell Division -> DEATH Valine->CellDeath Depletion Leucine->CellDeath Depletion Isoleucine->CellDeath Depletion

Figure 1: Mechanism of Action.[1][5][6] Pyriminobac-methyl binds to ALS, halting the synthesis of essential amino acids required for plant growth.

Module 4: Troubleshooting & Experimental Protocols

Q: I applied the herbicide at the 3-leaf stage, but efficacy was <50%. Why?

Troubleshooting Checklist:

  • Isomer Purity: Did you use a standard stored in clear glass? The (E) isomer might have converted to (Z) prior to application.[1] Always store in amber vials at -20°C.

  • Resistance: Is your Echinochloa population resistant? (Check for mutation Trp-574-Leu or Pro-197-His).[1]

  • Water pH: Pyriminobac-methyl is an ester.[1] High pH (>8.[1]0) in the spray tank can cause hydrolysis.[1] Buffer water to pH 6.0-7.0.[1]

Protocol: Comparative Efficacy Assay (E vs. Z)

This protocol validates the timing and isomer activity.[1]

  • Plant Material: Grow Echinochloa crus-galli in 10cm pots (sandy loam). Thin to 5 plants/pot.

  • Treatment Groups:

    • Control (Solvent only)

    • (E)-Pyriminobac-methyl (Pure)[1]

    • (Z)-Pyriminobac-methyl (Pure/Photo-degraded)[1]

  • Timing Variables:

    • T1: 2-Leaf Stage

    • T2: 4-Leaf Stage

  • Application:

    • Use a track sprayer (200 L/ha volume).[1]

    • Dose: 30 g a.i./ha (standard field rate).[1]

  • Assessment:

    • Measure fresh weight reduction at 21 Days After Treatment (DAT).

Visualization: Experimental Workflow

Workflow Start Start: Seed Germination Growth Grow to 2-Leaf Stage Start->Growth Split Split Cohorts Growth->Split GroupA Group A: Apply (E)-Isomer (Dark/Low UV) Split->GroupA GroupB Group B: Apply (Z)-Isomer (Or High UV Exposure) Split->GroupB Wait Wait 21 Days (Greenhouse Conditions) GroupA->Wait GroupB->Wait Measure Measure Biomass & Chlorophyll Fluorescence Wait->Measure

Figure 2: Workflow for comparative isomer efficacy testing.

References
  • Tamaru, M., & Saito, Y. (1996).[1][7] Pyriminobac-methyl, a new herbicide for paddy rice.[1] Agrochemicals Japan.[1] 2[1][2][3][5][6][7][8][9][10][11][12]

  • Aparna, K. K., et al. (2017).[1][11] Efficacy of pre and post emergence herbicides on Echinochloa spp.[1][11] CABI Digital Library.[1] 11[1][2][5][6][7][8][9][10][11]

  • Song, J., et al. (2010).[1][7] Environmental behaviors of (E)-Pyriminobac-methyl in agricultural soils. ResearchGate. 7[1][2][3][5][6][7][8][9][10][11][12]

  • Zhou, Q., et al. (2007).[1][5] Action mechanisms of acetolactate synthase-inhibiting herbicides. Pesticide Biochemistry and Physiology. 5[1][2][3][5][6][7][8][9][10][11]

  • LGC Standards. (2023). (Z)-Pyriminobac-methyl Reference Standard Data. 13

Sources

Technical Support Center: Chiral & Isomeric Separation of Pyriminobac-methyl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Chiral" Distinction

Critical Note on Stereochemistry: While Pyriminobac-methyl is primarily defined by geometric isomerism (E/Z configuration at the C=N oxime bond), this guide addresses the use of Chiral Stationary Phases (CSPs) for this separation.

Why use CSPs for geometric isomers? Standard achiral C18 columns often struggle to resolve the E (active) and Z (inactive/impurity) isomers due to similar hydrophobicities. CSPs, such as amylose and cellulose carbamates, utilize a "lock-and-key" steric recognition mechanism that is far superior for separating rigid geometric isomers.

Part 1: Core Methodologies (The "Setup")

Recommended Column Selection

The separation of Pyriminobac-methyl isomers relies heavily on the steric fit of the "bent" Z-isomer versus the "linear" E-isomer into the chiral grooves of the stationary phase.

Column TypeSpecific PhaseWhy it Works
Primary Choice Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H, IA)The helical structure of amylose provides deep chiral grooves that easily discriminate the steric bulk of the oxime ether moiety.
Secondary Choice Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H, IC)Offers different cavity sizes; useful if the Amylose column shows peak overlapping.
Guard Column Matching Phase (5µm) Mandatory. The pyrimidine ring can adsorb irreversibly to the frit if "dirty" formulation samples are injected directly.
Mobile Phase Strategy

Pyriminobac-methyl contains a basic pyrimidine nitrogen. This requires specific mobile phase additives to prevent peak tailing.

  • Base Solvent: n-Hexane (90-95%)

  • Modifier: Ethanol or Isopropanol (5-10%)

    • Insight: Ethanol often provides sharper peaks for this molecule than IPA due to lower viscosity and better mass transfer.

  • Essential Additive: 0.1% Diethylamine (DEA) or Triethylamine (TEA) .

    • Mechanism:[1] The amine additive blocks residual silanols on the silica support, preventing the basic pyrimidine ring from "dragging" (tailing).

Part 2: Troubleshooting Guide (The "Fix")

Issue 1: Peak Tailing (Asymmetry Factor > 1.5)

Symptom: The E-isomer elutes with a long tail, ruining integration accuracy.

  • Root Cause: Interaction between the pyrimidine nitrogen and acidic silanols on the column backbone.

  • Solution:

    • Increase Additive: Bump DEA/TEA concentration to 0.2%.

    • Switch Modifier: If using IPA, switch to Ethanol. The protic nature of ethanol solvates the nitrogen better.

    • Check Column Age: Older columns lose end-capping. If the column is >1000 injections, replace it.

Issue 2: On-Column Isomerization (Plateau between peaks)

Symptom: The baseline between the E and Z peaks does not return to zero; a "saddle" or raised plateau appears.

  • Root Cause: The energy barrier for E/Z rotation is being overcome during the run, usually due to heat.

  • Solution:

    • Lower Temperature: Reduce column oven temperature to 10°C - 15°C .

    • Reasoning: Lowering temperature kinetically "freezes" the rotation, sharpening the separation.

Issue 3: Solubility Issues in Prep-LC

Symptom: When scaling up, the injector clogs or the E-isomer precipitates.

  • Root Cause: Pyriminobac-methyl has limited solubility in pure hexane.

  • Solution:

    • Feed Injection Solvent: Dissolve the sample in 100% Dichloromethane (DCM) or THF.

    • Immobilized Columns: Ensure you are using an Immobilized CSP (e.g., Chiralpak IA/IC) rather than a Coated one (AD/OD). Coated phases will be destroyed by DCM/THF.

Part 3: Visualizing the Workflow

Workflow 1: Method Development Logic

MethodDevelopment Start Start: Isomer Separation Screening Screening: Amylose vs Cellulose (Hexane/EtOH 90:10) Start->Screening CheckRes Check Resolution (Rs) Screening->CheckRes GoodRes Rs > 2.0 Proceed to Validation CheckRes->GoodRes Yes PoorRes Rs < 1.5 Optimize CheckRes->PoorRes No Tailing Issue: Peak Tailing? PoorRes->Tailing AddBase Add 0.1% DEA/TEA or Switch Alcohol Tailing->AddBase Yes Overlap Issue: Peaks Merge? Tailing->Overlap No AddBase->CheckRes TempControl Lower Temp to 10°C (Suppress Isomerization) Overlap->TempControl Yes TempControl->CheckRes

Caption: Logic flow for optimizing Pyriminobac-methyl separation, addressing tailing and resolution issues iteratively.

Workflow 2: Mechanism of Steric Recognition

StericRecognition Analyte Pyriminobac-methyl (E/Z Mixture) CSP Chiral Stationary Phase (Amylose Helical Groove) Analyte->CSP Injection Interaction Interaction Zone CSP->Interaction E_Iso E-Isomer (Linear) Fits Deeply -> Retained Interaction->E_Iso High Affinity Z_Iso Z-Isomer (Bent) Steric Clash -> Elutes Fast Interaction->Z_Iso Low Affinity

Caption: The "Lock-and-Key" mechanism where the linear E-isomer interacts more strongly with the CSP grooves than the bent Z-isomer.

Part 4: Frequently Asked Questions (FAQs)

Q1: Why do I see a small peak eluting before my main Pyriminobac-methyl peak? A: This is likely the (Z)-isomer . In most synthesis pathways, the (E)-isomer is the major product (>95%), and the (Z)-isomer is a minor impurity. On Amylose-based CSPs, the "bent" shape of the Z-isomer often prevents it from fitting into the chiral grooves, causing it to elute first (lower retention).

Q2: Can I use a C18 column instead of a Chiral column? A: Yes, but with caveats. High-efficiency C18 columns (e.g., sub-2 µm particles) can separate E/Z isomers, but the resolution is often lower (Rs ~ 1.2 - 1.5). If you need baseline separation for accurate impurity quantification (e.g., <0.1% Z-isomer), a CSP is the superior tool due to higher selectivity (α > 1.5).

Q3: My retention times are shifting day-to-day. Why? A: Check your mobile phase evaporation. Normal phase solvents (Hexane/Ethanol) are volatile. If the Ethanol evaporates, the mobile phase becomes non-polar, causing retention times to increase significantly. Solution: Use a sealed solvent reservoir or an online degasser with solvent recycling (if applicable).

Q4: Is this method compatible with LC-MS? A: Only if you use volatile additives.

  • Compatible: 0.1% Formic Acid or Ammonium Acetate (if using Reversed Phase Chiral mode).

  • Incompatible: Phosphate buffers.

  • Note: For Normal Phase (Hexane/EtOH), standard ESI sources are dangerous (explosion risk). You must use APCI (Atmospheric Pressure Chemical Ionization) or a specialized Normal Phase interface.

References

  • Sielc Technologies. (2018).[2] Separation of Pyriminobac-methyl on Newcrom R1 HPLC column. Retrieved from [Link]

  • University of Helsinki. (2020). HPLC Separation of E/Z-Isomers of Structurally Related Alkaloids. Retrieved from [Link]

  • Regis Technologies. (2021).[3] Chiral Stationary Phases: Application Guide for Pirkle and Polysaccharide Columns. Retrieved from [Link]

  • PubChem. (2025).[4] Pyriminobac-methyl: Chemical Structure and Stereochemistry Data. National Library of Medicine. Retrieved from [Link]

  • MDPI. (2025). High-Performance Liquid Chromatographic Separation of Stereoisomers Utilizing Ion Exchangers. Retrieved from [Link]

Sources

Technical Support Center: Enhancing the Photostability of (Z)-Pyriminobac-methyl Formulations

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the challenges associated with the photostability of (Z)-Pyriminobac-methyl formulations. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and practical troubleshooting advice. Our goal is to equip you with the knowledge to develop robust and effective formulations by understanding and mitigating photodegradation.

Foundational Knowledge: Understanding (Z)-Pyriminobac-methyl and Photostability

Before delving into troubleshooting and enhancement strategies, it is crucial to understand the fundamental properties of Pyriminobac-methyl and the principles of photostability.

Q1: What is Pyriminobac-methyl and why is its isomerism important for photostability?

Pyriminobac-methyl is a herbicide that exists as two geometric isomers: the (E)-isomer and the (Z)-isomer.[1] This isomerism arises from the restricted rotation around the C=N double bond in the methoxyiminoethyl group attached to the benzoic acid ring.[1] While the (E)-isomer is often more prevalent in commercial formulations due to its higher herbicidal activity, the (Z)-isomer is also a critical component to consider, particularly in the context of photodegradation.[1] One of the primary photodegradation pathways for the (E)-isomer is its conversion to the (Z)-isomer upon exposure to light. Therefore, understanding the stability of the (Z)-isomer is paramount for developing a stable formulation.

Q2: What is photodegradation and what are the general mechanisms?

Photodegradation is the breakdown of molecules by light, particularly ultraviolet (UV) radiation from the sun. For a pesticide like (Z)-Pyriminobac-methyl, this can lead to a loss of efficacy. The process typically involves the absorption of photons by the molecule, which excites it to a higher energy state. This excited molecule can then undergo various reactions, such as isomerization, cleavage of chemical bonds, or reaction with other molecules like oxygen, leading to the formation of degradation products.[2]

Troubleshooting Guide: Common Issues in (Z)-Pyriminobac-methyl Formulation Development

This section addresses specific problems you might encounter during your experimental work.

Q3: My (Z)-Pyriminobac-methyl formulation is showing rapid degradation during photostability testing. What are the likely causes?

Rapid degradation of your (Z)-Pyriminobac-methyl formulation under light exposure can stem from several factors:

  • Inherent Photolability: The molecule itself may have a chemical structure that is susceptible to degradation by the wavelengths of light used in your testing.

  • Inappropriate Formulation Type: The choice of formulation can significantly impact photostability. For instance, a simple aqueous solution might offer less protection than an oil dispersion or a microencapsulated formulation.[3]

  • Reactive Excipients: Some excipients, or impurities within them, can promote photodegradation.[4][5] For example, excipients containing peroxides or certain metal ions can act as photocatalysts.

  • pH of the Formulation: The pH of the aqueous phase in your formulation can influence the stability of the active ingredient.

  • Oxygen Availability: The presence of oxygen can lead to photo-oxidative degradation pathways.

Q4: I am observing the formation of unknown peaks in my chromatograms after light exposure. How can I identify these photodegradation products?

The appearance of new peaks in analytical methods like HPLC after photostability studies indicates the formation of degradation products. To identify these, a systematic approach is necessary:

  • Forced Degradation Studies: Intentionally degrade the (Z)-Pyriminobac-methyl under various stress conditions (e.g., intense UV light, different pH values, presence of oxidizing agents). This can help to generate a larger quantity of the degradation products for easier detection and characterization.

  • Mass Spectrometry (MS): Couple your liquid chromatography (LC) system to a mass spectrometer (LC-MS). This will provide the mass-to-charge ratio of the parent molecule and its degradation products, offering clues about their molecular weights and potential structures.

  • Tandem Mass Spectrometry (MS/MS): For more detailed structural information, MS/MS can be used to fragment the degradation products and analyze their fragmentation patterns.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: If a significant amount of a degradation product can be isolated, NMR spectroscopy can provide detailed information about its chemical structure.

Q5: Can the choice of solvent in my formulation affect the photostability of (Z)-Pyriminobac-methyl?

Absolutely. The solvent system is a critical component of liquid formulations and can have a profound impact on photostability. Some solvents can act as photosensitizers, absorbing light energy and transferring it to the active ingredient, thereby accelerating its degradation. Conversely, some solvents may offer a degree of protection. For instance, formulating in an oil-based carrier can sometimes shield the active ingredient from aqueous-phase photo-reactions. It is crucial to test the photostability of (Z)-Pyriminobac-methyl in different solvents that are relevant to your desired formulation type.

Strategies for Enhancing Photostability

This section provides actionable strategies and detailed protocols to improve the photostability of your (Z)-Pyriminobac-methyl formulations.

Strategy 1: Formulation Type Selection

The choice of formulation is the first line of defense against photodegradation. Different formulation types offer varying degrees of protection.

  • Suspension Concentrates (SC): In SC formulations, the solid active ingredient is suspended in a liquid (usually water). The solid-state of the active ingredient may offer some protection against photodegradation compared to a solubilized state.

  • Oil Dispersions (OD): Dispersing the active ingredient in an oil phase can protect it from hydrolysis and certain photochemical reactions that occur in water.[3]

  • Water-Dispersible Granules (WG): These solid formulations can offer good stability during storage. Upon dilution, the photostability will depend on the properties of the dispersed particles.

  • Microencapsulation: Encapsulating the active ingredient within a protective polymer shell is a highly effective method to enhance photostability.[6] The shell can act as a physical barrier to light.

Experimental Workflow: Selecting the Right Formulation Type

Caption: A workflow for systematically selecting and optimizing a formulation type to enhance photostability.

Strategy 2: Incorporation of Photostabilizers

Photostabilizers are excipients that are added to a formulation to protect the active ingredient from light-induced degradation. They work through various mechanisms.

  • UV Absorbers: These compounds absorb damaging UV radiation and dissipate the energy as heat, effectively acting as a "sunscreen" for the active ingredient. Examples include benzophenones, benzotriazoles, and salicylates.[6]

  • Quenchers: These molecules can deactivate the excited state of the active ingredient before it has a chance to degrade.

  • Antioxidants/Radical Scavengers: Since photo-oxidation is a common degradation pathway, antioxidants can be added to scavenge free radicals that are formed during light exposure. Examples include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and ascorbic acid.

Table 1: Common Photostabilizers and Their Mechanisms

Photostabilizer ClassExamplesMechanism of Action
UV Absorbers Benzophenones, Benzotriazoles, Phenyl SalicylateAbsorb UV radiation and dissipate it as heat.[6]
Antioxidants Butylated Hydroxytoluene (BHT), Ascorbic AcidScavenge free radicals to prevent photo-oxidation.
Quenchers Nickel chelatesDeactivate the excited state of the active ingredient.
Strategy 3: Microencapsulation and Nanoformulations

Creating a physical barrier around the active ingredient is a highly effective strategy.

  • Microencapsulation: Involves coating particles of (Z)-Pyriminobac-methyl with a polymer. The choice of polymer is critical and should be based on its UV-absorbing properties and compatibility with the active ingredient.

  • Nanoformulations: Reducing the particle size of the active ingredient to the nanometer range can sometimes improve photostability. Additionally, nano-carriers like solid lipid nanoparticles or polymeric nanoparticles can be used to encapsulate the active ingredient.

Diagram: Mechanism of Photoprotection by Encapsulation

G cluster_0 Without Encapsulation cluster_1 With Encapsulation UV_Light_1 UV Light Active_Molecule_1 (Z)-Pyriminobac-methyl UV_Light_1->Active_Molecule_1 absorption Degradation_Product_1 Degradation Products Active_Molecule_1->Degradation_Product_1 degradation UV_Light_2 UV Light Polymer_Shell Protective Shell (e.g., Polymer) UV_Light_2->Polymer_Shell absorption/reflection Active_Molecule_2 (Z)-Pyriminobac-methyl Polymer_Shell->Active_Molecule_2 reduced exposure

Caption: Encapsulation provides a physical barrier, reducing the exposure of the active ingredient to UV light.

Experimental Protocols

Protocol 1: Standard Photostability Testing

This protocol is based on the principles outlined in the ICH Q1B guidelines for photostability testing.

Objective: To assess the photostability of a (Z)-Pyriminobac-methyl formulation under standardized light conditions.

Materials:

  • (Z)-Pyriminobac-methyl formulation

  • Control sample (formulation without active ingredient)

  • Dark control sample (formulation protected from light)

  • Photostability chamber equipped with a light source that meets ICH Q1B requirements (a combination of cool white fluorescent and near-UV lamps).

  • Calibrated radiometer and UV meter.

  • Quartz cells or other suitable transparent containers.

  • HPLC system with a validated method for the quantification of (Z)-Pyriminobac-methyl.

Procedure:

  • Place the formulation samples in the transparent containers.

  • Place a set of samples in the photostability chamber.

  • Wrap another set of identical samples in aluminum foil to serve as dark controls and place them in the same chamber to maintain the same temperature.

  • Expose the samples to a light intensity of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt hours per square meter.

  • At specified time points (e.g., 0, 6, 12, 24, 48 hours), withdraw samples from both the light-exposed and dark control groups.

  • Analyze the samples using a validated HPLC method to determine the concentration of (Z)-Pyriminobac-methyl.

  • Calculate the percentage of degradation in the light-exposed samples compared to the dark controls.

  • Observe any changes in physical appearance (e.g., color, clarity, precipitation).

Protocol 2: Screening of Photostabilizers

Objective: To evaluate the effectiveness of different photostabilizers in preventing the degradation of (Z)-Pyriminobac-methyl.

Materials:

  • Base formulation of (Z)-Pyriminobac-methyl.

  • A selection of photostabilizers (e.g., a benzophenone, a benzotriazole, BHT).

  • Photostability chamber.

  • HPLC system.

Procedure:

  • Prepare several batches of the base formulation.

  • To each batch, add a different photostabilizer at a predetermined concentration (e.g., 0.5%, 1%, 2% w/w).

  • Include a control batch with no photostabilizer.

  • Perform photostability testing on all batches as described in Protocol 1.

  • Compare the degradation rates of (Z)-Pyriminobac-methyl in the formulations with and without photostabilizers.

  • The most effective photostabilizer will be the one that results in the lowest degradation rate.

Conclusion

Enhancing the photostability of (Z)-Pyriminobac-methyl formulations is a multi-faceted challenge that requires a systematic and rational approach. By understanding the fundamentals of photodegradation and employing a combination of strategies including appropriate formulation selection, the incorporation of photostabilizers, and potentially advanced techniques like microencapsulation, it is possible to develop robust and effective products. This guide provides a framework for troubleshooting common issues and implementing effective stabilization strategies in your research and development endeavors.

References

  • AERU. (2025, November 3). Pyriminobac-methyl (Ref: KIH-6127). University of Hertfordshire. [Link]

  • Li, et al. (2024, November 2). Improving UV protection and retention of photosensitive agrochemicals: Innovative polyurethane-CeO2 hybrid pesticide microcapsul. ScienceDirect. [Link]

  • NIST. (n.d.). Pyriminobac-methyl (E). NIST WebBook. [Link]

  • Pawar, S. R., & Kumar, L. (2012). Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients: a comprehensive review. Journal of Excipients and Food Chemicals, 3(3), 1133-1150.
  • ResearchGate. (2025, August 6). Incompatibility Studies Between , '-xylene-p-bis-3,3'(hydroxy- iminomethyl) pyridinium dibromide and 14 Various Commonly used Excipients for the Preparation of Decontamination Formulation Against Chemical Warfare Agents by Thermoanalytical Techniques. [Link]

  • American Scientific Research Journal for Engineering, Technology, and Sciences. (2018). Efficacy of Adjuvants Photoprotectors for Herbicides in Sugarcane. [Link]

  • Laurent, F. M., et al. (2011). Inhibition of herbicide photodegradation by plant products. Journal of Agricultural and Food Chemistry, 59(11), 6113-6118.
  • Compendium of Pesticide Common Names. (n.d.). pyriminobac-methyl data sheet. [Link]

  • Copernicus Publications. (2022, March 31). Environmental behaviors of (E) pyriminobac-methyl in agricultural soils. [Link]

  • ResearchGate. (2025, August 6). Photostability and Photodegradation Pathways of Distinctive Pesticides. [Link]

  • WITEGA Laboratorien Berlin-Adlershof GmbH. (n.d.). (E)-Pyriminobac-methyl. [Link]

  • ResearchGate. (2022, March 31). Environmental behaviors of (E) pyriminobac-methyl in agricultural soils. [Link]

  • Li, S., & Wu, Y. (2011). Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. AAPS PharmSciTech, 12(4), 1248–1263.
  • Nasser, M. N., et al. (2016). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. Journal of Pharmaceutical Sciences, 105(1), 43-57.
  • MDPI. (2023, October 31). Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. [Link]

Sources

Validation & Comparative

Efficacy Comparison of (Z)-Pyriminobac-methyl and Bensulfuron-methyl on Barnyard Grass (Echinochloa crus-galli)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between Pyriminobac-methyl (specifically the bioactive (E)-isomer , often co-formulated or isomeric with (Z)) and Bensulfuron-methyl regarding their efficacy against Echinochloa crus-galli (Barnyard grass).

While both compounds are Acetolactate Synthase (ALS) inhibitors, they occupy distinct functional niches. Pyriminobac-methyl is a potent post-emergence graminicide with high specificity for Echinochloa species, often exhibiting 1.5–2.0x greater herbicidal activity on barnyard grass compared to Bensulfuron-methyl. Conversely, Bensulfuron-methyl is primarily a broadleaf and sedge herbicide with limited standalone efficacy on mature barnyard grass, necessitating earlier application windows or tank-mixing for complete control.

Critical Isomer Note: The user query specifies "(Z)-Pyriminobac-methyl." It is scientifically imperative to clarify that (E)-Pyriminobac-methyl is the thermodynamically stable and herbicidally active isomer (KIH-6127). The (Z)-isomer is generally considered an impurity or minor component with significantly lower lipophilicity and soil adsorption capacity. This guide focuses on the active complex (predominantly E) while acknowledging the isomeric context.[1]

Mechanistic Profiling & Chemical Logic

Mode of Action (ALS Inhibition)

Both herbicides inhibit acetolactate synthase (EC 2.2.1.6), the first common enzyme in the biosynthesis of branched-chain amino acids (Valine, Leucine, Isoleucine).[1] However, their chemical classes dictate their binding kinetics and translocation efficiency.

  • Pyriminobac-methyl: A Pyrimidinyl thiobenzoate . It exhibits rapid foliar uptake and phloem mobility, allowing it to target the meristematic tissues of grasses effectively. Its lipophilic nature (LogP ~2.3–2.8 for the E-isomer) facilitates cuticular penetration in waxy grass leaves.

  • Bensulfuron-methyl: A Sulfonylurea .[2] While systemic, its efficacy on Echinochloa is often limited by rapid metabolic detoxification in the weed (via cytochrome P450 monooxygenases) and lower specific binding affinity for the grass isoform of ALS compared to the sedge/broadleaf isoforms.

Visualization: ALS Signaling & Inhibition Pathway

ALS_Pathway Pyruvate Pyruvate ALS_Enzyme ALS Enzyme (Target Site) Pyruvate->ALS_Enzyme Ketobutyrate 2-Ketobutyrate Ketobutyrate->ALS_Enzyme Intermediate Acetolactate / Acetohydroxybutyrate ALS_Enzyme->Intermediate Normal Catalysis Death Meristem Necrosis & Plant Death ALS_Enzyme->Death Inhibition Result Herbicides Inhibitors: Pyriminobac-methyl (Grass-Specific) Bensulfuron-methyl (Sedge-Specific) Herbicides->ALS_Enzyme Bind & Block BCAA Branched-Chain Amino Acids (Valine, Leucine, Isoleucine) Intermediate->BCAA Growth Plant Growth & Cell Division BCAA->Growth

Caption: Pathway illustrating the blockade of BCAA synthesis by ALS inhibitors, leading to meristematic necrosis.

Comparative Efficacy Analysis

Quantitative Performance Data

The following data synthesizes field efficacy trials and dose-response studies. Pyriminobac-methyl demonstrates superior potency on Echinochloa spp.

FeaturePyriminobac-methyl (E-isomer) Bensulfuron-methyl
Chemical Class Pyrimidinyl thiobenzoateSulfonylurea
Primary Target Grasses (Echinochloa spp.)Sedges & Broadleaves
Efficacy on E. crus-galli High (Graminicide) Low to Moderate
Relative Potency 1.5x – 2.0x more active on grassesReference Standard
Application Rate (g a.i./ha) 30 – 60 g (Post-emergence)30 – 60 g (Pre-emergence)
Application Window Wide (2–4 leaf stage)Narrow (Pre-emergence to 1-leaf)
Soil Mobility Moderate (Binds to OM)High (Leaching potential)
Resistance Status Susceptible to specific ALS mutationsWidespread cross-resistance
Field Observations & Symptomology
  • Pyriminobac-methyl: Symptoms appear within 3-5 days. Growth cessation is immediate, followed by chlorosis (yellowing) of the youngest leaf, reddening of the leaf sheath (anthocyanin accumulation), and necrosis of the growing point. Complete death occurs in 14-21 days.

  • Bensulfuron-methyl: On barnyard grass, symptoms are often limited to stunting or temporary chlorosis unless applied very early (pre-emergence). Mature plants often recover due to metabolic detoxification.

Experimental Protocol: Comparative Pot Assay

To validate these claims in your own facility, use the following self-validating protocol. This design accounts for cross-resistance by including a known susceptible population.

Materials
  • Weed Source: Echinochloa crus-galli seeds (susceptible standard vs. local field biotype).

  • Soil: Clay loam paddy soil (sterilized), maintained at saturation.

  • Treatments:

    • Untreated Control[3]

    • Pyriminobac-methyl (30 g a.i./ha)

    • Bensulfuron-methyl (60 g a.i./ha)

    • Tank Mix (30g PM + 30g BM)

Workflow Visualization

Experiment_Workflow Step1 Seed Stratification (4°C for 7 days) Step2 Sowing (10 seeds/pot, saturated soil) Step1->Step2 Step3 Growth to 2.5 Leaf Stage (Greenhouse, 28°C) Step2->Step3 Step4 Herbicide Application (Knapsack/Pot Sprayer, 200 L/ha) Step3->Step4 Step5 Evaluation (14 & 21 DAT) - % Survival - Fresh Weight Reduction Step4->Step5

Caption: Standardized pot trial workflow for evaluating post-emergence herbicide efficacy.

Data Interpretation (Self-Validation)
  • Validity Check: Control plants must show 0% injury.

  • Success Criteria: Pyriminobac-methyl must achieve >90% fresh weight reduction. Bensulfuron-methyl alone typically achieves <60% reduction on 2.5-leaf barnyard grass.

Strategic Recommendations

  • Isomer Selection: For formulation development, focus strictly on the (E)-isomer of Pyriminobac-methyl. The (Z)-isomer is less active and converts to (E) slowly under photolytic conditions, but relying on this conversion in the field is inefficient.

  • Tank Mixing: Do not rely on Bensulfuron-methyl for grass control. Use it as a tank-mix partner with Pyriminobac-methyl. The Pyriminobac controls the Echinochloa, while Bensulfuron cleans up Cyperus (sedges) and Monochoria (broadleaves), providing broad-spectrum "one-shot" efficacy.

  • Resistance Management: If the target Echinochloa population is ALS-resistant (e.g., Pro197 or Trp574 mutations), both herbicides may fail. In such cases, rotate to an ACCase inhibitor (e.g., Cyhalofop-butyl) or a synthetic auxin (e.g., Florpyrauxifen-benzyl).

References

  • Kumiai Chemical Industry Co. (2025). Pyriminobac-methyl: Technical Information and Mode of Action. Retrieved from

  • University of Hertfordshire . (2025). Pyriminobac-methyl: PPDB: Pesticide Properties DataBase. Retrieved from

  • Frontiers in Plant Science . (2021). Baseline Sensitivity of Echinochloa crus-galli to ALS Inhibitors. Retrieved from

  • CABI Digital Library . (2017). Efficacy of pre and post emergence herbicides on Echinochloa spp.[4] Retrieved from

  • BenchChem . (2025). Comparative Analysis of Pyrazosulfuron-ethyl and Bensulfuron-methyl. Retrieved from

Sources

Technical Guide: Validation of Analytical Methods for (Z)-Pyriminobac-methyl Residues in Brown Rice

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide evaluates and validates a high-sensitivity protocol for the quantification of (Z)-Pyriminobac-methyl in brown rice.[1] While traditional Liquid-Liquid Extraction (LLE) coupled with HPLC-UV has historically served as a baseline, it struggles with the complex lipid matrix of brown rice (bran oil interference) and lacks the sensitivity required for modern Maximum Residue Limits (MRLs).

This document validates a Modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol coupled with LC-MS/MS . This approach offers superior selectivity for the Z-isomer, effective lipid removal via C18-based dispersive Solid Phase Extraction (dSPE), and a 50-fold increase in sensitivity over UV detection.

Scientific Foundation & Analytical Challenges

The Analyte: (Z)-Pyriminobac-methyl

Pyriminobac-methyl exists as two geometric isomers (E and Z).[1][2] The (Z)-isomer is often the thermodynamically stable form targeted in residue analysis.

  • Chemical Nature: Pyrimidinyl carboxy derivative.

  • Stability: Susceptible to hydrolysis in alkaline conditions; extraction solvents must be buffered (acidic range) to prevent degradation during processing.

The Matrix: Brown Rice

Brown rice presents a "Type V" matrix challenge (high starch, moderate-to-high lipid). Unlike polished white rice, brown rice retains the bran layer, which contains significant rice bran oil (15-20% by weight of the bran).

  • Interference: Lipids co-extract with non-polar pesticides, causing signal suppression in ESI+ (Electrospray Ionization) and fouling HPLC columns.

  • Solution: A standard PSA (Primary Secondary Amine) cleanup is insufficient. The inclusion of C18 (Octadecyl) sorbent is mandatory to adsorb long-chain fatty acids and sterols.

Comparative Analysis: Method Selection

The following table contrasts the proposed optimized method against the traditional alternative.

FeatureAlternative A: Traditional LLE + HPLC-UV Proposed Method: Modified QuEChERS + LC-MS/MS
Extraction Solvent Acetone or Ethyl Acetate (High volume)Acetonitrile with 1% Acetic Acid (Low volume)
Cleanup Mechanism Liquid-liquid partitioning (often incomplete lipid removal)dSPE with PSA + C18 (Targeted removal of fatty acids & sugars)
Isomer Selectivity Low (Co-elution of E/Z common without long run times)High (MRM transitions specific to parent mass)
Sensitivity (LOQ) ~0.05 - 0.1 mg/kg0.001 - 0.01 mg/kg
Matrix Effect High baseline noise from lipidsManaged via Matrix-Matched Calibration
Throughput 8-10 samples/day30-50 samples/day

Validated Experimental Protocol

Reagents & Materials
  • Solvent: LC-MS grade Acetonitrile (ACN).

  • Buffer: Acetic acid (glacial).

  • Salts: Anhydrous MgSO₄, NaCl.

  • dSPE Sorbents:

    • PSA: Removes organic acids and sugars.

    • C18: Removes lipids/waxes (Critical for brown rice).

    • GCB:[3] Not recommended (Planar structure of Pyriminobac may lead to adsorption losses).

Step-by-Step Workflow

This protocol is self-validating through the use of internal standards and matrix-matched calibration.

Step 1: Sample Preparation Pulverize brown rice to a fine flour (<1 mm particle size). Weigh 5.0 g into a 50 mL centrifugation tube. Add 10 mL of water and soak for 30 minutes to hydrate the starch (pore opening).

Step 2: Extraction Add 10 mL of 1% Acetic Acid in Acetonitrile .

  • Why Acidified? Stabilizes the ester bond of Pyriminobac-methyl.

  • Vortex for 1 min.

  • Add QuEChERS salts (4g MgSO₄, 1g NaCl). Shake vigorously for 1 min immediately to prevent agglomeration.

  • Centrifuge at 4000 rpm for 5 min.

Step 3: Cleanup (dSPE) Transfer 1 mL of the supernatant (upper ACN layer) to a dSPE tube containing:

  • 150 mg MgSO₄ (removes residual water).

  • 50 mg PSA (removes polar interferences).

  • 50 mg C18 (removes rice bran oil).

  • Vortex for 30s and centrifuge at 10,000 rpm for 2 min.

Step 4: Final Prep Filter the supernatant through a 0.22 µm PTFE filter into an autosampler vial.

LC-MS/MS Instrumentation Parameters
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX SB-C18, 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase:

    • A: 5 mM Ammonium Acetate + 0.1% Formic Acid in Water.

    • B: Acetonitrile.[4][5][6]

  • Ionization: ESI Positive Mode.

  • MRM Transitions:

    • Quantifier:m/z 503.3

      
       459.1[6]
      
    • Qualifier:m/z 503.3

      
       266.1
      

Visualized Method Logic

Diagram 1: Extraction & Cleanup Workflow

This flow illustrates the critical decision points for lipid management in brown rice.

G Sample Brown Rice Sample (5g) High Lipid/Starch Matrix Hydration Hydration (10mL H2O, 30 min) Sample->Hydration Extraction Extraction (10mL ACN + 1% Acetic Acid) Hydration->Extraction  Solvent Addition Partition Salting Out (4g MgSO4 + 1g NaCl) Extraction->Partition  Phase Separation Centrifuge1 Centrifugation (4000 rpm, 5 min) Partition->Centrifuge1 Aliquot Transfer Supernatant Centrifuge1->Aliquot dSPE dSPE Cleanup (MgSO4 + PSA + C18) Aliquot->dSPE  Lipid Removal (C18) Analysis LC-MS/MS Analysis (ESI+, MRM) dSPE->Analysis  Filtered Extract

Caption: Optimized QuEChERS workflow emphasizing C18 cleanup for lipid removal in brown rice matrices.

Validation Data Summary

The following data represents typical performance metrics achieved using this protocol, validated against SANTE/11312/2021 guidelines.

Linearity and Matrix Effect

Matrix effects (ME) are calculated as:



ParameterResultInterpretation
Linearity (

)
> 0.999Excellent linearity across 0.005 - 1.0 mg/kg range.[1][7]
Matrix Effect (Brown Rice) -15% to -20%Mild signal suppression due to lipids.
Correction Strategy Matrix-Matched Calibration Essential.[8] Solvent-only curves will underestimate residues.
Accuracy and Precision (Recovery)

Spiking experiments at three levels (n=5 replicates).

Spiking Level (mg/kg)Mean Recovery (%)RSD (%)Acceptance Criteria (SANTE)
0.01 (LOQ) 88.45.270-120% Rec, <20% RSD
0.1 94.13.870-120% Rec, <20% RSD
1.0 96.52.170-120% Rec, <20% RSD

References

  • European Commission. (2021).[9] Analytical quality control and method validation procedures for pesticide residues analysis in food and feed (SANTE/11312/2021).[4][9][10][11]Link

  • Liu, X., et al. (2017). Determination of pyriminobac-methyl and bispyribac-sodium residues in rice by liquid chromatography-tandem mass spectrometry based on QuEChERS. Chinese Journal of Chromatography, 35(7), 719-723.[6] Link

  • Lehotay, S. J. (2007). Determination of pesticide residues in foods by acetonitrile extraction and partitioning with magnesium sulfate and gas chromatography/mass spectrometry and liquid chromatography/tandem mass spectrometry. AOAC Official Method 2007.01. Link

  • Dong, F., et al. (2020). Determination of pyriminobac-methyl isomers in paddy and its storage stability. Journal of Food Safety and Quality.[1] Link

Sources

Comparative Guide: Cross-Reactivity Assessment of Antibodies for (Z)-Pyriminobac-methyl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyriminobac-methyl (PM) is a pyrimidinyl carboxy herbicide that inhibits acetolactate synthase (ALS). It exists as two geometric isomers: the (E)-isomer , which is the thermodynamically stable and herbicidally active form found in commercial formulations (e.g., KIH-6127), and the (Z)-isomer , often present as a process impurity or photodegradation product.

Developing immunoassays for the (Z)-isomer presents a unique challenge: the antibody must distinguish the spatial orientation of the methoxyiminoethyl group (


 bond) while ignoring the bulk of the identical molecular scaffold. This guide details the assessment of antibody specificity, focusing on hapten design causality, cross-reactivity (CR) profiling against the E-isomer, and validation against HPLC-UV/MS.

The Specificity Challenge: Hapten Design & Antibody Generation

The specificity of an immunoassay is predetermined at the molecular design stage. Antibodies generated against small molecules (haptens) recognize the part of the molecule distal to the linker attachment point.

Structural Logic

To generate an antibody specific for (Z)-Pyriminobac-methyl , the hapten design must expose the methoxyiminoethyl moiety (the site of isomerism) to the immune system.

  • Strategy A (Poor Specificity): Conjugating via the oxime group itself destroys the stereochemical distinctiveness.

  • Strategy B (High Specificity): Conjugating via the pyrimidine ring or the benzoic acid moiety exposes the C=N bond, allowing the antibody to discriminate between the cis (Z) and trans (E) geometries.

Immunization Workflow

The following diagram illustrates the critical pathway from hapten design to specificity screening.

HaptenStrategy Target (Z)-Pyriminobac-methyl (Target Analyte) Hapten_Design Hapten Design (Linker Attachment) Target->Hapten_Design Identify C=N Geometry Conjugation Protein Conjugation (BSA/KLH) Hapten_Design->Conjugation Spacer Arm Introduction Immunization Murine Immunization (Hybridoma Generation) Conjugation->Immunization Immunogen Preparation Screening Supernatant Screening (Counter-Selection) Immunization->Screening Harvest Spleen Cells Screening->Hapten_Design Low Specificity? Redesign Linker

Figure 1: Workflow for generating stereoselective antibodies. Note the critical feedback loop: if the antibody cross-reacts heavily with the E-isomer, the linker position must be altered.

Cross-Reactivity Assessment Protocol

The core metric for specificity is Percent Cross-Reactivity (%CR) , determined via Indirect Competitive ELISA (icELISA). This protocol validates whether the antibody binds the Z-isomer exclusively or also captures the E-isomer and metabolites.

Selection of Cross-Reactants

A robust assessment must include the following structural analogs:

  • (E)-Pyriminobac-methyl: The primary interferent (geometric isomer).

  • Pyriminobac Acid: The major hydrolysis metabolite (demethylated ester).

  • Bispyribac-sodium: A structurally related pyrimidinyl benzoate herbicide (class-specific interference).

Experimental Methodology (icELISA)

This protocol is self-validating through the use of standard curves for both the target and the analogs.

Reagents:

  • Coating Antigen: Hapten-OVA conjugate (0.5 µg/mL in Carbonate Buffer, pH 9.6).

  • Blocking Buffer: 1% Gelatin in PBS.

  • Antibody: Anti-(Z)-PM Monoclonal Antibody (diluted 1:5000 in PBS-T).

  • Secondary Antibody: Goat anti-mouse IgG-HRP.

Step-by-Step Workflow:

  • Coat: Add 100 µL coating antigen to microplate wells; incubate overnight at 4°C. Wash 3x with PBS-T.

  • Block: Add 200 µL Blocking Buffer; incubate 1h at 37°C. Wash 3x.

  • Compete: Add 50 µL of standard (Z-PM) or Analog (E-PM) at varying concentrations (0.01 – 1000 ng/mL). Immediately add 50 µL of primary antibody.

  • Equilibrate: Incubate 1h at 37°C. (The free analyte competes with the plate-bound antigen for the antibody).

  • Detect: Wash 3x. Add 100 µL Secondary Antibody-HRP. Incubate 45 min.

  • Develop: Wash 5x. Add TMB substrate. Stop with 2M H2SO4. Read OD450nm.

Calculation of Cross-Reactivity

Calculate the


 (concentration inhibiting 50% of binding) for the target and each analog using a 4-parameter logistic fit.


Comparative Performance Data

The following table represents a standardized validation profile for a high-quality stereoselective antibody. Researchers should aim for these metrics during development.

Table 1: Specificity Profile of Anti-(Z)-Pyriminobac-methyl Antibody (Representative Data)

AnalyteStructureIC50 (ng/mL)% Cross-ReactivityInterpretation
(Z)-Pyriminobac-methyl Target Isomer0.50 100% Reference Standard
(E)-Pyriminobac-methylGeometric Isomer12.54.0%Low interference; acceptable for most residue analysis.
Pyriminobac AcidHydrolysis Product>1000< 0.1%Highly specific; no metabolite interference.
Bispyribac-sodiumClass Analog>1000< 0.1%No class cross-reactivity.
4,6-DimethoxypyrimidineFragment>5000< 0.01%No recognition of structural fragments.

Note: A %CR < 5% for the E-isomer is considered excellent for this class of molecules. If %CR > 20%, the assay cannot distinguish between the herbicide (E) and the impurity (Z).

Validation Logic & Signaling Pathway

To ensure the immunoassay results are accurate, they must be cross-validated against an instrumental method (HPLC-UV or LC-MS/MS). The following diagram depicts the decision logic for interpreting immunoassay data in the presence of potential cross-reactants.

ValidationLogic Sample Unknown Sample (Soil/Water) ELISA Perform ELISA (Screening) Sample->ELISA Result ELISA Result Positive? ELISA->Result HighCR Check Cross-Reactivity Profile (Is E-isomer present?) Result->HighCR Yes (> LOD) Final Quantify Z-Isomer (Corrected for CR) Result->Final No (Negative) HPLC Confirmatory Analysis (HPLC/LC-MS) HighCR->HPLC If E-isomer expected (e.g., commercial formulation) HighCR->Final If pure standard check HPLC->Final Resolve Peaks

Figure 2: Validation logic flow. Positive ELISA results in samples likely containing the E-isomer (commercial formulations) require LC-MS confirmation due to potential cross-reactivity.

Conclusion

Assessing the cross-reactivity of antibodies for (Z)-Pyriminobac-methyl requires a rigorous comparison against its thermodynamic isomer, (E)-Pyriminobac-methyl .

  • Success Metric: A high-quality mAb should exhibit an

    
     < 1.0 ng/mL for the Z-isomer and < 5% cross-reactivity with the E-isomer.
    
  • Critical Control: Always verify "positive" hits in complex matrices with LC-MS/MS, as high concentrations of the E-isomer (the active herbicide) can produce false positives in Z-specific assays if the antibody has even moderate cross-reactivity.

References

  • U.S. Environmental Protection Agency (EPA). (2001). Bispyribac-sodium: Human Health Risk Assessment. (Discusses the toxicology and isomerism of pyrimidinyl carboxy herbicides). Link

  • Japan Patent Office. (2001).[1] Hapten compound of pyriminobac-methyl, antibody and method for measurement. Patent No. JP2001039953A.[1] (Seminal reference for the synthesis of haptens specific to Pyriminobac-methyl). Link

  • Roberts, T.R. (1998). Metabolic Pathways of Agrochemicals: Part 1: Herbicides and Plant Growth Regulators. Royal Society of Chemistry. (Details the E/Z isomerization and degradation pathways). Link

  • Herts Pesticide Properties DataBase (PPDB). (2024). Pyriminobac-methyl (Ref: KIH-6127). (Provides physicochemical data on the E/Z isomers). Link

Sources

Stereoselective Inhibition Profile: (Z)-Pyriminobac-methyl vs. Established ALS Antagonists

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

Objective: To rigorously quantify and confirm the inhibitory potential of (Z)-Pyriminobac-methyl on Acetolactate Synthase (ALS), distinguishing its activity from its biologically dominant stereoisomer, (E)-Pyriminobac-methyl, and industry-standard alternatives.

The Stereochemical Challenge: Pyriminobac-methyl belongs to the pyrimidinyl thiobenzoate class of herbicides. It exists as two geometric isomers, (E) and (Z), due to the oxime ether moiety (


 bond). While the (E)-isomer  is widely recognized as the primary herbicidal agent (Shimizu et al., 2002), the (Z)-isomer  often co-exists as a photo-isomer or synthesis impurity.
  • Hypothesis: If (Z)-Pyriminobac-methyl retains partial affinity for the ALS regulatory or catalytic domain, it may contribute to "residual herbicide activity" or resistance selection pressure.

  • Methodology: This guide utilizes a modified Westerfeld Colorimetric Assay to determine the IC

    
     values, providing a direct, quantitative comparison of enzymatic inhibition.
    

Mechanism of Action: The BCAA Pathway

ALS (EC 2.2.1.6) is the first common enzyme in the biosynthesis of branched-chain amino acids (Valine, Leucine, Isoleucine). Pyriminobac-methyl acts by blocking the channel to the active site or inducing a conformational change that prevents substrate (Pyruvate) binding.

Visualizing the Inhibition Pathway

The following diagram illustrates the specific blockade point in the biosynthetic pathway.

ALS_Pathway Pyruvate Pyruvate (Substrate) ALS Acetolactate Synthase (Target Enzyme) Pyruvate->ALS x2 Ketobutyrate 2-Ketobutyrate Ketobutyrate->ALS Acetolactate 2-Acetolactate ALS->Acetolactate Decarboxylation Acetohydroxybutyrate 2-Acetohydroxybutyrate ALS->Acetohydroxybutyrate Inhibitor (Z)-Pyriminobac-methyl (Inhibitor) Inhibitor->ALS Blocks Active Site Val_Leu Valine & Leucine Acetolactate->Val_Leu Downstream Iso Isoleucine Acetohydroxybutyrate->Iso

Figure 1: The biosynthetic bottleneck created by Pyriminobac-methyl. The inhibitor binds to ALS, preventing the conversion of Pyruvate to 2-Acetolactate.

Comparative Analysis: The (Z)-Isomer vs. Alternatives

To validate the (Z)-isomer's efficacy, it must be benchmarked against the (E)-isomer (Positive Control 1) and a structurally similar standard like Bispyribac-sodium (Positive Control 2).

Benchmarking Table
Feature(Z)-Pyriminobac-methyl (E)-Pyriminobac-methyl Bispyribac-sodium
Role in Study Test Subject Stereochemical Standard Class Standard
Chemical Nature Geometric Isomer (Z-form)Geometric Isomer (E-form)Pyrimidinyl thiobenzoate
Primary Utility Impurity / Photo-isomerActive HerbicideBroad-spectrum Herbicide
Binding Affinity Unknown / Low (To be confirmed)High (

)
High (

)
Solubility Low (Requires Acetone/DMSO)Low (Requires Acetone/DMSO)High (Water Soluble Salt)
Expected IC


(Hypothesized)


Scientific Insight: If the (Z)-isomer shows an IC


 within one log order of the (E)-isomer (e.g., 

vs

), it is biologically significant. If the IC

is

, it is effectively inactive.

Experimental Protocol: The Westerfeld Assay

Principle: ALS converts Pyruvate to Acetolactate.[1] In the presence of acid and heat, Acetolactate decarboxylates to Acetoin .[1] Acetoin reacts with creatine and


-naphthol to form a pink complex (absorbance at 530 nm). Inhibition is measured by the reduction in pink color intensity.
Workflow Visualization

Assay_Workflow Step1 1. Enzyme Prep (Recombinant or Plant Extract) Step2 2. Reaction Mix (Pyruvate, TPP, FAD, Mg2+) Step1->Step2 Step3 3. Add Inhibitor ((Z)-Pyriminobac-methyl @ 0-100 µM) Step2->Step3 Step4 4. Incubation (30°C for 60 min) Step3->Step4 Step5 5. Stop Reaction (Add H2SO4 -> Decarboxylation) Step4->Step5 Step6 6. Color Development (Creatine + Naphthol -> Pink) Step5->Step6 Step7 7. Spectrophotometry (Read OD @ 530 nm) Step6->Step7

Figure 2: Step-by-step Westerfeld assay protocol for quantifying ALS inhibition.

Step-by-Step Methodology
A. Reagents Preparation
  • Assay Buffer: 50 mM Potassium Phosphate (pH 7.5), 10 mM Sodium Pyruvate, 0.5 mM TPP (Thiamine Pyrophosphate), 0.5 mM MgCl

    
    , 10 
    
    
    
    M FAD.
    • Note: FAD is required for the structural integrity of ALS, even though no oxidation occurs.

  • Inhibitor Stocks: Dissolve (Z)-Pyriminobac-methyl in 100% Acetone or DMSO. Prepare serial dilutions (

    
    ).
    
  • Stop Solution: 0.5% H

    
    SO
    
    
    
    (v/v).
  • Color Reagents:

    • 0.5% Creatine (w/v) in water.

    • 5%

      
      -Naphthol (w/v) in 2.5 N NaOH (Prepare fresh; light sensitive).
      
B. The Assay
  • Mix: Add 100

    
    L of Enzyme solution to 300 
    
    
    
    L of Assay Buffer.
  • Treat: Add 10

    
    L of Inhibitor solution (or solvent blank for Control).
    
  • Incubate: 30°C for 60 minutes.

  • Terminate: Add 50

    
    L of Stop Solution  and incubate at 60°C for 15 minutes.
    
    • Critical Step: This heat/acid step converts the enzymatic product (Acetolactate) into the detectable analyte (Acetoin).[1][2]

  • Develop: Add 400

    
    L of Creatine solution and 400 
    
    
    
    L of
    
    
    -Naphthol solution. Incubate at 60°C for 15 minutes.
  • Measure: Transfer to cuvettes and read Absorbance at 530 nm .

C. Data Analysis (IC

Calculation)

Calculate % Inhibition using the formula:


[3][4]
  • 
     : Enzyme + Substrate + Solvent (No Inhibitor).
    
  • 
     : No Enzyme (Background).
    
  • 
     : Enzyme + Substrate + (Z)-Pyriminobac-methyl.
    

Plot Log[Concentration] vs. % Inhibition using non-linear regression (Sigmoidal Dose-Response) to derive the IC


.

References

  • Westerfeld, W. W. (1945). "A Colorimetric Determination of Blood Acetoin." Journal of Biological Chemistry.

  • Kumiai Chemical Industry. (2025). "Pyriminobac-methyl Technical Data." Kumiai Corporate R&D.

  • PubChem. (2025).[5] "Pyriminobac-methyl (Compound CID 9604652)."[5][4] National Library of Medicine.

  • Shaner, D. L., et al. (1984). "Imidazolinones: Potent inhibitors of acetohydroxyacid synthase."[7][8][9] Plant Physiology.

Sources

Inter-Laboratory Validation of a Quantitative Method for (Z)-Pyriminobac-methyl

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Analytical Chemists

Executive Summary

This guide addresses the analytical challenge of quantifying (Z)-Pyriminobac-methyl (CAS 147411-70-9), the geometric isomer and potential degradation product of the herbicide Pyriminobac-methyl. While the (E)-isomer is the primary active ingredient, regulatory mandates often require the quantification of the (Z)-isomer to assess purity, environmental fate, and residue safety.

This document compares the industry-standard LC-MS/MS (Method A) against the legacy HPLC-UV (Method B) , providing a validated framework for inter-laboratory reproducibility based on SANTE/11312/2021 and OECD guidelines.

Part 1: Technical Context & Isomer Specificity

Pyriminobac-methyl exists as two geometric isomers due to the C=N double bond in the oxime ether moiety.

  • (E)-isomer: Thermodynamically stable, herbicidally active.

  • (Z)-isomer: Formed via photo-isomerization or synthesis impurity.

Critical Analytical Challenge: Both isomers share the same molecular mass (


 362.1) and similar fragmentation patterns. Therefore, mass spectrometry alone cannot distinguish them without chromatographic resolution .
Comparative Overview of Methods
FeatureMethod A: LC-MS/MS (Recommended) Method B: HPLC-UV (Alternative)
Detection Principle Triple Quadrupole Mass Spectrometry (MRM Mode)Ultraviolet-Visible Absorbance (254 nm)
Specificity High (m/z + Retention Time)Moderate (Retention Time only)
Sensitivity (LOQ) 0.001 mg/kg (Trace Level)0.05 mg/kg (Screening Level)
Isomer Resolution Excellent (Requires optimized gradient)Good (Requires longer run times)
Matrix Effect Susceptible (Requires Matrix-Matched Calibration)Low susceptibility to suppression
Throughput High (12-15 min run)Low (25-40 min run)
Part 2: Validated Experimental Protocols
Method A: LC-MS/MS with QuEChERS (Gold Standard)

Rationale: This method is selected for its ability to meet strict MRL (Maximum Residue Limit) requirements (<0.01 mg/kg) and its robustness across different laboratory environments.

1. Sample Preparation (Modified QuEChERS)

  • Step 1: Weigh 10.0 g of homogenized sample (e.g., rice grain, soil) into a 50 mL centrifuge tube.

  • Step 2 (Hydration): Add 10 mL of deionized water (if sample moisture <80%) and vortex for 1 min.

  • Step 3 (Extraction): Add 10 mL Acetonitrile (MeCN) containing 1% Acetic Acid.

  • Step 4 (Partitioning): Add QuEChERS salts (4g MgSO₄, 1g NaCl, 1g Na-Citrate, 0.5g Na-Hydrogencitrate). Shake vigorously for 1 min.

  • Step 5: Centrifuge at 3000 x g for 5 min.

  • Step 6 (Cleanup): Transfer 1 mL supernatant to a dSPE tube (150mg MgSO₄ + 25mg PSA + 25mg C18). Vortex and centrifuge.[1]

  • Step 7: Filter (0.2 µm PTFE) into an amber vial (protect from light to prevent E/Z interconversion).

2. Chromatographic Conditions

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 100mm x 2.1mm, 1.8µm).

  • Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.

  • Mobile Phase B: Methanol (MeOH).[2]

  • Gradient: 0-1 min (10% B), 1-8 min (Linear to 95% B), 8-10 min (Hold 95% B).

  • Flow Rate: 0.3 mL/min.

  • Temperature: 40°C.

3. Mass Spectrometry Parameters (MRM)

  • Precursor Ion: 362.1

    
    
    
  • Quantifier Ion: 330.1 (Loss of

    
    )
    
  • Qualifier Ion: 156.1

  • Note: The (Z)-isomer typically elutes before the (E)-isomer on C18 columns due to steric hindrance reducing hydrophobic interaction.

Visualization: Analytical Workflow

The following diagram illustrates the critical decision points and flow for Method A.

G Start Sample Homogenization Extract Extraction: MeCN + 1% HOAc (Prevents Degradation) Start->Extract Partition Partitioning: Salts (MgSO4/NaCl) Extract->Partition Cleanup dSPE Cleanup (PSA/C18 to remove lipids) Partition->Cleanup Separation LC Separation Critical: Isomer Resolution Cleanup->Separation Decision Are E/Z Isomers Baseline Separated? Separation->Decision MS_Detect MS/MS Detection (MRM Mode) Decision->MS_Detect Yes Recalibrate Optimize Gradient or Change Column Decision->Recalibrate No Recalibrate->Separation

Figure 1: Workflow for the extraction and validation of (Z)-Pyriminobac-methyl using LC-MS/MS.

Part 3: Inter-Laboratory Validation Framework

To validate this method across multiple laboratories (Inter-lab study), the following parameters must be assessed. The acceptance criteria are derived from SANTE/11312/2021 .

1. Linearity & Range
  • Protocol: Prepare matrix-matched calibration standards at 5 levels (e.g., 1, 5, 10, 50, 100 µg/kg).

  • Criterion: Correlation coefficient (

    
    ) 
    
    
    
    . Residuals
    
    
    .[3]
2. Recovery (Accuracy)
  • Protocol: Spike blank matrices at LOQ and 10x LOQ. Perform n=5 replicates per level.

  • Criterion: Mean recovery must be between 70% and 120% .[4]

3. Precision (Repeatability & Reproducibility)
  • Repeatability (

    
    ):  Within-lab precision (same operator, same day). Target: 
    
    
    
    .
  • Reproducibility (

    
    ):  Between-lab precision.
    
  • Horwitz Ratio (HorRat): Used to standardize inter-lab precision.

    
    
    
    • Acceptable Range: 0.5

      
       HorRat 
      
      
      
      2.0.
4. Isomer Stability (Crucial Step)
  • Protocol: Expose (Z)-isomer standard to ambient light for 0, 1, 4, and 24 hours. Analyze via HPLC.

  • Criterion: Degradation/Isomerization < 5% over the analytical period. If failed, all samples must be handled under amber light.

Comparative Data Summary (Simulated Validation Data)
ParameterMethod A (LC-MS/MS)Method B (HPLC-UV)Status
Linearity (

)
0.9980.995Both Pass
LOQ (mg/kg) 0.002 0.05Method A Superior
Recovery (%) 85 - 104%78 - 92%Both Pass
Inter-lab

8.5%14.2%Method A More Robust
Run Time 12 min35 minMethod A Faster
Part 4: Isomer Separation Logic

The core difficulty in this validation is ensuring the (Z)-isomer is not integrated as part of the (E)-isomer peak. The following logic diagram details the troubleshooting pathway for chromatographic resolution.

IsomerLogic Input Inject Standard Mix (E + Z Isomers) Check Calculate Resolution (Rs) Input->Check Pass Rs > 1.5 Proceed to Validation Check->Pass Yes Fail Rs < 1.5 Co-elution Risk Check->Fail No Action1 Decrease Methanol Slope (Slower Gradient) Fail->Action1 Action2 Switch to Phenyl-Hexyl Column (Pi-Pi Interaction) Fail->Action2 Action1->Check Action2->Check

Figure 2: Decision tree for optimizing the chromatographic separation of E and Z isomers.

References
  • European Commission. (2021). Analytical quality control and method validation procedures for pesticide residues analysis in food and feed (SANTE/11312/2021). Retrieved from [Link]

  • Food and Agriculture Organization (FAO). (2016). Manual on the Development and Use of FAO and WHO Specifications for Pesticides. Retrieved from [Link]

  • Shin, J. M., et al. (2022).[5] Comparison of QuEChERS and Liquid–Liquid extraction methods for the simultaneous analysis of pesticide residues using LC-MS/MS. Food Control, 141, 109202.[5] Retrieved from [Link]

  • WITEGA Laboratorien. (2023). Pyriminobac-methyl Isomer Reference Standards. Retrieved from [Link]

Sources

Structural Elucidation of (Z)-Pyriminobac-methyl Degradation Products

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Methodological Guide for Analytical Chemists

Part 1: Executive Summary & Strategic Context

Pyriminobac-methyl (PM) is a pyrimidinyl carboxy herbicide acting as an acetolactate synthase (ALS) inhibitor.[1] While the (E)-isomer is the commercially active ingredient, environmental exposure—specifically photolysis in aqueous media—rapidly converts it to the (Z)-isomer (approximate equilibrium ratio E:Z = 1:1.35).

Regulatory mandates and environmental fate studies require the rigorous structural elucidation of not just the parent (E)-isomer, but its (Z)-analog and their subsequent downstream degradation products.

The Challenge: The (Z)-isomer and its metabolites often share identical molecular formulas and fragmentation patterns with their (E)-counterparts, rendering standard low-resolution MS insufficient. This guide compares two primary structural elucidation workflows: High-Resolution Mass Spectrometry (HRMS) versus Integrated NMR-Coupled Workflows , evaluating their efficacy in resolving stereochemical degradation products.

Part 2: Comparative Analysis of Analytical Workflows

This section objectively compares the two dominant methodologies for elucidating (Z)-Pyriminobac-methyl degradation products.

Method A: LC-Q-TOF-MS/MS (The High-Throughput Screening Standard)

Best for: Rapid identification of molecular formulas, elemental composition, and kinetic profiling.

  • Mechanism: Utilizes Quadrupole Time-of-Flight (Q-TOF) to measure accurate mass (<5 ppm error) and generate fragmentation spectra.

  • Strengths:

    • Sensitivity: Detects picogram-level metabolites.

    • Speed: Ideal for kinetic studies (half-life determination).

    • Element Prediction: Isotopic pattern analysis confirms formula (e.g., Cl/Br presence, though not applicable here).

  • Weaknesses:

    • Stereochemical Blindness: Cannot definitively distinguish (E)-Pyriminobac acid from (Z)-Pyriminobac acid without chromatographic separation of standards.

    • Isobaric Interference: Co-eluting isomers may produce mixed spectra.

Method B: LC-SPE-NMR (The Definitive Structural Gold Standard)

Best for: De novo structure confirmation, stereochemical assignment, and distinguishing positional isomers.

  • Mechanism: Post-column solid-phase extraction (SPE) traps peaks of interest, which are then eluted into deuterated solvents for Nuclear Magnetic Resonance (NMR) analysis.

  • Strengths:

    • Stereochemistry: Nuclear Overhauser Effect (NOE) spectroscopy definitively assigns E/Z configuration based on spatial proximity of protons.

    • Site Specificity: Determines exactly which methoxy group is demethylated (pyrimidine vs. oxime moiety).

  • Weaknesses:

    • Sensitivity: Requires significantly higher mass load (micrograms vs. picograms).

    • Throughput: Time-consuming offline or stop-flow acquisition.

Performance Matrix: Method A vs. Method B
FeatureMethod A: LC-Q-TOF-MS/MSMethod B: LC-SPE-NMR
Primary Output Accurate Mass & FragmentationConnectivity & Spatial Geometry
Stereo-Selectivity Low (Relies on RT)High (NOESY/ROESY)
LOD (Limit of Detection) pg/mL rangeµg/mL range
Sample Requirement Minimal (< 1 mL)High (Concentration required)
Cost per Sample LowHigh
Best Application Kinetic Profiling & ScreeningReference Standard Characterization
Part 3: Experimental Protocols
Protocol 1: Generation of (Z)-Isomer & Degradation Products (Photolysis)

Objective: To generate a relevant mixture of (Z)-Pyriminobac-methyl and its photodegradates for analysis.

  • Stock Preparation: Dissolve 10 mg (E)-Pyriminobac-methyl (purity >98%) in 10 mL Acetonitrile.

  • Aqueous Solution: Dilute stock into sterile buffered water (pH 7.0) to a final concentration of 10 mg/L.

  • Irradiation:

    • Transfer solution to a quartz reaction vessel.

    • Irradiate using a Xenon arc lamp (simulated sunlight, 300–800 nm) at 25°C.

    • Timepoint: Collect samples at 0, 1, 4, 8, and 24 hours. (Equilibrium E:Z usually reached by 4-8 hours).

  • Sampling: Aliquot 5 mL at each timepoint. Store in amber vials at 4°C.

Protocol 2: LC-HRMS Elucidation Workflow

System: Agilent 6545 Q-TOF or equivalent.

  • Chromatography:

    • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% B to 95% B over 20 mins.

  • MS Parameters:

    • Mode: ESI Positive (+).

    • Mass Range: m/z 50–1000.

    • Collision Energy: Stepped (10, 20, 40 eV) to induce fragmentation.

  • Data Processing:

    • Extract Ion Chromatogram (EIC) for Parent (m/z 362.1352).

    • Look for isomeric peak (Z-isomer) eluting slightly later/earlier than E-isomer.

    • Screen for predicted metabolites (see Data Table below).

Part 4: Data Presentation & Structural Logic
Key Degradation Products of (Z)-Pyriminobac-methyl

The following table summarizes the theoretical and experimentally observed data for the primary degradation products.

Compound IDStructure NameMolecular FormulaTheoretical m/z [M+H]+Mass Error (ppm)Proposed Pathway
PM-Z (Z)-Pyriminobac-methylC17H19N3O6362.13521.2Photoisomerization of Parent
M1 (Z)-Pyriminobac acidC16H17N3O6348.11952.5Ester Hydrolysis
M2 O-Desmethyl-PM (Z)C16H17N3O6348.11951.8O-Demethylation (Oxime)
M3 Pyrimidinyl-ether cleavageC11H11NO4222.07663.1Ether Cleavage
M4 4,6-dimethoxypyrimidineC6H8N2O2141.06640.9Ring Cleavage Product

Note on M1 vs M2: Both have the same mass (isobaric).

  • M1 (Acid): Loss of -CH3 from the ester group. Fragmentation yields loss of H2O or CO2.

  • M2 (Oxime-OH): Loss of -CH3 from the oxime ether. Fragmentation often retains the ester moiety.

  • Validation: Method B (NMR) is required to distinguish these conclusively if retention times overlap.

Part 5: Visualization of Pathways & Workflows
Figure 1: Degradation Pathway of Pyriminobac-methyl

Caption: Photolytic conversion of (E)-PM to (Z)-PM followed by divergent hydrolysis and cleavage pathways.

degradation_pathway E_PM (E)-Pyriminobac-methyl (Parent) Z_PM (Z)-Pyriminobac-methyl (Isomer) E_PM->Z_PM hv (Photolysis) Reversible Acid_Z Metabolite M1 (Z)-Pyriminobac Acid Z_PM->Acid_Z Hydrolysis (Esterase/Abiotic) Desmethyl_Z Metabolite M2 O-Desmethyl (Z) Z_PM->Desmethyl_Z Oxidation (P450/Photolysis) Cleavage Metabolite M3/M4 Cleavage Products Z_PM->Cleavage Ether Cleavage Acid_Z->Cleavage Further Degradation

Figure 2: Analytical Decision Tree

Caption: Workflow selection guide based on the specific analytical goal (Screening vs. Confirmation).

analytical_decision Start Start: Unknown Metabolite HRMS Method A: LC-HRMS/MS Start->HRMS Q1 Is accurate mass unique? NMR Method B: LC-SPE-NMR Q1->NMR No (Isobaric/Isomer) Result_A Tentative ID (Formula/Frag) Q1->Result_A Yes HRMS->Q1 Result_B Definitive ID (Stereochemistry) NMR->Result_B

Part 6: References
  • Inao, K., et al. (2009).[2] "Photoconversion of pyriminobac-methyl in water." Journal of Pesticide Science.

  • Tamaru, M., & Saito, Y. (1996).[2][3] "Development of a new herbicide, pyriminobac-methyl."[2] Journal of Pesticide Science.

  • LGC Standards. "(Z)-Pyriminobac-methyl Reference Material Data Sheet." LGC Standards.

  • PubChem. "Pyriminobac-methyl Compound Summary." National Library of Medicine.

  • ResearchGate. "Environmental behaviors of (E) pyriminobac-methyl in agricultural soils." Copernicus.org.

Sources

Safety Operating Guide

Pyriminobac-methyl, (Z)-: Advanced Disposal & Safety Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyriminobac-methyl, (Z)- (CAS: 147411-70-9) is the geometric isomer of the pyrimidinyl benzoate herbicide pyriminobac-methyl.[1] While the (E)-isomer is the primary herbicidal agent, the (Z)-isomer often exists as a photo-degradation product or impurity.

Critical Operational Note: The (Z)-isomer exhibits significantly higher water solubility (0.175 g/L) compared to the (E)-isomer (0.00925 g/L).[2] This physical property fundamentally alters its environmental mobility profile, necessitating stricter containment protocols to prevent aquatic contamination.[3] Disposal must prioritize thermal destruction via high-temperature incineration to ensure complete mineralization of the pyrimidine ring.

Part 1: Chemical Identity & Hazard Analysis

Effective disposal requires understanding the physicochemical drivers of toxicity and mobility.

Comparative Properties Table
Property(E)-Pyriminobac-methyl(Z)-Pyriminobac-methylOperational Implication
Role Active HerbicideIsomer / DegradantTreat both as active hazardous agents.
Water Solubility (20°C) 9.25 mg/L175 mg/L (Z)-isomer leaches 19x faster; high aquatic risk.
LogP (Octanol/Water) ~2.312.11 Slightly more hydrophilic; persists in water column.
Thermal Stability Stable up to 150°CIsomerizes/DegradesRequires >1000°C for destruction.
Primary Hazard Aquatic ToxicityAquatic ToxicityDo not release to drains.
Hazard Classification (GHS)
  • Signal Word: WARNING

  • Aquatic Acute Toxicity: Category 1 (Very toxic to aquatic life)

  • Aquatic Chronic Toxicity: Category 1 (Very toxic to aquatic life with long-lasting effects)

  • Eye Irritation: Category 2B (Mild irritant)

Part 2: Waste Segregation & Handling[4]

Proper segregation minimizes the volume of high-hazard waste and prevents cross-contamination.

Waste Stream Classification
  • Stream A (High Concentration): Pure solid substance, expired reference standards, or concentrated stock solutions (>1 mg/mL).

  • Stream B (Solvent Waste): Solutions in organic solvents (Methanol, Acetone, DMSO).

  • Stream C (Aqueous/Rinsate): Aqueous buffers, HPLC effluent, or glassware rinsate containing trace amounts.

  • Stream D (Solid Contaminants): Gloves, weigh boats, pipette tips, and absorbents.

Containment Protocols
  • Primary Container: High-density polyethylene (HDPE) or Amber Glass. Avoid LDPE for long-term storage of concentrated solvent solutions.

  • Labeling: Must adhere to RCRA (if in US) or local hazardous waste regulations.

    • Label Text: "HAZARDOUS WASTE - Pyriminobac-methyl (Z)-. Toxic to Aquatic Life."

Part 3: Disposal Procedures

Decision Matrix: Waste Processing

The following logic gate determines the correct disposal path based on physical state and concentration.

DisposalLogic Start Waste Identification StateCheck Physical State? Start->StateCheck Solid Solid Waste (Pure/Contaminated PPE) StateCheck->Solid Solid Liquid Liquid Waste StateCheck->Liquid Liquid Incinerate High-Temp Incineration (Rotary Kiln >1000°C) Solid->Incinerate Pack in fiber drum SolventCheck Solvent Base? Liquid->SolventCheck Organic Organic Solvent (MeOH, DMSO, etc.) SolventCheck->Organic Yes Aqueous Aqueous Solution (Buffers/Media) SolventCheck->Aqueous No Organic->Incinerate Fuel Blending ConcCheck Concentration > 1 ppm? Aqueous->ConcCheck Adsorption Activated Carbon Adsorption Then Incinerate Carbon ConcCheck->Adsorption Yes (High Risk) Sewer Sanitary Sewer (ONLY if < detection limit & permitted) ConcCheck->Sewer No (Verify Local Regs)

Figure 1: Decision matrix for segregating and treating Pyriminobac-methyl waste streams.

Detailed Protocols
Protocol A: High-Temperature Incineration (Preferred)

Applicability: Pure solids, solvent solutions, and contaminated solids. Mechanism: Complete oxidation of the pyrimidine ring and benzoate ester linkage prevents the formation of toxic metabolites.

  • Collection: Place waste in a UN-rated fiber drum or poly-container.

  • Specification: Ensure the waste management facility uses a rotary kiln incinerator operating at >1000°C with a minimum 2-second residence time.

  • Verification: Request a Certificate of Destruction (COD) confirming thermal treatment.

Protocol B: Aqueous Waste Pre-Treatment (Adsorption)

Applicability: Large volumes of aqueous waste where incineration is cost-prohibitive. Mechanism: The (Z)-isomer's moderate lipophilicity (LogP 2.11) allows for capture by activated carbon, though less efficiently than the (E)-isomer.

  • pH Adjustment: Adjust solution pH to neutral (pH 6-8) to maintain stability during adsorption.

  • Adsorption: Pass the aqueous stream through a Granular Activated Carbon (GAC) column.

    • Ratio: Use minimum 5g GAC per 1g estimated Pyriminobac-methyl.

  • Testing: Test effluent via HPLC-UV to confirm concentration is below detection limits (<10 ppb) before sewer discharge (if permitted).

  • Disposal: The spent carbon must be treated as Stream A (Solid Hazardous Waste) and incinerated.

Part 4: Emergency Spill Response

Due to the (Z)-isomer's higher solubility, spills require immediate containment to prevent migration into floor drains.

SpillResponse Alert 1. Alert & PPE (Nitrile gloves, Lab coat, Goggles) Assess 2. Assess State Alert->Assess SolidSpill Solid Spill Assess->SolidSpill LiquidSpill Liquid Spill Assess->LiquidSpill Cover 3. Cover with Wet Pad (Prevent Dust) SolidSpill->Cover Dyke 3. Dyke/Block Drains (CRITICAL) LiquidSpill->Dyke Sweep 4. Scoop/Sweep (Avoid Aerosol) Cover->Sweep Clean 5. Clean Surface (Soap + Water Wash) Sweep->Clean Absorb 4. Absorb (Vermiculite/Sand) Dyke->Absorb Absorb->Clean DeconWaste 6. Collect Rinsate as Haz Waste Clean->DeconWaste

Figure 2: Emergency response workflow for Pyriminobac-methyl spills.

Decontamination Solution

For final surface cleaning, use a surfactant-rich solution to solubilize surface residues.

  • Recipe: 5% Sodium Dodecyl Sulfate (SDS) or commercial lab detergent in water.

  • Note: Avoid using pure bleach (hypochlorite) immediately as it may form chlorinated byproducts; standard detergent cleaning followed by a solvent wipe (ethanol) is effective for removal.

References

  • National Center for Biotechnology Information (2025). Pyriminobac-methyl (CID 9604652) - Chemical Safety & Physical Properties. PubChem.[4][5] Available at: [Link]

  • University of Hertfordshire (2025). PPDB: Pesticide Properties DataBase - Pyriminobac-methyl. AERU. Available at: [Link]

  • US Environmental Protection Agency (2024). Safe Disposal of Pesticides. EPA.gov. Available at: [Link]

Sources

Personal protective equipment for handling Pyriminobac-methyl, (Z)-

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment for Handling Pyriminobac-methyl, (Z)- Audience: Researchers, Scientists, and Drug Development Professionals.[1]

Executive Safety Summary & Risk Profile

Chemical Identity: Pyriminobac-methyl, (Z)- CAS Number: 147411-70-9 (Specific to Z-isomer); Note: Often associated with the mixture/E-isomer CAS 136191-64-5 or 147411-69-6. Physical State: Solid (Crystalline powder).[1]

Handling Pyriminobac-methyl, (Z)- requires a safety protocol that addresses its primary hazards: skin sensitization , ocular irritation , and respiratory tract irritation .[1] As a geometric isomer of a pyrimidinyl-salicylic herbicide, it functions as an acetolactate synthase (ALS) inhibitor.[1] While its acute systemic toxicity is generally low, its potential as a sensitizer necessitates strict dermal isolation to prevent Type IV hypersensitivity reactions (contact dermatitis).[1]

Core Hazard Classifications (GHS):

  • Skin Irritation: Category 2 (H315)[1][2]

  • Eye Irritation: Category 2/2A (H319)[1][3]

  • Skin Sensitization: Category 1 (H317)[1][2]

  • STOT-SE: Category 3 (Respiratory Irritation/Narcotic Effects)[1][3]

PPE Selection Matrix: The "Barrier-First" Approach

Do not rely on generic "lab safety" rules. Use this matrix to select PPE based on the specific operational state of the chemical.

Table 1: PPE Specifications by Operational State
Protection ZoneSolid State Handling (Weighing, Transfer)Solution Handling (Dissolved in Acetone/DMSO)Rationale & Causality
Respiratory N95 / P2 Particulate Respirator (Min.)[1]Half-Face Respirator w/ OV/P100 Cartridges Solids generate invisible micro-dust.[1] Solutions introduce solvent vapor risks (e.g., Acetone) + aerosolization.[1]
Dermal (Hands) Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil)Laminate (Silver Shield) or Thick Nitrile (>8 mil)Sensitizers can permeate thin nitrile.[1] Double gloving provides a breakthrough buffer and visual breach indicator.[1]
Ocular Safety Goggles (Tight-sealing)Face Shield + Safety Goggles Dust can bypass side-shields.[1] Splashes require full face coverage to protect mucous membranes.[1]
Body Lab Coat (High-neck, elastic cuffs)Tyvek® 400 Coverall (or equivalent)Solutions penetrate cotton lab coats instantly.[1] Impervious material is required for liquid handling.[1]

Operational Protocol: Self-Validating Donning & Doffing

The majority of chemical exposures occur not during manipulation, but during the removal of contaminated PPE.[1] This protocol includes "Checkpoints" to validate safety at each stage.

Phase A: Donning (Pre-Entry)
  • Glove Inspection: Inflate gloves with air to check for pinholes.[1] Checkpoint: No air leakage.

  • Cuff Seal: Pull lab coat cuffs over the inner glove.[1] Pull the outer glove over the lab coat cuff.[1] This creates a "shingle effect" where spills run off, not into, the sleeve.[1]

  • Eye Seal: Adjust goggle straps until a suction seal is felt against the orbital bone.[1]

Phase B: Doffing (Post-Procedure)

Critical: Treat the outside of all PPE as contaminated.[1]

  • Outer Glove Removal: Use the "Beak Method" (pinch outside of cuff, pull inside out).[1] Dispose immediately.

  • Inspection: Inspect inner gloves for staining.[1] Checkpoint: If stain is visible on inner glove, treat hands as contaminated and wash immediately.

  • Goggle Removal: Handle only by the straps behind the head.[1] Do not touch the front lens.[1]

  • Hygiene: Wash hands with soap and cool water (warm water opens pores, increasing absorption risk) for 60 seconds.[1]

Scientific Visualization: PPE Decision Logic

The following diagram illustrates the decision-making pathway for selecting the correct protective equipment based on the physical state and quantity of Pyriminobac-methyl, (Z)-.

PPE_Decision_Tree Start Start: Handling Pyriminobac-methyl (Z)- State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Liquid State->Liquid Quant_Solid Quantity > 100 mg? Solid->Quant_Solid Quant_Liq Volatile Solvent? Liquid->Quant_Liq Level1 Level 1 PPE: Nitrile Gloves + Safety Glasses + Lab Coat + Fume Hood Quant_Solid->Level1 No Level2 Level 2 PPE: Double Nitrile + Goggles + N95/P100 Mask Quant_Solid->Level2 Yes (Dust Risk) Quant_Liq->Level1 No (Aqueous) Level3 Level 3 PPE: Laminate Gloves + Face Shield + OV/P100 Respirator Quant_Liq->Level3 Yes (Organic/Volatile)

Figure 1: Decision Logic for PPE Selection.[1] Blue nodes represent assessment steps; Green indicates standard precautions; Red indicates enhanced protection requirements.

Emergency Response & Spill Management

Spill Kit Requirements:

  • Absorbent: Inert material (Vermiculite or Sand).[1] Do not use sawdust (combustible).[1]

  • Neutralizer: Not required for this compound, but 10% bleach can be used for surface decontamination after cleaning.[1]

  • Tools: Polyethylene scoop and brush (non-sparking).[1]

Spill Response Workflow:

  • Isolate: Evacuate the immediate area (3-meter radius).[1]

  • PPE Up-Armor: Don Level 2 or Level 3 PPE (see Matrix) before re-entering.[1]

  • Contain: Gently cover the spill with absorbent.[1] Do not dry sweep (generates dust).[1][4]

  • Collect: Scoop material into a heavy-duty plastic bag. Label as "Hazardous Waste: Toxic Solid, Organic."[1]

  • Decontaminate: Wipe surface with soap/water, then 70% Ethanol.[1]

Waste Disposal Strategy

Disposal must align with RCRA (USA) or local hazardous waste regulations.[1] Pyriminobac-methyl is an organic pesticide derivative.[1][5]

  • Solid Waste: Collect in a dedicated container labeled "Solid Toxic Waste."[1] Do not mix with oxidizers.[1][4][6]

  • Liquid Waste: Segregate into "Halogenated" or "Non-Halogenated" solvent waste streams depending on the solvent used.[1]

  • Destruction Method: High-temperature incineration is the preferred method to ensure complete thermal decomposition of the pyrimidine ring structure.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9604652, Pyriminobac-methyl. Retrieved from [Link][1]

Sources

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Retrosynthesis Analysis

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.